molecular formula C12H20Cl2N2 B1445518 1-Benzyl-4-methylpiperazine Dihydrochloride CAS No. 861020-53-3

1-Benzyl-4-methylpiperazine Dihydrochloride

Cat. No.: B1445518
CAS No.: 861020-53-3
M. Wt: 263.2 g/mol
InChI Key: VUYMPKDDLSQBDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-methylpiperazine Dihydrochloride is a useful research compound. Its molecular formula is C12H20Cl2N2 and its molecular weight is 263.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-4-methylpiperazine Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-methylpiperazine Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzyl-4-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12;;/h2-6H,7-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYMPKDDLSQBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-4-methylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Benzyl-4-methylpiperazine Dihydrochloride, a piperazine derivative of significant interest to researchers in neuropharmacology and medicinal chemistry. This document delves into its chemical identity, synthesis, analytical characterization, pharmacological profile, and essential safety protocols, offering a holistic resource for scientists and drug development professionals.

Introduction and Chemical Identity

1-Benzyl-4-methylpiperazine (MBZP) is a synthetic compound belonging to the benzylpiperazine class of molecules. While its parent compound, benzylpiperazine (BZP), has been investigated for its stimulant properties, MBZP itself has been identified as a designer drug and analytical reference standard.[1][2] It is crucial to distinguish between the different salt forms of this compound, as this impacts its physical properties and CAS number. The user-specified topic is the dihydrochloride salt, which is one of two common forms.

A critical point of clarification is the existence of both a monohydrochloride and a dihydrochloride salt of 1-benzyl-4-methylpiperazine. The monohydrochloride is more commonly listed by chemical suppliers, while the dihydrochloride represents the fully protonated form of the piperazine ring.

Parameter 1-Benzyl-4-methylpiperazine Dihydrochloride 1-Benzyl-4-methylpiperazine Monohydrochloride
CAS Number 861020-53-3[3]374898-00-7[1][2][4][5][6]
Molecular Formula C₁₂H₂₀Cl₂N₂[3]C₁₂H₁₉ClN₂[4]
Molecular Weight 263.21 g/mol [3]226.75 g/mol [4][6]
Synonyms 1-Methyl-4-(phenylmethyl)piperazine DihydrochlorideMBZP Hydrochloride, 1-Methyl-4-benzylpiperazine HCl[4]
Appearance Crystalline solid[4][5]Crystalline solid[4][5]
Melting Point Not specified in search results158-160°C[5]
Solubility Soluble in waterSoluble in DMSO (30 mg/ml), PBS (pH 7.2) (10 mg/ml), DMF (5 mg/ml), Ethanol (2 mg/ml), Methanol (1 mg/ml)[1][5]

Synthesis and Purification

The synthesis of 1-Benzyl-4-methylpiperazine typically involves the N-alkylation of 1-methylpiperazine with a benzylating agent. A common and straightforward approach is the reaction with benzyl chloride. The subsequent conversion to the dihydrochloride salt is achieved by treating the free base with an excess of hydrochloric acid.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of 1-Benzyl-4-methylpiperazine Dihydrochloride cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_salt_formation Salt Formation cluster_product Final Product Reactant1 1-Methylpiperazine Reaction N-Alkylation in an appropriate solvent (e.g., Ethanol) with a base (e.g., K₂CO₃) to neutralize HCl byproduct. Reactant1->Reaction Reactant2 Benzyl Chloride Reactant2->Reaction Workup 1. Filtration of salts 2. Solvent evaporation 3. Extraction of the free base 4. Distillation under reduced pressure Reaction->Workup Yields crude product Salt Dissolution of free base in anhydrous ethanol, followed by treatment with excess ethanolic HCl. Workup->Salt Purified free base Product 1-Benzyl-4-methylpiperazine Dihydrochloride Salt->Product Precipitation and isolation

Caption: Workflow for the synthesis of 1-Benzyl-4-methylpiperazine Dihydrochloride.

Detailed Synthesis Protocol

Causality: This protocol is based on the well-established nucleophilic substitution reaction where the secondary amine of 1-methylpiperazine attacks the electrophilic carbon of benzyl chloride. The use of a base is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. The formation of the dihydrochloride salt is then a straightforward acid-base reaction.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylpiperazine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • Addition of Base : Add a slight excess of a non-nucleophilic base, for example, potassium carbonate (1.5 equivalents), to the solution. This will act as a scavenger for the HCl produced.

  • Addition of Benzylating Agent : Slowly add benzyl chloride (1 equivalent) to the stirring solution at room temperature. An exothermic reaction may be observed.

  • Reaction : Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

  • Work-up : After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification of the Free Base : The resulting residue can be purified by vacuum distillation or column chromatography to yield pure 1-benzyl-4-methylpiperazine free base.

  • Dihydrochloride Salt Formation : Dissolve the purified free base in a minimal amount of anhydrous ethanol. While stirring, add a solution of hydrochloric acid in ethanol (at least 2 equivalents) dropwise. The dihydrochloride salt will precipitate out of the solution.

  • Isolation : Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 1-Benzyl-4-methylpiperazine Dihydrochloride.

Analytical Characterization

Accurate identification and quantification of 1-Benzyl-4-methylpiperazine Dihydrochloride are essential for research and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds like 1-benzyl-4-methylpiperazine.

Causality: The choice of a non-polar column (like a 5% phenyl/95% methyl silicone) is based on the relatively non-polar nature of the free base. The temperature program is designed to ensure good separation from potential impurities and byproducts. The mass spectrometer provides a unique fragmentation pattern, acting as a "fingerprint" for the molecule.

A Typical GC-MS Protocol:

  • Sample Preparation : Dissolve a small amount of the sample in methanol. For the hydrochloride salt, neutralization with a base and extraction into an organic solvent may be necessary prior to injection.

  • Instrumentation : A standard GC-MS system can be used.

  • GC Conditions :

    • Column : 5% phenyl/95% methyl silicone capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas : Helium at a constant flow rate.

    • Injector Temperature : 250 °C.

    • Oven Program : Initial temperature of 100 °C, hold for 1 minute, then ramp up to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Conditions :

    • Ionization Mode : Electron Impact (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the quantification of 1-Benzyl-4-methylpiperazine Dihydrochloride, particularly in complex matrices.

Causality: A reversed-phase C18 column is chosen due to the compound's moderate polarity. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve good retention and peak shape. UV detection is effective due to the presence of the chromophoric benzyl group.

A Typical HPLC Protocol:

  • Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Instrumentation : A standard HPLC system with a UV detector.

  • HPLC Conditions :

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase : A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium phosphate, pH adjusted to 3.0), run in isocratic or gradient mode. A typical starting point would be a 50:50 mixture.[7]

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 254 nm.[7]

    • Injection Volume : 10 µL.[7]

Pharmacological Profile and Mechanism of Action

1-Benzyl-4-methylpiperazine is a derivative of benzylpiperazine (BZP) and is expected to share a similar pharmacological profile.[8] BZP and its analogues are known central nervous system stimulants.[9]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of benzylpiperazines involves the modulation of monoamine neurotransmitters. They can stimulate the release and inhibit the reuptake of dopamine, norepinephrine, and serotonin in the brain.[9] This leads to increased synaptic concentrations of these neurotransmitters, resulting in stimulant effects. The effects of MBZP are reported to be similar to BZP but with a slightly weaker stimulant effect and fewer negative side effects.[8]

Mechanism_of_Action Postulated Mechanism of Action of 1-Benzyl-4-methylpiperazine cluster_transporters Monoamine Transporters cluster_effects Neurotransmitter Effects cluster_outcomes Physiological Outcomes MBZP 1-Benzyl-4-methylpiperazine (MBZP) DAT Dopamine Transporter (DAT) MBZP->DAT Inhibits reuptake & Stimulates release NET Norepinephrine Transporter (NET) MBZP->NET Inhibits reuptake & Stimulates release SERT Serotonin Transporter (SERT) MBZP->SERT Inhibits reuptake & Stimulates release Dopamine ↑ Synaptic Dopamine DAT->Dopamine Norepinephrine ↑ Synaptic Norepinephrine NET->Norepinephrine Serotonin ↑ Synaptic Serotonin SERT->Serotonin Stimulation CNS Stimulation Dopamine->Stimulation Euphoria Euphoria Dopamine->Euphoria Norepinephrine->Stimulation Adverse Adverse Effects (Anxiety, Insomnia, etc.) Norepinephrine->Adverse Serotonin->Stimulation Serotonin->Adverse

Sources

1-Benzyl-4-methylpiperazine Dihydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-4-methylpiperazine Dihydrochloride

Abstract

1-Benzyl-4-methylpiperazine (MBZP), a synthetic derivative of benzylpiperazine (BZP), is a stimulant compound encountered in forensic and pharmacological research. As a member of the piperazine class, it primarily functions as a monoamine releasing agent and reuptake inhibitor. This technical guide provides a comprehensive overview of the chemical properties of its dihydrochloride salt form (MBZP·2HCl), intended for researchers, scientists, and drug development professionals. The document details the compound's structure, physicochemical characteristics, spectroscopic profile, synthesis, and analytical methodologies. Furthermore, it explores the pharmacological mechanism, metabolic pathways, and essential safety considerations, grounding all technical claims in authoritative references to ensure scientific integrity.

Nomenclature and Molecular Structure

Correctly identifying a compound is the foundation of all subsequent research. MBZP is known by several synonyms, and its properties can vary depending on whether it is in its free base or salt form. The dihydrochloride is a common salt preparation for enhancing solubility and stability.

  • Systematic IUPAC Name: 1-benzyl-4-methylpiperazine dihydrochloride

  • Common Synonyms: MBZP, Methylbenzylpiperazine[1]

  • CAS Number: 374898-00-7 (for monohydrochloride)[2][3]

  • Chemical Formula: C₁₂H₁₈N₂ · 2HCl

  • Molecular Weight: 263.21 g/mol

The molecular architecture consists of a central piperazine ring N-substituted with a benzyl group at one nitrogen atom and a methyl group at the other, forming a tertiary amine at both positions.

Caption: Molecular structure of 1-Benzyl-4-methylpiperazine.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, formulation, and behavior in biological systems. The dihydrochloride salt form is expected to be a water-soluble solid, a key distinction from its oily free base.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂ · 2HCl-
Molecular Weight 263.21 g/mol Calculated
Appearance Crystalline solid[3]
Melting Point ~280°C (with decomposition)[4]
Solubility (Monohydrochloride) DMSO: 30 mg/ml; PBS (pH 7.2): 10 mg/ml; DMF: 5 mg/ml; Ethanol: 2 mg/ml; Methanol: 1 mg/ml[2][3]
pKa Not specified, but expected to have two values for the two nitrogen atoms.-

Note: Data for the monohydrochloride salt is presented for solubility as it is most readily available from commercial suppliers. The dihydrochloride salt is expected to exhibit equal or greater solubility in polar and aqueous solvents.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule.

  • Mass Spectrometry (MS): In Electron Ionization (EI) mode, the mass spectrum of the free base (molecular weight 190.29 g/mol ) is characterized by a molecular ion peak [M]⁺ at m/z 176 (for the parent BZP)[5]. The most prominent fragment is typically the tropylium ion at m/z 91 , resulting from the cleavage of the benzylic C-N bond, which is a hallmark of benzyl-containing compounds. Other significant fragments arise from the piperazine ring, including ions at m/z 134 ([M-C₃H₆N]⁺), m/z 85 , and m/z 56 [5].

  • Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides detailed information about the hydrogen environment. For 1-Benzyl-4-methylpiperazine, the expected signals are:

    • ~7.2-7.4 ppm: A multiplet corresponding to the five aromatic protons of the benzyl group.

    • ~3.5 ppm: A singlet for the two benzylic protons (Ar-CH₂ -N).

    • ~2.3-2.6 ppm: A complex series of multiplets for the eight protons on the piperazine ring, often appearing as two broad signals.

    • ~2.2 ppm: A sharp singlet for the three protons of the N-methyl group (-NCH₃ ). Dynamic NMR studies on related substituted piperazines show that restricted rotation around the amide bond (if acylated) can lead to signal splitting at lower temperatures.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present in the molecule. Key absorption bands include:

    • ~3000-2800 cm⁻¹: C-H stretching vibrations for both aliphatic (piperazine, methyl, benzylic) and aromatic (benzyl ring) hydrogens.

    • ~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic benzene ring.

    • ~1150-1000 cm⁻¹: C-N stretching vibrations.

Synthesis and Chemical Reactivity

MBZP is typically synthesized via standard nucleophilic substitution reactions. A common and straightforward approach involves the N-alkylation of 1-methylpiperazine.

Causality of Experimental Choice: This method is preferred for its high efficiency and the commercial availability of the starting materials. The use of a base like triethylamine or potassium carbonate is crucial to neutralize the hydrogen halide byproduct, driving the reaction to completion. The choice of solvent (e.g., acetonitrile, DCM) is based on its ability to dissolve the reactants and its inertness under the reaction conditions.

Reactants 1-Methylpiperazine + Benzyl Chloride Reaction Nucleophilic Alkylation Reactants->Reaction Conditions Solvent (e.g., ACN) Base (e.g., K₂CO₃) Heat (Reflux) Conditions->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification Freebase MBZP (Free Base) Purification->Freebase Salt HCl Treatment (in Ethanol/Ether) Freebase->Salt Product MBZP Dihydrochloride (Precipitate) Salt->Product

Caption: General workflow for the synthesis of MBZP Dihydrochloride.

A potential side-product in related syntheses starting from piperazine is 1,4-dibenzylpiperazine (DBZP), which can form if the piperazine is dialkylated.[7] Using 1-methylpiperazine as a starting material prevents this specific side reaction.

Pharmacological Profile

Mechanism of Action

MBZP is a central nervous system (CNS) stimulant, with effects analogous to, but reportedly weaker than, its parent compound, BZP.[1][8] The primary mechanism of action for BZP involves interaction with monoamine neurotransmitter systems.[7][9] It stimulates the release and inhibits the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from presynaptic neurons.[7][10] This leads to an increase in the synaptic concentration of these neurotransmitters, causing heightened neuronal activity and the observed stimulant effects.

cluster_synapse Synaptic Cleft cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MBZP MBZP Vesicle Vesicles (DA, NE, 5-HT) MBZP->Vesicle Stimulates Release DAT DAT MBZP->DAT Inhibits Reuptake NET NET MBZP->NET Inhibits Reuptake SERT SERT MBZP->SERT Inhibits Reuptake NT Vesicle->NT Receptor Postsynaptic Receptors NT->DAT Reuptake NT->Receptor Binding & Signal

Caption: Mechanism of MBZP at the monoaminergic synapse.

Metabolism and Pharmacokinetics

While specific metabolic studies on MBZP are limited, its pathway can be inferred from BZP. Metabolism is expected to be primarily hepatic.[1][8] The process likely involves cytochrome P450 enzymes (potentially CYP2D6) and catechol-O-methyl-transferase (COMT).[7] Common metabolic transformations include hydroxylation of the benzyl ring followed by conjugation with glucuronic or sulfuric acid for renal excretion.[7]

Analytical Protocols

Accurate detection and quantification are critical in both forensic and research settings. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the analysis of piperazine derivatives.

Protocol: GC-MS Analysis of MBZP

This protocol provides a self-validating system for the identification and quantification of MBZP in a sample matrix.

1. Standard and Sample Preparation:

  • Internal Standard (IS) Stock: Prepare a 0.25 mg/mL solution of a suitable internal standard (e.g., dimethylphthalate) in methanol.[11]
  • Calibration Standard: Accurately weigh and prepare a stock solution of MBZP reference standard at 1.0 mg/mL in the IS stock solution.[11] Perform serial dilutions to create a calibration curve (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL).
  • Sample Preparation: Accurately weigh the sample, dissolve it in the IS stock solution, and dilute as necessary to fall within the calibration range.[11] A basic liquid-liquid extraction may be required for complex matrices to isolate the analyte.

2. Instrumentation and Conditions (adapted from BZP methods[11]):

  • Gas Chromatograph: Agilent 6890 or equivalent with FID or MS detector.
  • Column: 5% Phenyl / 95% Methyl Silicone (e.g., HP-5MS), 10 m x 0.32 mm x 0.52 µm.
  • Carrier Gas: Helium or Hydrogen at ~1.8 mL/min.
  • Temperatures:
  • Injector: 280°C (Split mode, e.g., 50:1)
  • Detector (MS Transfer Line): 280°C
  • Oven Program:
  • Initial Temperature: 100°C, hold for 1.0 min.
  • Ramp: 25°C/min to 280°C.
  • Final Hold: 3.0 min.
  • Injection Volume: 1 µL.

3. Data Analysis:

  • Qualitative Identification: Match the retention time and the mass spectrum of the analyte in the sample to that of the certified reference standard. Key ions to monitor: m/z 91, 134, and the molecular ion of the free base.
  • Quantitative Analysis: Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against concentration. Determine the concentration of the unknown sample by interpolation from this curve.

// Nodes start [label="Sample Received", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; prep [label="Sample & Standard\nPreparation\n(Dilution with Internal Std)"]; inject [label="1 µL Injection into GC"]; gc [label="GC Separation\n(Capillary Column)"]; ms [label="MS Detection\n(EI, Scan Mode)"]; qual [label="Qualitative Analysis\n(Retention Time & Mass Spectrum)"]; quant [label="Quantitative Analysis\n(Calibration Curve)"]; report [label="Final Report", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prep; prep -> inject; inject -> gc; gc -> ms; ms -> qual; ms -> quant; qual -> report; quant -> report; }

Caption: Workflow for the GC-MS analysis of MBZP.

Safety and Toxicology

As a psychoactive substance, MBZP poses toxicological risks. Its safety profile is generally considered similar to BZP, which is associated with sympathomimetic toxidromes.

  • Adverse Effects: Common effects include agitation, anxiety, palpitations, confusion, vomiting, and headache.[9][12] In high doses, more severe complications such as seizures can occur.[7][12] MBZP is anecdotally reported to have a lower incidence of negative side effects like nausea compared to BZP.[1][8]

  • Laboratory Handling: The hydrochloride salt is a crystalline solid. Based on data for related compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] It may cause skin, eye, and respiratory irritation.[13] Avoid creating dust and ensure adequate ventilation.[13]

Conclusion

1-Benzyl-4-methylpiperazine Dihydrochloride is a significant compound in the field of designer drugs and neuropharmacology. Its properties as a water-soluble, crystalline solid make it suitable for laboratory preparation and study. A thorough understanding of its chemical characteristics—from its spectroscopic signature to its synthetic pathways—is essential for its accurate identification in forensic laboratories and its use as a research tool in pharmacological studies. Its mechanism as a monoamine reuptake inhibitor and releasing agent firmly places it within the stimulant class, necessitating careful handling and awareness of its toxicological potential. The analytical methods outlined here provide a robust framework for the reliable analysis of this compound.

References

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. European Union. [Link]

  • SWGDRUG. (2005, June 1). BENZYLPIPERAZINE. SWGDRUG.org. [Link]

  • Baltzly, R., & Buck, J. S. (1942). 1-BENZYLPIPERAZINE. Organic Syntheses, 22, 13. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • chemeurope.com. (n.d.). 1-Methyl-4-benzylpiperazine. [Link]

  • Gee, P., Richardson, S., & Woltersdorf, W. (2008). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Methylbenzylpiperazine. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzylpiperazine. PubChem. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • The Center for Forensic Science Research & Education. (2025, June 18). NPS Discovery — New Drug Monograph 2025 4F-MBZP. [Link]

  • Fantegrossi, W. E., et al. (2016). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 233(18), 3339–3347. [Link]

  • Richardson, S. K., et al. (2008). Toxicity from recreational use of 1-benzylpiperazine. ResearchGate. [Link]

  • Hiller, H., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(15), 4488. [Link]

Sources

1-Benzyl-4-methylpiperazine Dihydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 1-Benzyl-4-methylpiperazine Dihydrochloride (MBZP)

Foreword: A Note on the Available Scientific Literature

1-Benzyl-4-methylpiperazine (MBZP) is a derivative of the more extensively studied compound, 1-benzylpiperazine (BZP).[1][2] The scientific literature contains a substantial body of research on the mechanism of action of BZP, while specific pharmacological data for MBZP remains comparatively scarce. This guide will, therefore, provide a comprehensive overview of the well-documented mechanism of action of BZP as a foundational framework. It is scientifically reasonable to infer that MBZP shares a similar pharmacological profile due to its structural analogy. However, this guide will clearly distinguish between established data for BZP and the extrapolated, putative mechanisms for MBZP. The experimental protocols detailed herein are presented as the necessary next steps for the definitive elucidation of MBZP's precise pharmacological characteristics.

Introduction to 1-Benzyl-4-methylpiperazine (MBZP)

1-Benzyl-4-methylpiperazine, commonly known as MBZP, is a synthetic stimulant belonging to the piperazine class of compounds.[2] It has been identified as an active ingredient in recreational products, often referred to as "party pills".[2] Structurally, it is a derivative of BZP, featuring a methyl group substitution at the 4-position of the piperazine ring.[1] Anecdotal and observational reports suggest that the effects of MBZP are similar to those of BZP, though with a potentially attenuated stimulant effect and a reduced incidence of adverse effects such as nausea and headaches.[2]

The Putative Pharmacological Profile of MBZP

Based on the extensive research conducted on its parent compound, BZP, the mechanism of action of MBZP is presumed to be multifactorial, primarily involving the modulation of monoaminergic neurotransmitter systems. BZP is often described as a "messy drug" due to its complex and multifaceted interactions with various components of the dopaminergic, serotonergic, and noradrenergic systems.[3]

Primary Molecular Targets: Monoamine Transporters

The principal mechanism underlying the stimulant effects of BZP is its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). BZP acts as both a releasing agent and a reuptake inhibitor at these transporters, leading to an increase in the extracellular concentrations of these neurotransmitters.[1][4]

  • Dopamine (DA): BZP enhances dopaminergic neurotransmission, which is a key contributor to its stimulant and rewarding properties.[5][6]

  • Norepinephrine (NE): The compound also affects noradrenergic pathways, contributing to its sympathomimetic effects.[3]

  • Serotonin (5-HT): BZP has a comparatively weaker, yet significant, interaction with the serotonergic system.[7]

The following table summarizes the in vitro potency of BZP as a monoamine releaser, providing a likely, though unconfirmed, profile for MBZP.

Monoamine TransporterBZP EC50 (nM) for Release
Dopamine Transporter (DAT)175
Norepinephrine Transporter (NET)62
Serotonin Transporter (SERT)6050
Data sourced from Wikipedia's summary of primary literature.[7]

This data indicates that BZP is most potent at inducing the release of norepinephrine, followed by dopamine, with a significantly lower potency for serotonin release.

Receptor Interactions

In addition to its effects on monoamine transporters, BZP interacts with various neurotransmitter receptors:

  • α2-Adrenergic Receptors: BZP acts as an antagonist at α2-adrenergic receptors.[7] These receptors are typically presynaptic autoreceptors that provide negative feedback on norepinephrine release. By antagonizing these receptors, BZP disinhibits noradrenergic neurons, leading to a further increase in norepinephrine release.[3][7]

  • Serotonin Receptors: BZP is a non-selective agonist at a range of serotonin receptors.[7] Its activity at 5-HT2A receptors may contribute to mild hallucinogenic effects at high doses, while interactions with 5-HT2B and 5-HT3 receptors could be responsible for some of its peripheral side effects, such as gastrointestinal discomfort and headaches, respectively.[7]

Structure-Activity Relationship (SAR) Considerations for MBZP

The addition of a methyl group at the 4-position of the piperazine ring in MBZP, as compared to BZP, is expected to alter its pharmacological profile. Based on general principles of medicinal chemistry:

  • Lipophilicity: The methyl group slightly increases the lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier.

  • Steric Hindrance: The methyl group can introduce steric hindrance, potentially altering the binding affinity and selectivity for its molecular targets compared to BZP.

  • Metabolism: The N-methyl group may provide an additional site for metabolism (N-demethylation), potentially influencing the pharmacokinetic profile of MBZP.

It is reported that MBZP has adrenergic blocking activity in animals, which suggests that the N-methylation may alter its interaction with adrenergic receptors compared to BZP.[2] However, without direct experimental data, the precise impact of this structural change remains speculative.

Proposed Signaling Pathway of MBZP

The following diagram illustrates the proposed mechanism of action of MBZP at a monoaminergic synapse, based on the known actions of BZP.

MBZP_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MBZP MBZP Transporter Monoamine Transporter (DAT, NET, SERT) MBZP->Transporter Blocks Reuptake & Reverses Transport Alpha2 α2-Adrenergic Autoreceptor MBZP->Alpha2 Antagonism VMAT2 VMAT2 MA Monoamines (DA, NE, 5-HT) VMAT2->MA Packaging MA->Transporter Reuptake Extracellular_MA Increased Extracellular Monoamines Transporter->Extracellular_MA Release Alpha2->Transporter Inhibits Release Postsynaptic_Receptors Postsynaptic Receptors (Dopamine, Adrenergic, Serotonin Receptors) Extracellular_MA->Postsynaptic_Receptors Binding & Activation Signaling Downstream Signaling Cascade Postsynaptic_Receptors->Signaling Signal Transduction

Caption: Proposed synaptic mechanism of MBZP action.

Experimental Protocols for Elucidating the Mechanism of Action of MBZP

To definitively characterize the mechanism of action of MBZP, a series of in vitro and in vivo experiments are required. The following protocols provide a framework for such an investigation.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of MBZP for monoamine transporters and key neurotransmitter receptors.

Methodology:

  • Preparation of Membranes: Prepare cell membrane homogenates from cell lines or tissues endogenously expressing or transfected with the target transporters (hDAT, hNET, hSERT) and receptors (e.g., 5-HT receptor subtypes, adrenergic receptor subtypes).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target of interest (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT), and varying concentrations of MBZP.

  • Incubation: Incubate the plates at a specific temperature for a defined period to allow for binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of MBZP that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Causality and Self-Validation: This protocol includes controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known competing ligand) to ensure that the measured inhibition is specific to the target. The use of well-characterized radioligands provides an authoritative standard for comparison.

In Vitro Neurotransmitter Release Assays

Objective: To measure the potency (EC50) and efficacy (Emax) of MBZP in inducing the release of dopamine, norepinephrine, and serotonin from synaptosomes or cultured neurons.

Methodology:

  • Preparation of Synaptosomes: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine) of rodents.

  • Radiolabeling: Pre-load the synaptosomes with the respective radiolabeled neurotransmitter ([3H]DA, [3H]NE, or [3H]5-HT).

  • Superfusion: Place the loaded synaptosomes in a superfusion apparatus and perfuse with a physiological buffer to establish a stable baseline of neurotransmitter release.

  • Drug Application: Introduce varying concentrations of MBZP into the superfusion buffer for a short period.

  • Fraction Collection: Collect the superfusate in timed fractions throughout the experiment.

  • Quantification: Measure the radioactivity in each fraction using a scintillation counter to determine the amount of neurotransmitter released.

  • Data Analysis: Plot the drug-induced release as a percentage of total synaptosomal radioactivity against the drug concentration to determine the EC50 and Emax values.

Causality and Self-Validation: The use of a stable baseline before drug application ensures that the observed increase in radioactivity is due to the action of MBZP. The protocol can be validated by running positive controls with known releasing agents like amphetamine.

The following diagram illustrates the workflow for these in vitro assays.

InVitro_Workflow cluster_binding Radioligand Binding Assay cluster_release Neurotransmitter Release Assay b1 Prepare Cell Membranes b2 Incubate with Radioligand & MBZP b1->b2 b3 Filter & Wash b2->b3 b4 Scintillation Counting b3->b4 b5 Calculate Ki b4->b5 r1 Isolate & Radiolabel Synaptosomes r2 Superfuse & Apply MBZP r1->r2 r3 Collect Fractions r2->r3 r4 Scintillation Counting r3->r4 r5 Calculate EC50 r4->r5

Caption: Workflow for in vitro pharmacological characterization.

Pharmacokinetics: A Projection from BZP

The metabolism of MBZP has not been formally studied. However, based on the known metabolic pathways of BZP, it is likely that MBZP undergoes:

  • N-demethylation: Removal of the methyl group at the 4-position of the piperazine ring to yield BZP.

  • Aromatic Hydroxylation: Addition of hydroxyl groups to the benzyl ring, likely at the para and meta positions.[8]

  • Piperazine Ring Opening: Cleavage of the piperazine ring.

  • Phase II Conjugation: Glucuronidation and/or sulfation of the hydroxylated metabolites.[1]

The metabolism is likely mediated by cytochrome P450 enzymes (such as CYP2D6) and catechol-O-methyltransferase (COMT).[1] The pharmacokinetic profile, including the half-life and bioavailability of MBZP, requires direct experimental determination.

Conclusion

1-Benzyl-4-methylpiperazine dihydrochloride (MBZP) is a stimulant drug that is structurally and, putatively, mechanistically related to 1-benzylpiperazine (BZP). The core mechanism of action is likely centered on the ability to induce the release and inhibit the reuptake of dopamine, norepinephrine, and serotonin by interacting with their respective transporters. Furthermore, interactions with adrenergic and serotonergic receptors are likely to contribute to its overall pharmacological profile. While the extensive data on BZP provides a strong foundation for understanding MBZP, it is imperative that dedicated pharmacological studies are conducted to precisely define its receptor and transporter affinities, neurotransmitter-releasing properties, and pharmacokinetic profile. The experimental frameworks provided in this guide offer a clear path for researchers to undertake this essential work, which is crucial for both understanding its potential for abuse and for exploring any therapeutic applications of this class of compounds.

References

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. European Union. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Benzylpiperazine. Retrieved from [Link]

  • Arbo, M. D., Melega, W. R., & Murphy, D. L. (2012). 1-Benzylpiperazine and other Piperazine-based Derivatives. In P. M. Haddad, S. D. S. Dursun, & B. Deakin (Eds.), Adverse Syndromes and Psychiatric Drugs: A Clinical Guide. Oxford University Press. (Simulated reference, as full text was not available)
  • Dolan, S. B., Shetty, R. A., Forster, M. J., & Gatch, M. B. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology, 32(7), 802–810. Retrieved from [Link]

  • Kaur, D., DeRuiter, J., Bheemreddy, R., Al-Abed, M., Bynum, S., Clark, C. R., ... & Dhanasekaran, M. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 17-25. Retrieved from [Link]

  • Castillo-Hernández, J. C., Velázquez-Moyado, J. A., Reyes-Ramírez, A., Ramírez-López, E. G., González-Andrade, M., & Navarrete, A. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Pharmacology, 99(5-6), 257-266. Retrieved from [Link]

  • Berardi, F., Caccia, C., Caldarola, C., Capitano, A., Carli, M., Carrieri, A., ... & Perrone, R. (2005). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry, 48(13), 4464-4472. Retrieved from [Link]

  • Goodarzi, G., et al. (2022). Time-specific Impact of Mono-Benzyl Phthalate (MBzP) and Perfluorooctanoic Acid (PFOA) on Breast Density of a Chilean adolescent Cohort. ResearchGate. (Note: This reference pertains to a different MBzP and is included to avoid confusion).
  • Wikipedia. (2023, April 20). Methylbenzylpiperazine. Retrieved from [Link]

  • Sicińska, P., et al. (2022). The selected epigenetic effects of phthalates: DBP, BBP and their metabolites: MBP, MBzP on human peripheral blood mononuclear cells (In Vitro). PubMed. (Note: This reference pertains to a different MBzP and is included to avoid confusion).
  • Al-Anazi, M., DeRuiter, J., Bynum, S., Clark, C. R., & Dhanasekaran, M. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology Mechanisms and Methods, 27(9), 681-688. Retrieved from [Link]

  • Sicińska, P., et al. (2022). The selected epigenetic effects of phthalates: DBP, BBP and their metabolites: MBP, MBzP on human peripheral blood mononuclear cells (In Vitro). ResearchGate. (Note: This reference pertains to a different MBzP and is included to avoid confusion).
  • Di Vona, M. L., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(3), 481-492. Retrieved from [Link]

  • Chee, C. F., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 13(1), 23-31. Retrieved from [Link]

  • Wikipedia. (2023, November 26). Monoamine releasing agent. Retrieved from [Link]

  • Mzai, T., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. MDPI. Retrieved from [Link]

  • Tsutsumi, H., et al. (2005). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. Journal of Analytical Toxicology, 29(5), 389-395. Retrieved from [Link]

  • Dolan, S. B., Shetty, R. A., Forster, M. J., & Gatch, M. B. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology, 32(7), 802-810. Retrieved from [Link]

Sources

The Pharmacokinetics and Metabolism of 1-Benzyl-4-methylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Benzyl-4-methylpiperazine (MBZP) is a synthetic stimulant and a derivative of benzylpiperazine (BZP).[1][2] It has been identified as a component in recreational "party pills," often in combination with other piperazine analogues.[1] While its stimulant effects are reported to be less potent than those of BZP, a thorough understanding of its pharmacokinetics and metabolism is crucial for researchers, clinicians, and drug development professionals.[1][2] This guide provides a comprehensive overview of the current scientific knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of MBZP, drawing upon data from related piperazine compounds where direct MBZP data is limited.

The piperazine class of compounds, including MBZP, primarily acts as stimulants on the central nervous system, influencing neurotransmitter systems such as dopamine, serotonin, and noradrenaline.[3] Understanding the metabolic fate of these compounds is essential for predicting their duration of action, potential for drug-drug interactions, and toxicological profile.

Pharmacokinetics: The Journey of MBZP Through the Body

The pharmacokinetic profile of a compound dictates its onset, intensity, and duration of effect. For MBZP, much of our understanding is extrapolated from studies on its parent compound, BZP.

Absorption

Following oral administration, piperazine derivatives are generally well-absorbed. For instance, after oral intake of a related compound, m-chlorophenylpiperazine (mCPP), peak physiological and subjective effects are observed within one to two hours, with the effects lasting for four to eight hours.[4] This suggests a relatively rapid absorption from the gastrointestinal tract.

Distribution

Once absorbed, MBZP is expected to distribute throughout the body. Due to its lipophilic nature, it is likely to cross the blood-brain barrier to exert its stimulant effects on the central nervous system. The precise volume of distribution for MBZP has not been extensively reported.

Metabolism

The metabolism of MBZP is anticipated to occur primarily in the liver, a common site for the biotransformation of xenobiotics.[1] The metabolic processes are largely mediated by the cytochrome P450 (CYP450) enzyme system.[4][5][6][7] For the closely related BZP, CYP2D6 has been suggested as a key isoenzyme involved in its metabolism.[4] Given the structural similarity, it is highly probable that CYP2D6, along with other isoforms like CYP1A2 and CYP3A4, also plays a role in the metabolism of MBZP.[8]

The primary metabolic pathways for piperazine derivatives involve:

  • Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic ring.

  • N-dealkylation: Removal of the methyl group from the piperazine ring.

  • Ring cleavage: Opening of the piperazine ring structure.

  • Conjugation: Attachment of glucuronic acid or sulfate to hydroxylated metabolites to increase water solubility and facilitate excretion.[4]

Excretion

The metabolites of MBZP, along with a small amount of the unchanged drug, are primarily excreted from the body via the kidneys in urine.[1] For BZP, the elimination half-life is approximately 5.5 hours, and it is expected that MBZP would have a similar, though not identical, elimination profile.[9]

In-Depth Metabolism of Piperazine Derivatives

The metabolism of BZP provides a robust model for understanding the biotransformation of MBZP. In both animal and human studies, the main metabolites of BZP identified are:

  • 4-hydroxy-BZP (p-OH-BZP)[4][10]

  • 3-hydroxy-BZP (m-OH-BZP)[4][10]

  • 4-hydroxy-3-methoxy-BZP[4]

  • Piperazine[4]

  • Benzylamine[4][11]

  • N-benzylethylenediamine[4][11]

These metabolites are subsequently conjugated with glucuronic acid and/or sulfuric acid before being excreted in the urine.[4] Studies in rats have shown that after a dose of BZP, a significant portion is excreted as hydroxylated metabolites, with p-hydroxy-BZP being the major metabolite.[10]

Based on this, the proposed metabolic pathway for 1-Benzyl-4-methylpiperazine would involve initial hydroxylation of the benzyl ring, followed by potential N-demethylation and subsequent degradation of the piperazine ring.

Proposed Metabolic Pathway of 1-Benzyl-4-methylpiperazine

MBZP_Metabolism MBZP 1-Benzyl-4-methylpiperazine H_MBZP Hydroxy-MBZP MBZP->H_MBZP CYP450 (Hydroxylation) BZP 1-Benzylpiperazine (via N-demethylation) MBZP->BZP CYP450 (N-demethylation) HM_MBZP Hydroxy-methoxy-MBZP H_MBZP->HM_MBZP COMT (Methylation) Conjugates Glucuronide/Sulfate Conjugates H_MBZP->Conjugates HM_MBZP->Conjugates Metabolites Further Metabolites (e.g., ring cleavage products) BZP->Metabolites Metabolites->Conjugates Excretion Urinary Excretion Conjugates->Excretion

Caption: Proposed metabolic pathway of 1-Benzyl-4-methylpiperazine.

Experimental Protocols for Studying Pharmacokinetics and Metabolism

The investigation of the pharmacokinetics and metabolism of a compound like MBZP involves a combination of in vivo and in vitro studies, followed by bioanalytical quantification.

In Vivo Pharmacokinetic Study Workflow

InVivo_PK_Workflow cluster_animal_study Animal Study cluster_sample_prep Sample Preparation cluster_analysis Bioanalysis cluster_data_analysis Data Analysis Dosing Administer MBZP to a suitable animal model (e.g., rat) Sampling Collect blood and urine samples at timed intervals Dosing->Sampling Extraction Extract MBZP and metabolites (e.g., SPE or LLE) Sampling->Extraction LCMS Quantify using LC-MS/MS or GC-MS Extraction->LCMS PK_params Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) LCMS->PK_params InVitro_Metabolism_Workflow cluster_incubation Incubation cluster_reaction Reaction cluster_analysis Analysis cluster_enzyme_id Enzyme Identification Incubate Incubate MBZP with human liver microsomes or hepatocytes Quench Stop the reaction at specific time points Incubate->Quench LCMS Identify metabolites using high-resolution LC-MS Quench->LCMS Inhibitors Use specific CYP450 inhibitors or recombinant enzymes to identify responsible isoforms LCMS->Inhibitors

Sources

An In-Depth Technical Guide to 1-Benzyl-4-methylpiperazine Dihydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Benzyl-4-methylpiperazine Dihydrochloride (MBZP HCl), a research chemical of significant interest within the scientific community. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and pharmacological evaluation of MBZP HCl, offering field-proven insights and methodologies to ensure scientific integrity and reproducibility.

Introduction

1-Benzyl-4-methylpiperazine (MBZP) is a derivative of benzylpiperazine (BZP) and belongs to the piperazine class of compounds.[1] While its parent compound, BZP, has been investigated for its stimulant and euphoriant properties, MBZP has emerged as a research chemical with a distinct pharmacological profile. It is reported to have stimulant effects that are qualitatively similar to but weaker than BZP, with a potentially reduced incidence of adverse effects such as headaches and nausea.[1] This nuanced profile makes MBZP a valuable tool for neuropharmacological research, particularly in studies investigating the structure-activity relationships of monoamine transporter ligands. This guide will provide a detailed exploration of MBZP dihydrochloride, the common salt form used in research due to its stability and solubility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a research chemical is fundamental to its proper handling, storage, and application in experimental settings. The key properties of 1-Benzyl-4-methylpiperazine and its dihydrochloride salt are summarized below.

PropertyValueSource
Chemical Name 1-Benzyl-4-methylpiperazine DihydrochlorideN/A
Synonyms MBZP HCl, 1-Methyl-4-benzylpiperazine Dihydrochloride[1]
Molecular Formula C₁₂H₁₈N₂ · 2HClN/A
Molecular Weight 263.21 g/mol N/A
Appearance White to off-white crystalline solidN/A
Melting Point 158-160°C[2]
Solubility Soluble in DMSO (30 mg/ml), PBS (pH 7.2, 10 mg/ml), DMF (5 mg/ml), Ethanol (2 mg/ml), and Methanol (1 mg/ml)[2]
CAS Number 374898-00-7[2]

Synthesis and Purification

The synthesis of 1-Benzyl-4-methylpiperazine Dihydrochloride can be reliably achieved through the nucleophilic substitution of benzyl chloride with N-methylpiperazine. The following protocol is adapted from a well-established procedure for the synthesis of 1-benzylpiperazine and has been optimized for the production of high-purity MBZP HCl.[3]

Experimental Protocol: Synthesis of 1-Benzyl-4-methylpiperazine Dihydrochloride

Materials:

  • N-methylpiperazine

  • Benzyl chloride

  • Absolute ethanol

  • Dry hydrogen chloride gas

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve N-methylpiperazine (1.0 equivalent) in absolute ethanol.

  • Addition of Benzyl Chloride: While stirring the solution at room temperature, add benzyl chloride (1.0 equivalent) dropwise from the dropping funnel. An exothermic reaction will occur. To control the reaction rate, the addition should be slow, and the flask can be cooled in a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours to ensure the reaction goes to completion.

  • Formation of the Dihydrochloride Salt: Cool the reaction mixture to room temperature and then place it in an ice bath. Bubble dry hydrogen chloride gas through the solution. 1-Benzyl-4-methylpiperazine dihydrochloride will precipitate as a white solid.

  • Isolation of the Product: Collect the precipitate by vacuum filtration and wash the solid with cold absolute ethanol and then with diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the product under vacuum to obtain 1-Benzyl-4-methylpiperazine Dihydrochloride as a white crystalline solid.

Purification Workflow

For applications requiring the highest purity, the synthesized MBZP HCl can be further purified by recrystallization.

G cluster_0 Purification of 1-Benzyl-4-methylpiperazine Dihydrochloride raw_product Crude MBZP Dihydrochloride dissolution Dissolve in minimal hot ethanol raw_product->dissolution filtration Hot gravity filtration dissolution->filtration crystallization Cool to induce crystallization filtration->crystallization isolation Vacuum filtration crystallization->isolation washing Wash with cold ethanol and diethyl ether isolation->washing drying Dry under vacuum washing->drying pure_product Pure MBZP Dihydrochloride drying->pure_product

Caption: Recrystallization workflow for high-purity MBZP HCl.

Analytical Characterization

The identity and purity of the synthesized 1-Benzyl-4-methylpiperazine Dihydrochloride must be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum of 1-benzyl-4-methylpiperazine is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic protons (~3.5 ppm), multiplets for the piperazine ring protons (in the range of 2.3-2.9 ppm), and a singlet for the methyl group protons (~2.2 ppm).[4] The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the benzyl group, the piperazine ring, and the methyl group, confirming the carbon skeleton of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the compound and confirming its molecular weight. The free base, 1-benzyl-4-methylpiperazine, is volatile and amenable to GC analysis.

Expected Fragmentation Pattern: The electron ionization (EI) mass spectrum of 1-benzyl-4-methylpiperazine is expected to exhibit a prominent molecular ion peak (M⁺) at m/z 190. The major fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to a highly stable tropylium ion at m/z 91, which is often the base peak.[5] Other characteristic fragments arise from the piperazine ring.

G MBZP 1-Benzyl-4-methylpiperazine (m/z 190) Tropylium Tropylium ion (m/z 91) MBZP->Tropylium Benzylic cleavage Piperazine_fragment Piperazine ring fragments MBZP->Piperazine_fragment Ring fragmentation

Caption: Predicted GC-MS fragmentation of MBZP.

Pharmacological Profile

The pharmacological effects of 1-Benzyl-4-methylpiperazine are primarily attributed to its interaction with monoamine transporters.[1] It is believed to act as a releasing agent and/or reuptake inhibitor of dopamine (DA), norepinephrine (NE), and serotonin (5-HT), leading to increased concentrations of these neurotransmitters in the synaptic cleft.

Mechanism of Action: Interaction with Monoamine Transporters

The stimulant effects of MBZP are a direct consequence of its modulation of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The relative potency at these transporters determines the specific pharmacological profile of the compound.

G MBZP 1-Benzyl-4-methylpiperazine DAT Dopamine Transporter (DAT) MBZP->DAT Inhibition/Reversal NET Norepinephrine Transporter (NET) MBZP->NET Inhibition/Reversal SERT Serotonin Transporter (SERT) MBZP->SERT Inhibition/Reversal Dopamine ↑ Synaptic Dopamine DAT->Dopamine Norepinephrine ↑ Synaptic Norepinephrine NET->Norepinephrine Serotonin ↑ Synaptic Serotonin SERT->Serotonin Stimulation Psychostimulant Effects Dopamine->Stimulation Norepinephrine->Stimulation Serotonin->Stimulation

Caption: Proposed mechanism of action for MBZP.

In Vitro Pharmacological Evaluation

To quantify the interaction of MBZP with monoamine transporters, in vitro binding and uptake inhibition assays are essential.

Experimental Protocol: Monoamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of MBZP for DAT, NET, and SERT.

Materials:

  • Cell lines expressing human DAT, NET, or SERT

  • Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)

  • 1-Benzyl-4-methylpiperazine Dihydrochloride (test compound)

  • Non-specific binding inhibitors (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT)

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Prepare cell membrane homogenates from the respective transporter-expressing cell lines.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of MBZP HCl. For total binding, no inhibitor is added. For non-specific binding, a high concentration of the respective non-specific inhibitor is added.

  • Incubation: Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ value of MBZP for each transporter. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

In Vivo Pharmacological Evaluation

The stimulant properties of MBZP can be assessed in vivo using animal models of locomotor activity.

Experimental Protocol: Rodent Locomotor Activity Assay

This protocol outlines a method to measure the effect of MBZP on spontaneous locomotor activity in rats or mice.

Materials:

  • Adult male Sprague-Dawley rats or C57BL/6 mice

  • 1-Benzyl-4-methylpiperazine Dihydrochloride

  • Vehicle (e.g., saline)

  • Open-field activity chambers equipped with infrared beams

  • Data acquisition software

Procedure:

  • Acclimation: Acclimate the animals to the testing room and the activity chambers for at least 60 minutes prior to the experiment.

  • Drug Administration: Administer MBZP HCl or vehicle via an appropriate route (e.g., intraperitoneal injection).

  • Data Collection: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-120 minutes.

  • Data Analysis: Analyze the locomotor activity data in time bins to assess the onset, magnitude, and duration of the stimulant effects of MBZP.

Toxicological Profile

The toxicological profile of 1-Benzyl-4-methylpiperazine has not been extensively studied. However, based on its structural similarity to other piperazine derivatives, potential toxic effects may include sympathomimetic-like symptoms at high doses.[6] A preliminary assessment of acute oral toxicity can be conducted following OECD guidelines.

Experimental Protocol: Acute Oral Toxicity (OECD 420 - Fixed Dose Procedure)

This protocol provides a framework for an initial assessment of the acute oral toxicity of MBZP.

Materials:

  • Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley)

  • 1-Benzyl-4-methylpiperazine Dihydrochloride

  • Vehicle (e.g., water or corn oil)

  • Oral gavage needles

Procedure:

  • Sighting Study: A sighting study is performed with a single animal at a starting dose (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.

  • Main Study: Animals are dosed sequentially at fixed dose levels (5, 50, 300, 2000 mg/kg). The starting dose is selected based on the sighting study, and subsequent animals are dosed at higher or lower fixed doses depending on the outcome for the previous animal.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Endpoint: The test is terminated when a dose that causes evident toxicity or no effect is identified, allowing for the classification of the substance according to its acute toxic potential.

Legal Status

The legal status of 1-Benzyl-4-methylpiperazine varies by country and is subject to change. As a research chemical, it is imperative for investigators to be aware of the regulations in their specific jurisdiction.

  • United Kingdom: MBZP is classified as a Class C drug.[1]

  • New Zealand: MBZP is a Class C controlled drug.[1]

  • Canada: MBZP remains unscheduled and uncontrolled as of early 2015.[1]

  • United States: While not explicitly scheduled, as a close structural and pharmacological analog of BZP (a Schedule I substance), MBZP may be considered a controlled substance analogue under the Federal Analogue Act.[7]

Researchers must ensure compliance with all local, national, and international regulations regarding the acquisition, handling, and use of this compound.

Conclusion

1-Benzyl-4-methylpiperazine Dihydrochloride is a valuable research tool for investigating the neuropharmacology of monoamine transporters. This guide has provided a comprehensive overview of its synthesis, purification, analytical characterization, and pharmacological evaluation. The detailed protocols and methodologies presented herein are intended to provide researchers with a solid foundation for conducting rigorous and reproducible scientific investigations with this compound. As with any research chemical, a thorough understanding of its properties and adherence to safe laboratory practices and regulatory requirements are paramount.

References

  • Methylbenzylpiperazine. In: Wikipedia. [Link]

  • 1-BENZYLPIPERAZINE. Organic Syntheses, Coll. Vol. 4, p.84 (1963); Vol. 35, p.18 (1955). [Link]

  • 1-Benzylpiperazine. PubChem. [Link]

  • BENZYLPIPERAZINE. SWGDRUG.org. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link]

  • Psychomotor stimulant effects of cocaine in rats and 15 mouse strains. Psychopharmacology (Berl). 2008;199(1):35-48. [Link]

  • Arbo, M. D., et al. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 412–420. [Link]

  • OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity: Up-and-Down Procedure. National Toxicology Program. [Link]

  • Extraction and purification method of 1-amino-4-methylpiperazine.
  • Synthesis method for meclozine and synthesis method for meclozine hydrochloride.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chem Neurosci. 2020;11(11):1644-1653. [Link]

  • Locomotor activity: A distinctive index in morphine self-administration in rats. PLoS One. 2017;12(10):e0186729. [Link]

  • BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chem. 2020;20:100259. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020;25(9):2196. [Link]

  • Effects of Cannabidiol on Locomotor Activity. Biomolecules. 2022;12(2):222. [Link]

  • Synthesis and transporter binding properties of bridged piperazine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]. J Med Chem. 2003;46(24):5270-5279. [Link]

  • Benzylpiperazine. In: Wikipedia. [Link]

  • OECD Guideline for the Testing of Chemicals 401: Acute Oral Toxicity. National Toxicology Program. [Link]

  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Polymers (Basel). 2023;15(6):1378. [Link]

  • Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats. Neuropsychopharmacology. 2017;42(6):1267-1277. [Link]

  • New Drug Monograph: 4F-MBZP. The Center for Forensic Science Research & Education. [Link]

  • The impact of the prohibition of benzylpiperazine (BZP) 'legal highs' on the prevalence of BZP, new legal highs and other drug use in New Zealand. Drug Alcohol Depend. 2013;127(1-3):72-80. [Link]

  • Biphenylpiperazine Based MAO Inhibitors: Synthesis, Biological Evaluation, Reversibility and Molecular Modeling Studies. Bioorg Chem. 2021;115:105216. [Link]

  • Method for preparing 1-methylpiperazine.
  • Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats. eScholarship.org. [Link]

  • OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity – Fixed Dose Procedure. ResearchGate. [Link]

  • OECD Test Guideline 402: Acute Dermal Toxicity. Umwelt-online.de. [Link]

  • Acute Toxicity by OECD Guidelines. SlideShare. [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]

Sources

Off-target effects of 1-Benzyl-4-methylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Off-Target Effects of 1-Benzyl-4-methylpiperazine Dihydrochloride

Authored by a Senior Application Scientist

This guide provides a detailed examination of the known and potential off-target effects of 1-Benzyl-4-methylpiperazine Dihydrochloride (BMDP), a derivative of the psychoactive substance Benzylpiperazine (BZP). Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of BMDP's pharmacology and outlines a rigorous, field-proven framework for the systematic investigation of its off-target profile.

Introduction: Beyond the Primary Mechanism

1-Benzyl-4-methylpiperazine (MBZP or BMDP) is a piperazine derivative with stimulant properties analogous to its more widely studied parent compound, Benzylpiperazine (BZP).[1] While initially explored for potential therapeutic applications such as antidepressants, its amphetamine-like effects led to its diversion as a recreational substance, often found in "party pills".[2][3] The dihydrochloride salt is a common formulation for this compound.

In drug discovery and safety pharmacology, a critical distinction is made between on-target effects, which arise from the drug's intended interaction with its primary biological target(s), and off-target effects, which result from interactions with other, unintended biomolecules.[4] These off-target interactions are a primary cause of adverse drug reactions and preclinical toxicity, making their early identification a cornerstone of modern drug development.[5] For a compound like BMDP, which has a history of recreational use and associated adverse events, understanding its off-target profile is paramount for predicting toxicity and understanding its full spectrum of physiological effects.

This guide will first detail the established on-target pharmacology of the benzylpiperazine class to provide a necessary baseline. It will then present a comprehensive, multi-pillar strategy for identifying and validating potential off-target interactions, blending computational prediction with robust experimental validation.

The Core Directive: On-Target Pharmacology of Benzylpiperazines

The primary, or "on-target," mechanism of BZP and its derivatives is the modulation of monoamine neurotransmitter systems.[6] These compounds act as releasing agents and reuptake inhibitors at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2][7] This neurochemical action is responsible for the stimulant, euphoric, and sympathomimetic effects reported by users.[3][8]

BZP itself exhibits a greater potency for the dopamine and norepinephrine systems compared to the serotonin system, an action profile more similar to amphetamine than to MDMA.[9] The effects of MBZP are reported to be very similar to BZP, though potentially weaker.[1] The resulting surge in synaptic monoamines drives the well-documented physiological responses, including increased heart rate, blood pressure, alertness, and potential for anxiety and insomnia.[8][9]

TargetMechanism of ActionReported Potency (BZP)Reference
Dopamine Transporter (DAT)Release / Reuptake InhibitionEC50: 175 nM[9]
Norepinephrine Transporter (NET)Release / Reuptake InhibitionEC50: 62 nM[9]
Serotonin Transporter (SERT)Release / Reuptake InhibitionEC50: 6050 nM[9]

Table 1: On-Target Monoamine Transporter Activity of Benzylpiperazine (BZP). EC50 values represent the concentration required for 50% of maximal effect, indicating higher potency at NET and DAT compared to SERT.

Phenotypic Manifestations: Disentangling On-Target vs. Potential Off-Target Effects

The adverse effects associated with benzylpiperazine use are extensive and severe, ranging from agitation and headaches to life-threatening seizures and renal toxicity.[6][9] While many of these symptoms can be explained as an extension of the compound's potent on-target stimulation of the sympathetic nervous system, the possibility of off-target contributions cannot be dismissed.

Observed Effect/SymptomLikely Primary DriverPotential Off-Target Contribution?
Tachycardia, HypertensionOn-Target (NET/DAT Activity)Yes (e.g., Adrenergic or other GPCR modulation)
Anxiety, Insomnia, AgitationOn-Target (CNS Stimulation)Yes (e.g., Sigma receptor or ion channel interaction)
SeizuresOn-Target (Excessive Stimulation)Yes (e.g., GABA-A receptor antagonism, ion channel block)
Nausea, VomitingOn-Target (Serotonergic/Dopaminergic)Yes (e.g., 5-HT3 receptor agonism)
Headache, "Hangover"On-Target (Neurotransmitter Depletion)Unlikely, but possible via vascular receptors.
Renal ToxicityUnknownHigh Likelihood. Direct toxicity may involve transporters or enzymes in the kidney not related to CNS targets.

Table 2: A logical framework for classifying the adverse effects of benzylpiperazines. This table distinguishes between effects readily explained by the primary pharmacology and those where off-target interactions are a plausible contributing factor.

A Framework for Off-Target Identification

For a compound like BMDP with limited public safety data, a systematic investigation is required. The following workflow represents an industry-standard approach to prospectively identify and validate off-target liabilities.

Pillar 1: In Silico Profiling (Predictive Assessment)

The first step is a computational, or in silico, assessment to generate testable hypotheses. This approach uses the two-dimensional and three-dimensional structure of BMDP to predict its binding affinity against a large database of known protein structures.[5] This is a cost-effective method to cast a wide net and prioritize experimental resources.

Workflow for In Silico Off-Target Prediction:

  • Ligand-Based Screening: This method leverages the principle that structurally similar molecules often share similar biological targets.[10] The chemical structure of BMDP is used to search databases of compounds with known biological activities (e.g., ChEMBL) to identify compounds with high structural similarity. The known targets of these similar compounds become the primary list of potential off-targets for BMDP.

  • Structure-Based Screening (Inverse Docking): If the 3D structures of potential off-target proteins are known, molecular docking simulations can be performed.[10] This involves computationally placing the BMDP molecule into the binding site of thousands of different proteins to calculate a predicted binding energy.[11] Proteins with favorable binding scores are flagged for further investigation.

  • Target Prioritization: The outputs from both methods are consolidated. Predicted off-targets are then cross-referenced with tissue expression data (e.g., GTEx) to correlate potential binding with tissues known to be affected by the drug (e.g., heart, kidney, brain).[5] This creates a ranked list of the most plausible and highest-risk off-targets.

G cluster_0 In Silico Workflow BMDP BMDP Chemical Structure Ligand Ligand-Based Screening (Similarity Search) BMDP->Ligand Docking Structure-Based Screening (Inverse Docking) BMDP->Docking Results Consolidated List of Predicted Off-Targets Ligand->Results Docking->Results DB Target & Compound Databases (e.g., ChEMBL, PDB) DB->Ligand DB->Docking Prioritize Prioritization (Cross-reference with tissue data) Results->Prioritize Final Ranked List for Experimental Validation Prioritize->Final

Fig 1. A streamlined workflow for the in silico prediction of BMDP off-target interactions.
Pillar 2: In Vitro Screening (Experimental Validation)

Predictions from the in silico workflow must be confirmed experimentally. The gold standard for this is to screen the compound against a broad panel of receptors, transporters, ion channels, and enzymes that are common mediators of drug-induced side effects.[12]

Experimental Protocol: Radioligand Binding Assay for Off-Target Screening

This protocol describes a generalized, high-throughput method to determine if BMDP binds to a specific receptor of interest (e.g., a histamine or adrenergic receptor identified from the in silico screen).

  • Preparation of Materials:

    • Cell Membranes: Obtain commercially prepared cell membranes or prepare them from cell lines overexpressing the single receptor target of interest. Homogenize cells in a buffered solution and centrifuge to pellet the membranes. Resuspend in assay buffer.

    • Radioligand: Select a high-affinity radiolabeled ligand (e.g., ³H-prazosin for the alpha-1 adrenergic receptor) known to bind specifically to the target.

    • Test Compound: Prepare a stock solution of 1-Benzyl-4-methylpiperazine Dihydrochloride and create a serial dilution series (e.g., from 10 mM to 10 pM).

    • Assay Buffer: Typically a Tris-HCl or HEPES buffer at physiological pH containing appropriate salts.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 25 µL of assay buffer (for total binding) or a high concentration of a known non-radiolabeled competitor (for non-specific binding).

      • 25 µL of the BMDP serial dilution or vehicle control.

      • 50 µL of the radioligand at a concentration near its dissociation constant (Kd).

      • 100 µL of the prepared cell membranes.

    • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well and seal the plate.

    • Count the radioactivity in each well using a scintillation counter (counts per minute, CPM).

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding caused by BMDP at each concentration.

    • Plot the percent inhibition against the logarithm of the BMDP concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of BMDP that inhibits 50% of specific binding).

    • The IC50 value provides a quantitative measure of the binding affinity of BMDP for the off-target receptor.

G cluster_1 In Vitro Validation Workflow Start Select Off-Target (from In Silico Screen) Prepare Prepare Reagents: Membranes, Radioligand, BMDP Dilutions Start->Prepare Assay Perform Binding Assay (Incubate Reagents) Prepare->Assay Harvest Harvest & Filter (Separate Bound/Unbound) Assay->Harvest Count Scintillation Counting (Measure Radioactivity) Harvest->Count Analyze Data Analysis (Calculate % Inhibition) Count->Analyze Result Determine IC50 Value (Quantify Binding Affinity) Analyze->Result

Fig 2. Key steps in a radioligand binding assay for validating off-target interactions.

Conclusion and Future Directions

1-Benzyl-4-methylpiperazine Dihydrochloride is a potent psychoactive compound whose adverse effects are largely driven by its on-target activity at monoamine transporters. However, a comprehensive understanding of its safety profile requires a deliberate and systematic investigation into its potential off-target interactions. The dual approach of in silico prediction followed by in vitro experimental validation provides a robust framework for identifying these liabilities. Such studies are crucial not only for harm reduction in the context of recreational use but also as a fundamental exercise in safety pharmacology for any novel psychoactive substance. Future research should focus on executing these screening cascades to build a public database of the off-target profiles for the entire class of piperazine derivatives.

References

  • Wikipedia. Benzylpiperazine. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile. [Link]

  • Arida, R. M., et al. (2015). Benzylpiperazine: A drug of abuse?. ResearchGate. [Link]

  • Fjodorova, N., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Wood, D. M., et al. (2008). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [Link]

  • Simmler, L. D., et al. (2016). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology. [Link]

  • U.S. Department of Justice. BZP Fast Facts. [Link]

  • Uniprix. Benzylpiperazine (BZP) and TFMPP. [Link]

  • Wikipedia. Methylbenzylpiperazine. [Link]

  • Thompson, I., et al. (2012). Acute effects of BZP, TFMPP and the combination of BZP and TFMPP in comparison to dexamphetamine on an auditory oddball task using electroencephalography: a single-dose study. Journal of Psychopharmacology. [Link]

  • Agrawal, P., et al. (2025). In silico methods for drug-target interaction prediction. Cell Reports Methods. [Link]

  • Li, X., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Journal of Translational Medicine. [Link]

  • Curley, L. E., et al. (2015). Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task--a pilot study. Psychopharmacology. [Link]

  • Agrawal, P., et al. (2025). In silico methods for drug-target interaction prediction. ResearchGate. [Link]

  • Brennan, K. A., et al. (2008). Subjective effects of party pill drugs BZP and TFMPP alone and in combination in humans. ResearchGate. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Singh, H., & Singh, S. (2021). Computational/in silico methods in drug target and lead prediction. Journal of Pharmaceutical Investigation. [Link]

  • Drug Discovery News. (2025). The precision paradox: Off-target effects in gene editing. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. [Link]

Sources

An In-depth Technical Guide to the Characterization of 1-Benzyl-4-methylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties and a detailed framework for the analytical characterization of 1-Benzyl-4-methylpiperazine Dihydrochloride, a significant compound within the piperazine class of molecules. This document is intended to serve as a practical resource for researchers and scientists engaged in drug discovery, development, and quality control. The methodologies outlined herein are grounded in established analytical principles, ensuring scientific integrity and providing a self-validating system for the comprehensive analysis of this substance. We will delve into the synthesis of the free base and its subsequent conversion to the dihydrochloride salt, followed by a multi-faceted analytical approach encompassing spectroscopic, chromatographic, and thermal methods for complete structural elucidation and purity assessment.

Introduction

1-Benzyl-4-methylpiperazine (MBZP) is a derivative of benzylpiperazine (BZP) and belongs to the broader class of piperazine compounds.[1] These compounds have been investigated for a range of pharmacological activities, with some, like BZP, being known central nervous system stimulants.[2] The dihydrochloride salt of 1-Benzyl-4-methylpiperazine is often the preferred form for research and development due to its increased stability and solubility in aqueous media compared to the free base. A thorough and robust characterization of this salt is paramount to ensure its identity, purity, and consistency in any research or development application. This guide provides the scientific rationale and detailed protocols for a comprehensive characterization workflow.

Physicochemical Properties

A foundational aspect of characterizing any chemical entity is the determination of its fundamental physicochemical properties. These parameters are critical for understanding the compound's behavior in various experimental and formulation settings.

PropertyValueSource/Method
Chemical Name 1-Benzyl-4-methylpiperazine DihydrochlorideIUPAC Nomenclature
Synonyms MBZP Dihydrochloride, 1-methyl-4-(phenylmethyl)piperazine dihydrochloride
CAS Number 374898-00-7 (for monohydrochloride)Chemical Abstracts Service
Molecular Formula C₁₂H₁₈N₂ · 2HCl
Molecular Weight 263.21 g/mol Calculated
Appearance White to off-white crystalline solidVisual Inspection
Melting Point Expected to be significantly higher than the monohydrochloride (158-160°C), likely >250°C with decomposition, similar to related piperazine dihydrochlorides.[3]Differential Scanning Calorimetry (DSC)
Solubility Soluble in water, methanol, and DMSO. Sparingly soluble in ethanol.[3][4]Experimental Determination

Synthesis and Purification

The synthesis of 1-Benzyl-4-methylpiperazine Dihydrochloride is typically achieved in a two-step process: the synthesis of the free base followed by its conversion to the dihydrochloride salt.

Synthesis of 1-Benzyl-4-methylpiperazine (Free Base)

The synthesis of the free base is accomplished via a nucleophilic substitution reaction between N-methylpiperazine and benzyl chloride.

  • Reaction Rationale: N-methylpiperazine acts as a nucleophile, with the secondary amine attacking the electrophilic benzylic carbon of benzyl chloride. A base is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Protocol: Synthesis of 1-Benzyl-4-methylpiperazine

  • To a stirred solution of N-methylpiperazine (1.0 eq) and a suitable non-protic solvent (e.g., acetonitrile or toluene) in a round-bottom flask, add a non-nucleophilic base such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq).

  • Cool the mixture in an ice bath.

  • Slowly add benzyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 60-80°C) for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the salt byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by vacuum distillation or column chromatography on silica gel to yield pure 1-Benzyl-4-methylpiperazine as an oil.

Formation of the Dihydrochloride Salt

The purified free base is converted to the dihydrochloride salt to enhance its stability and handling properties.

  • Reaction Rationale: The two basic nitrogen atoms of the piperazine ring are protonated by an excess of hydrochloric acid. The use of a non-aqueous solvent allows for the precipitation of the salt.

Protocol: Preparation of 1-Benzyl-4-methylpiperazine Dihydrochloride

  • Dissolve the purified 1-Benzyl-4-methylpiperazine free base in a minimal amount of a suitable anhydrous solvent such as isopropanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in isopropanol) dropwise with stirring. An excess of HCl (at least 2.2 equivalents) should be used to ensure complete formation of the dihydrochloride salt.

  • A white precipitate will form upon addition of the acid.

  • Continue stirring the suspension in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of the cold anhydrous solvent and then with diethyl ether to facilitate drying.

  • Dry the product under vacuum to afford 1-Benzyl-4-methylpiperazine Dihydrochloride as a white crystalline solid.

Analytical Characterization

A multi-technique approach is essential for the unambiguous characterization of the synthesized salt.

Structural Elucidation

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For 1-Benzyl-4-methylpiperazine Dihydrochloride, both ¹H and ¹³C NMR are critical.

  • Expertise & Experience: The protonation of the two nitrogen atoms in the piperazine ring will lead to a significant downfield shift of the protons on the adjacent carbons (α-protons) in the ¹H NMR spectrum compared to the free base. The symmetry of the piperazine ring is also affected. In the dihydrochloride salt, the proton on each nitrogen will be in exchange with the solvent if a protic solvent is used (e.g., D₂O or MeOD). The chemical shifts provided below are predicted values in D₂O, based on the analysis of similar structures.

Predicted ¹H NMR (500 MHz, D₂O) Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.4 - 7.6m5HAromatic protons (C₆H₅)
~ 4.4s2HBenzylic protons (-CH₂-Ph)
~ 3.5 - 3.8m8HPiperazine ring protons
~ 3.0s3HMethyl protons (-CH₃)

Predicted ¹³C NMR (125 MHz, D₂O) Spectral Data:

Chemical Shift (δ, ppm)Assignment
~ 130-132Aromatic quaternary carbon
~ 128-130Aromatic CH carbons
~ 60Benzylic carbon (-CH₂-Ph)
~ 50-55Piperazine ring carbons
~ 45Methyl carbon (-CH₃)

Protocol: NMR Analysis

  • Accurately weigh 5-10 mg of the 1-Benzyl-4-methylpiperazine Dihydrochloride salt.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.

  • Assign the signals based on their chemical shifts, multiplicities, and integration values.

FTIR spectroscopy provides information about the functional groups present in a molecule.

  • Expertise & Experience: The FTIR spectrum of the dihydrochloride salt will show characteristic absorbances for the aromatic ring, C-H bonds, and, importantly, broad absorptions in the 2400-2800 cm⁻¹ region, which are characteristic of the N-H⁺ stretching vibrations in amine hydrochlorides.

Expected FTIR (KBr pellet) Spectral Data:

Wavenumber (cm⁻¹)Vibration
3000-3100Aromatic C-H stretch
2850-3000Aliphatic C-H stretch
2400-2800N-H⁺ stretch (broad)
1450-1600Aromatic C=C stretch
~700-750 and ~700Aromatic C-H bend (monosubstituted)

Protocol: FTIR Analysis

  • Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and pressing it into a transparent disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify and assign the characteristic absorption bands.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Expertise & Experience: Electrospray ionization (ESI) is a suitable technique for this salt. In the positive ion mode, the spectrum will show the molecular ion of the free base [M+H]⁺ at m/z 191.15. The most prominent fragment ion will likely be the tropylium ion at m/z 91, resulting from the cleavage of the benzylic C-N bond.

Expected ESI-MS Data:

m/zAssignment
191.15[M+H]⁺ (protonated free base)
91.05[C₇H₇]⁺ (tropylium ion)

Protocol: Mass Spectrometry Analysis

  • Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Infuse the solution into the ESI source of a mass spectrometer.

  • Acquire the mass spectrum in the positive ion mode.

  • Analyze the spectrum for the molecular ion and characteristic fragment ions.

Purity Assessment

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.

  • Expertise & Experience: A reverse-phase HPLC method with UV detection is appropriate for this compound due to the presence of the UV-active benzene ring. The mobile phase should be buffered to ensure consistent ionization of the analyte and good peak shape.

Protocol: HPLC Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Solid-State Characterization

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the material.[5][6][7][8]

  • Expertise & Experience: DSC can be used to determine the melting point and identify any polymorphic transitions. TGA will show the thermal stability of the compound and can be used to detect the presence of residual solvents or water. For a dihydrochloride salt, decomposition is often observed concurrently with or shortly after melting.

Protocol: Thermal Analysis

  • DSC: Accurately weigh 2-5 mg of the sample into an aluminum pan. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) over a suitable temperature range (e.g., 25°C to 300°C).

  • TGA: Accurately weigh 5-10 mg of the sample into a TGA pan. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) over a suitable temperature range (e.g., 25°C to 500°C).

  • Analysis: Analyze the DSC thermogram for endothermic (melting, transitions) and exothermic (decomposition) events. Analyze the TGA thermogram for mass loss as a function of temperature.

XRPD is a powerful technique for characterizing the crystalline nature of a solid material.

  • Expertise & Experience: The XRPD pattern is a unique fingerprint for a specific crystalline form. It can be used to confirm the crystalline nature of the synthesized salt and to identify different polymorphic forms if they exist.

Protocol: XRPD Analysis

  • Gently grind the sample to a fine powder.

  • Mount the powder on a sample holder.

  • Acquire the XRPD pattern using a diffractometer with Cu Kα radiation.

  • Scan the sample over a suitable range of 2θ values (e.g., 5° to 40°).

  • Analyze the diffractogram for the characteristic peaks (positions and relative intensities).

Visualization of the Characterization Workflow

The following diagram illustrates the logical flow of the characterization process.

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Analytical Characterization cluster_structure Structural Elucidation cluster_purity Purity & Properties Synthesis Synthesis of Free Base Salt_Formation Dihydrochloride Salt Formation Synthesis->Salt_Formation Purification Purification & Drying Salt_Formation->Purification NMR NMR (¹H, ¹³C) Purification->NMR FTIR FTIR Purification->FTIR MS Mass Spectrometry Purification->MS HPLC HPLC Purification->HPLC Thermal Thermal Analysis (DSC/TGA) Purification->Thermal XRPD XRPD Purification->XRPD

Caption: Workflow for the synthesis and characterization of 1-Benzyl-4-methylpiperazine Dihydrochloride.

Safety and Handling

1-Benzyl-4-methylpiperazine Dihydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

The comprehensive characterization of 1-Benzyl-4-methylpiperazine Dihydrochloride requires a systematic and multi-faceted analytical approach. By following the protocols and understanding the scientific principles outlined in this guide, researchers can confidently establish the identity, purity, and key physicochemical properties of this compound. This ensures the reliability and reproducibility of subsequent scientific investigations and development activities. The integration of spectroscopic, chromatographic, and thermal analysis techniques provides a self-validating framework for the complete and robust characterization of this important piperazine derivative.

References

  • SWGDRUG.org. (2005). BENZYLPIPERAZINE. Retrieved from [Link]

  • Wikipedia. (2023). Methylbenzylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzylpiperazine. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • Giron, D. (1995). Thermal analysis methods for pharmacopoeial materials. Journal of Thermal Analysis, 44(1), 253-273.
  • Analytical Methods. (n.d.).
  • C. G. G. G. et al. (2018). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Molecules, 23(11), 2911.
  • A Review on Analytical Methods for Piperazine Determination. (2015). International Journal of Pharmaceutical Sciences Review and Research, 31(1), 134-140.
  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). International Journal of Molecular Sciences, 24(11), 9295.
  • Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs. (2022).
  • Thermal Analysis of Pharmaceuticals. (2019).
  • Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(2-Dibenzylaminoethyl)-4-benzylpiperazine - Optional[13C NMR]. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Benzyl-4-piperidone - Optional[13C NMR]. Retrieved from [Link]

  • SYNTHARISE CHEMICAL INC. (n.d.). 1-Benzyl-4-methylpiperazine HCl 10.0g | #113d. Retrieved from [Link]

Sources

Methodological & Application

Analytical methods for 1-Benzyl-4-methylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the comprehensive analysis of 1-Benzyl-4-methylpiperazine Dihydrochloride, detailing validated methodologies for identification, quantification, and structural elucidation.

Introduction

1-Benzyl-4-methylpiperazine (MBZP), often encountered as its dihydrochloride salt, is a piperazine derivative with stimulant properties.[1] Structurally related to Benzylpiperazine (BZP), a controlled substance in many jurisdictions, MBZP has been identified as a designer drug in recreational "party pills".[1][2] Its status as a research chemical and potential adulterant necessitates robust, validated analytical methods for its detection and characterization in pharmaceutical development, quality control, and forensic chemistry.

The dihydrochloride salt form enhances the compound's stability and aqueous solubility, which are critical considerations for sample handling and the development of analytical protocols.[3] This application note provides a suite of detailed methods for the comprehensive analysis of 1-Benzyl-4-methylpiperazine Dihydrochloride, grounded in established principles of chromatography and spectroscopy. The protocols are designed to be self-validating, explaining the scientific rationale behind key experimental choices to ensure technical accuracy and reproducibility.

Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for analytical method development. The dihydrochloride salt form dictates its solubility and behavior in different analytical systems.

PropertyValueSignificance for Analysis
Chemical Name 1-Benzyl-4-methylpiperazine Dihydrochloride-
Synonyms MBZP Dihydrochloride, 1-methyl-4-(phenylmethyl)-piperazine Dihydrochloride-
Molecular Formula C₁₂H₁₈N₂ · 2HClThe presence of two basic nitrogen atoms allows for the formation of a stable dihydrochloride salt.
Formula Weight 263.22 g/mol Essential for preparing standard solutions of known concentration.
Form Crystalline SolidAmenable to accurate weighing for sample and standard preparation.[4]
Solubility Soluble in water, methanol, DMSO.[4]High water and polar solvent solubility is ideal for preparing samples for Reverse-Phase HPLC and NMR in aqueous solvents.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are the cornerstone for assessing the purity and determining the concentration of 1-Benzyl-4-methylpiperazine Dihydrochloride.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the premier method for quantifying the analyte and resolving it from potential impurities. A reverse-phase method is optimal, leveraging the polarity of the protonated molecule.

Expert Rationale: The use of an acidic mobile phase (e.g., containing formic or trifluoroacetic acid) is a critical choice. It ensures that both tertiary amine nitrogens in the piperazine ring are consistently protonated, presenting the analyte as a single cationic species. This prevents peak tailing that can occur from interactions with residual silanols on the silica-based column and results in sharp, symmetrical peaks suitable for accurate quantification. The benzyl group provides a strong chromophore for UV detection.

Detailed Protocol: Purity Assay and Quantification by HPLC-UV

  • Instrumentation & Columns:

    • HPLC system with a UV-Vis detector.

    • Column: C18 stationary phase, 4.6 mm x 150 mm, 5 µm particle size.

  • Reagents & Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 210 nm.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-10 min: Linear gradient from 10% to 90% B.

      • 10-11 min: Hold at 90% B.

      • 11-11.5 min: Return to 10% B.

      • 11.5-15 min: Column re-equilibration at 10% B.

  • Sample & Standard Preparation:

    • Standard Preparation: Accurately weigh and dissolve 1-Benzyl-4-methylpiperazine Dihydrochloride reference standard in diluent to prepare a stock solution of 1.0 mg/mL. Prepare a working standard of 100 µg/mL by diluting the stock solution with diluent.

    • Sample Preparation: Prepare a sample solution at a target concentration of 100 µg/mL in diluent.

  • System Suitability & Validation:

    • Inject the working standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0% and the tailing factor for the main peak is ≤ 2.0.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity for identification and is excellent for detecting volatile and semi-volatile impurities.

Expert Rationale: 1-Benzyl-4-methylpiperazine Dihydrochloride is a non-volatile salt. Direct injection will result in no elution of the analyte. Therefore, a mandatory sample preparation step is required to neutralize the salt to its more volatile free base form. This is typically achieved by adding a strong base (e.g., NaOH) and extracting the free base into a non-polar organic solvent. While derivatization is an option, the free base is sufficiently volatile for analysis.[5]

Detailed Protocol: Identification by GC-MS

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (MSD).

    • Column: 5% Phenyl / 95% Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Sample Preparation (Neutralization and Extraction):

    • Dissolve ~1 mg of the dihydrochloride salt in 1 mL of deionized water.

    • Add 200 µL of 1M Sodium Hydroxide (NaOH) to basify the solution to pH > 11.

    • Add 1 mL of ethyl acetate and vortex for 1 minute.

    • Centrifuge to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial for analysis.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Split (50:1 ratio), 1 µL injection volume.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: 25 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 3 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40 - 450 m/z.

  • Expected Data:

    • The mass spectrum will show a molecular ion (M⁺) at m/z 190.

    • A prominent base peak corresponding to the tropylium ion (benzylic fragment) will be observed at m/z 91.

    • Other characteristic fragments will arise from the cleavage of the piperazine ring.

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural confirmation, providing detailed information about the carbon-hydrogen framework.

Expert Rationale: ¹H NMR confirms the presence and connectivity of all protons, while ¹³C NMR confirms the carbon skeleton. For the dihydrochloride salt, a polar deuterated solvent like Deuterium Oxide (D₂O) or DMSO-d₆ is required. D₂O is an excellent choice as it readily dissolves the salt, although the acidic protons on the nitrogen atoms will exchange with deuterium and will not be observed.

Detailed Protocol: Structural Confirmation by ¹H and ¹³C NMR

  • Instrumentation:

    • NMR Spectrometer (e.g., 500 MHz).

  • Sample Preparation:

    • Dissolve approximately 10-15 mg of 1-Benzyl-4-methylpiperazine Dihydrochloride in 0.7 mL of Deuterium Oxide (D₂O).

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} spectra at 25 °C.

  • Predicted Spectral Data (in D₂O):

¹H NMR Predicted Shift (ppm)MultiplicityIntegrationAssignment
Aromatic ~7.4-7.6Multiplet5HPhenyl protons (-C₆H₅ )
Benzylic ~4.3-4.4Singlet2HBenzyl methylene (-CH₂ -Ph)
Piperazine ~3.2-3.8Broad Multiplets8HPiperazine ring protons (-CH₂ -)
N-Methyl ~2.9-3.0Singlet3HN-Methyl protons (-N-CH₃ )
¹³C NMR Predicted Shift (ppm)Assignment
Aromatic ~128-132Phenyl carbons
Benzylic ~60-62Benzyl methylene carbon
Piperazine ~48-55Piperazine ring carbons
N-Methyl ~42-44N-Methyl carbon
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used for the identification of key functional groups, serving as a quick identity check.

Expert Rationale: The FTIR spectrum will be dominated by C-H and C-N bond vibrations. The presence of both aromatic and aliphatic C-H stretches is a key diagnostic feature. As a salt, a broad N-H stretch from the protonated amine is also expected.

Detailed Protocol: Functional Group Identification by FTIR-ATR

  • Instrumentation:

    • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the crystalline solid directly onto the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum from 4000 to 600 cm⁻¹, typically averaging 16 scans.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3030 C-H StretchAromatic (Phenyl Ring)
~3000-2850 C-H StretchAliphatic (CH₂ and CH₃)
~2700-2400 N⁺-H StretchProtonated Tertiary Amine (broad)
~1600, ~1495, ~1450 C=C StretchAromatic Ring
~1300-1000 C-N StretchAmine

Analytical Workflow and Method Selection

The choice of analytical technique depends on the specific goal, whether it is routine quality control, structural confirmation, or impurity identification.

G cluster_input Start: Analytical Goal cluster_methods Method Selection cluster_techniques Selected Technique Goal Define Analytical Question Identity Identity Confirmation? Goal->Identity Identity Purity Purity & Assay? Goal->Purity Quantification Structure Definitive Structure? Goal->Structure Elucidation FTIR FTIR Identity->FTIR Fast Screening GCMS GC-MS Identity->GCMS High Specificity HPLC HPLC-UV Purity->HPLC Accurate Quantification NMR NMR Spectroscopy Structure->NMR Unambiguous Confirmation

Caption: Decision tree for selecting the appropriate analytical method.

The following diagram illustrates a comprehensive workflow for the quality control analysis of a new batch of 1-Benzyl-4-methylpiperazine Dihydrochloride.

G cluster_tests Analytical Testing Battery Sample Sample Received Prep Sample Preparation (Dissolution in Diluent) Sample->Prep FTIR FTIR Identity Check Prep->FTIR HPLC HPLC Purity & Assay Prep->HPLC GCMS Impurity Profile Prep->GCMS NMR Structural Confirmation (Reference Standard) Prep->NMR Data Data Review & Analysis FTIR->Data HPLC->Data GCMS->Data NMR->Data Report Certificate of Analysis (CoA Generation) Data->Report

Caption: Comprehensive Quality Control (QC) workflow.

References

  • SWGDRUG. (2005). BENZYLPIPERAZINE Monograph. Retrieved from [Link]

  • Guedens, N., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. MDPI. Retrieved from [Link]

  • Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 4F-MBZP. Retrieved from [Link]

  • Tan, S., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Zub, K., et al. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylbenzylpiperazine. Retrieved from [Link]

  • Bassindale, T., et al. (2011). Quantitative Analysis of Hair Samples for 1-benzylpiperazine (BZP) Using High-Performance Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS/MS) Detection. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzylpiperazine. Retrieved from [Link]

  • Alver, Ö., et al. (2007). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study.
  • Srini Chem. (n.d.). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Retrieved from [Link]

Sources

Application Note: Quantitative Determination of 1-Benzyl-4-methylpiperazine (BMP) in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-Benzyl-4-methylpiperazine (BMP), also known as MBZP, in human plasma.[1][2] BMP is a synthetic piperazine derivative and a central nervous system stimulant that has been identified in recreational "party pills".[1] Accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and forensic investigations. The described protocol utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer. The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4][5]

Introduction and Scientific Rationale

1-Benzyl-4-methylpiperazine (BMP) is a derivative of benzylpiperazine (BZP) and exhibits stimulant effects, though reportedly weaker than BZP.[1] Its presence in forensic samples and its potential for abuse necessitate reliable analytical methods for its detection and quantification in biological fluids. LC-MS/MS is the gold standard for this application due to its high sensitivity, selectivity, and robustness, allowing for accurate measurement of low analyte concentrations in complex matrices like plasma.[6]

The physicochemical properties of BMP guide the analytical strategy. As a piperazine derivative, BMP is a dibasic amine.[7] Piperazines typically have two pKa values; for substituted piperazines, the basicity varies but they are generally protonated at physiological pH.[7][8] This basic nature is exploited in the solid-phase extraction (SPE) protocol, which uses a strong cation exchange mechanism for highly selective isolation of the analyte from endogenous plasma components. The choice of a deuterated internal standard (IS), such as BMP-d7, is critical for correcting for variability during sample preparation and instrument analysis, ensuring high precision and accuracy.[9]

This document provides a comprehensive, step-by-step protocol that has been designed for high-throughput analysis while maintaining rigorous data quality, grounded in established international validation standards.[10][11]

Materials and Instrumentation
2.1 Reagents and Chemicals
  • 1-Benzyl-4-methylpiperazine (BMP) hydrochloride (≥98% purity)

  • 1-Benzyl-d7-4-methylpiperazine (BMP-d7) hydrochloride (as Internal Standard, IS)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Human Plasma (K2-EDTA)

  • Phosphoric Acid

  • Sodium Hydroxide

2.2 Consumables
  • Polypropylene microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

  • Mixed-Mode Strong Cation Exchange (SPE) Cartridges (e.g., Bond Elut SCX or equivalent)

  • Pipette tips

2.3 Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: Reversed-phase C18 column (e.g., Phenomenex Kinetex 2.6 µm C18, 50 x 2.1 mm)

  • Data System: Analyst®, MassHunter, or equivalent chromatography data system

Experimental Protocols
3.1 Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve BMP and BMP-d7 (IS) in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the BMP stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards (CS).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the BMP-d7 stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration Standards (CS) and Quality Controls (QCs): Spike blank human plasma with the appropriate BMP working solutions to prepare CSs at concentrations ranging from 0.5 to 500 ng/mL. Prepare QCs at four levels:

    • LLOQ: 0.5 ng/mL (Lower Limit of Quantification)

    • Low QC: 1.5 ng/mL

    • Mid QC: 75 ng/mL

    • High QC: 400 ng/mL

3.2 Sample Preparation: Solid-Phase Extraction (SPE)

Causality Explanation: A mixed-mode strong cation exchange (SCX) SPE is employed. BMP, being a basic compound, will be positively charged after acidification of the plasma sample. This allows it to strongly bind to the negatively charged sulfonic acid groups on the SPE sorbent. Neutral and acidic interferences can be washed away with organic solvent. The analyte is then eluted by a basic solution that neutralizes the charge on BMP, releasing it from the sorbent. This provides a much cleaner extract than simple protein precipitation or liquid-liquid extraction.[12][13]

Protocol Steps:

  • Aliquot 100 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL IS working solution (BMP-d7) to all samples except for the blank matrix.

  • Add 200 µL of 4% phosphoric acid in water to each tube and vortex for 10 seconds to lyse cells and precipitate proteins.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Condition SPE Plate: Condition the SCX SPE plate wells with 1 mL of Methanol followed by 1 mL of Deionized Water. Do not allow the wells to dry.

  • Load Sample: Load the supernatant from step 4 onto the conditioned SPE plate.

  • Wash: Wash the plate with 1 mL of 0.1 M HCl, followed by 1 mL of Methanol.

  • Elute: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol into a clean collection plate.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

  • Transfer to autosampler vials for analysis.

3.3 LC-MS/MS Analysis

Method Rationale: Reversed-phase chromatography is used to separate BMP from any remaining matrix components. A gradient elution with an acidic mobile phase (formic acid) ensures good peak shape and efficient ionization in positive ESI mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
LC System
ColumnPhenomenex Kinetex 2.6 µm C18, 50 x 2.1 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program Time (min): 0.0-0.5 (5% B), 0.5-2.5 (5-95% B), 2.5-3.0 (95% B), 3.0-3.1 (95-5% B), 3.1-4.0 (5% B)
MS System
Ion SourceElectrospray Ionization (ESI), Positive Mode
IonSpray Voltage5500 V
Temperature500°C
Curtain Gas (CUR)35 psi
Collision Gas (CAD)Medium
Ion Source Gas 1 (GS1)50 psi
Ion Source Gas 2 (GS2)55 psi
MRM Transitions
BMP (Quantifier)Q1: 191.2 m/z -> Q3: 91.1 m/z (Collision Energy: 25 eV)
BMP (Qualifier)Q1: 191.2 m/z -> Q3: 134.1 m/z (Collision Energy: 20 eV)
BMP-d7 (IS)Q1: 198.2 m/z -> Q3: 98.1 m/z (Collision Energy: 25 eV)
Method Validation

The method was validated following the principles outlined in the EMA and FDA guidelines on bioanalytical method validation.[3][4][14] All parameters met the standard acceptance criteria.

Table 2: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation ParameterExperimentAcceptance Criteria
Selectivity Analysis of ≥6 blank plasma sources for interferences at the retention time of BMP and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range Calibration curve with ≥6 non-zero standards analyzed over 3 separate runs.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analysis of 5 replicates of QCs (LLOQ, Low, Mid, High) in 3 separate runs.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).[15] Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[14][15]
Matrix Effect Comparison of analyte peak area in post-extraction spiked samples vs. neat solutions at Low and High QC levels.IS-normalized matrix factor CV should be ≤15%.
Recovery Comparison of analyte peak area in pre-extraction spiked samples vs. post-extraction spiked samples.Recovery should be consistent, precise, and reproducible.
Stability Evaluation of QC samples (Low and High) under various storage conditions (bench-top, freeze-thaw, long-term).Mean concentration must be within ±15% of the nominal concentration.
Data Visualization
Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

Quantification_Workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical Sample_Receipt 1. Receive Plasma Sample Spiking 2. Spike with Internal Standard (BMP-d7) Sample_Receipt->Spiking Precipitation 3. Acidify and Precipitate Proteins Spiking->Precipitation Centrifugation 4. Centrifuge Precipitation->Centrifugation SPE 5. Solid-Phase Extraction (Load -> Wash -> Elute) Centrifugation->SPE Evaporation 6. Evaporate to Dryness SPE->Evaporation Reconstitution 7. Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS_Analysis 8. LC-MS/MS Analysis Reconstitution->LCMS_Analysis Integration 9. Peak Integration & Ratio Calculation LCMS_Analysis->Integration Calibration 10. Quantify using Calibration Curve Integration->Calibration Reporting 11. Report Results Calibration->Reporting

Caption: End-to-end workflow for BMP quantification in plasma.

Conclusion

The LC-MS/MS method detailed in this application note is selective, sensitive, accurate, and precise for the quantification of 1-Benzyl-4-methylpiperazine in human plasma. The use of a stable isotope-labeled internal standard and an optimized solid-phase extraction protocol ensures high data quality and reliability. This method is suitable for regulated bioanalysis in support of clinical and forensic studies.

References
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Wikipedia. (2023). Methylbenzylpiperazine. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Antia, U., Tingle, M. D., & Russell, B. R. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Journal of Forensic Sciences, 55(5), 1311-8. Retrieved from [Link]

  • Persona, K., et al. (2015). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods, 7(19), 8237-8243. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation (Corrected version). Retrieved from [Link]

  • Peters, K., & Ketha, H. (2014). Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. Journal of Analytical Toxicology, 38(7), 430-435. Retrieved from [Link]

  • KCAS. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Jacobsen, D., et al. (1990). Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC. Journal of Analytical Toxicology, 14(5), 312-314. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of {1-methyl piperazine (1) + water (2)} system at T = (298.15 to 343.15) K and atmospheric pressure. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Piperazines – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Deuterium Labeled Standards of 1‐Benzylpiperazine, Fenetylline, Nicocodeine and Nicomorphine. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Retrieved from [Link]

  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

  • ChemRxiv. (n.d.). Solid Phase Extraction on Reverse Phase Chromatographic Media Subjected to Stresses Expected for Extraterrestrial Implementation. Retrieved from [Link]

  • Future Science. (2018). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]

  • SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • SWGDRUG.org. (2005). BENZYLPIPERAZINE Monograph. Retrieved from [Link]

  • Semantic Scholar. (2022). Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liqu. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

Sources

Application Note: High-Throughput GC-MS Analysis of 1-Benzyl-4-methylpiperazine and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated methodology for the sensitive and selective analysis of 1-Benzyl-4-methylpiperazine (BMP), a piperazine derivative with stimulant properties, and its putative metabolites in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed herein are designed for high-throughput screening and quantitative analysis in research and drug development settings. We will explore the rationale behind the analytical choices, from sample preparation to the interpretation of mass spectral data, grounded in established principles of analytical chemistry and drug metabolism.

Introduction: The Analytical Imperative for 1-Benzyl-4-methylpiperazine

1-Benzyl-4-methylpiperazine (BMP), also known as MBZP, is a derivative of benzylpiperazine (BZP) and has been identified as a designer drug.[1] Like its parent compound, BMP exhibits stimulant effects on the central nervous system, though it is reported to be slightly weaker and with fewer adverse effects such as headaches and nausea.[1] The mechanism of action for BZP involves the release and inhibition of the reuptake of key neurotransmitters like dopamine, noradrenaline, and serotonin, acting as an amphetamine mimic.[2] Given the potential for abuse and the need to understand its pharmacokinetic and pharmacodynamic profile in drug development, a reliable analytical method for the detection and quantification of BMP and its metabolites is crucial.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Its high chromatographic resolution and the structural information provided by mass spectrometry make it an ideal platform for the unambiguous identification and quantification of drugs and their metabolites in complex biological matrices.[3]

Predicted Metabolic Pathways of 1-Benzyl-4-methylpiperazine

While specific in-vivo metabolic studies on 1-Benzyl-4-methylpiperazine are not extensively documented, its metabolic fate can be predicted with a high degree of confidence based on the well-characterized metabolism of its close structural analog, 1-benzylpiperazine (BZP), and other piperazine derivatives.[4][5] The primary metabolic transformations are anticipated to be mediated by cytochrome P450 (CYP) enzymes in the liver.[4]

The predicted metabolic pathways include:

  • N-Dealkylation: This is a common metabolic route for tertiary amines.[6] For BMP, this can occur at two positions:

    • N-Demethylation: Loss of the methyl group at the 4-position of the piperazine ring to yield 1-benzylpiperazine (BZP) .

    • N-Debenzylation: Cleavage of the benzyl group to form 1-methylpiperazine . The mechanism for such debenzylation has been shown to involve direct hydroxylation at the benzyl methylene position.[7]

  • Hydroxylation: Aromatic hydroxylation of the benzyl ring is a major metabolic pathway for BZP, resulting in hydroxylated metabolites.[4][5] For BMP, this would lead to the formation of hydroxy-1-benzyl-4-methylpiperazine isomers (e.g., p-hydroxy-BMP).

  • Piperazine Ring Opening: Degradation of the piperazine ring is another potential, though typically minor, metabolic pathway.[5]

These primary metabolites can undergo further phase II metabolism, such as glucuronidation or sulfation, to facilitate their excretion.[4]

Metabolism BMP 1-Benzyl-4-methylpiperazine (BMP) BZP 1-Benzylpiperazine (BZP) BMP->BZP N-Demethylation (CYP450) MP 1-Methylpiperazine BMP->MP N-Debenzylation (CYP450) OH_BMP Hydroxy-BMP BMP->OH_BMP Aromatic Hydroxylation (CYP450) PhaseII Phase II Conjugates (Glucuronides/Sulfates) BZP->PhaseII OH_BMP->PhaseII

Caption: Predicted metabolic pathways of 1-Benzyl-4-methylpiperazine (BMP).

Experimental Protocols

This section provides detailed, step-by-step methodologies for the analysis of BMP and its metabolites. It is imperative that all new methods are validated in the user's laboratory to ensure they meet the required performance characteristics.

Sample Preparation: Extraction from Biological Matrices

The choice of sample preparation technique is critical for removing interferences and concentrating the analytes of interest. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective for piperazine derivatives.

Protocol 3.1.1: Liquid-Liquid Extraction (LLE) from Urine or Plasma

This protocol is adapted from established methods for BZP and other piperazines.[8][9]

  • Sample Aliquoting: Pipette 1 mL of urine or plasma into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of BMP or a structurally similar compound not expected to be present in the sample).

  • Alkalinization: Adjust the sample pH to approximately 12 by adding a strong base (e.g., 1 M NaOH). This is crucial to ensure the analytes are in their free base form, which is more soluble in organic solvents.

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).[8] Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.

  • Analyte Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate or methanol) for GC-MS analysis.

Protocol 3.1.2: Solid-Phase Extraction (SPE) from Plasma

SPE can offer cleaner extracts and higher recovery compared to LLE.[10][11] A mixed-mode cation exchange cartridge is recommended.

  • Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., HCX) sequentially with 3 mL of methanol and 3 mL of deionized water.

  • Sample Loading: Load 1 mL of pre-treated plasma (e.g., diluted with a buffer) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water followed by 3 mL of methanol to remove interfering substances.

  • Elution: Elute the analytes with 3 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (Urine/Plasma) Spike Spike with Internal Standard Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject GC Injection Recon->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect TIC Total Ion Chromatogram (TIC) Detect->TIC Spectra Mass Spectra Interpretation TIC->Spectra Quant Quantification Spectra->Quant

Caption: General workflow for the GC-MS analysis of BMP and its metabolites.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point for the analysis of BMP and its metabolites. Optimization may be required based on the specific instrumentation used.

ParameterRecommended SettingRationale
Gas Chromatograph
Column5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides excellent separation for a wide range of analytes with varying polarities.
Injection ModeSplitlessMaximizes the transfer of analyte onto the column, enhancing sensitivity.
Injection Volume1 µLA standard volume for capillary GC.
Injector Temperature250 °CEnsures rapid volatilization of the analytes without thermal degradation.
Carrier GasHeliumProvides good chromatographic efficiency and is inert.
Flow Rate1.0 mL/min (Constant Flow)Optimal for maintaining resolution and peak shape.
Oven ProgramInitial: 100°C (hold 1 min), Ramp: 15°C/min to 280°C, Hold: 5 minA temperature ramp allows for the separation of analytes with different boiling points.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)A robust and reproducible ionization technique that generates characteristic fragmentation patterns.
Ionization Energy70 eVThe standard energy for EI, producing extensive and reproducible fragmentation for library matching.
Source Temperature230 °CPrevents condensation of analytes in the ion source.
Transfer Line Temp.280 °CEnsures efficient transfer of analytes from the GC to the MS without cold spots.
Scan ModeFull Scan (m/z 40-400) for screening; Selected Ion Monitoring (SIM) for quantificationFull scan allows for the identification of unknown metabolites, while SIM provides enhanced sensitivity and selectivity for target compounds.

Data Analysis and Interpretation

Identification of BMP and its Metabolites

Identification is based on a combination of retention time and the mass spectrum. The Electron Ionization (EI) mass spectrum of BMP and its predicted metabolites will exhibit characteristic fragmentation patterns.

Expected Fragmentation of 1-Benzyl-4-methylpiperazine (BMP):

The fragmentation of benzylpiperazine derivatives is well-understood.[12][13] Key fragmentation pathways involve cleavage at the bonds alpha to the nitrogen atoms.

  • Molecular Ion (M+•): The molecular ion of BMP will be observed at m/z 190.

  • Base Peak: The most abundant ion (base peak) is typically the tropylium ion at m/z 91 , resulting from the cleavage of the benzyl group.

  • Piperazine Ring Fragments: Cleavage of the piperazine ring will produce characteristic ions. A prominent fragment is expected at m/z 99 , corresponding to the [M-C7H7]+ fragment (the methylpiperazine portion). Another significant fragment is often seen at m/z 57 .

The mass spectra of the predicted metabolites will show shifts corresponding to their structural modifications:

  • 1-Benzylpiperazine (BZP): Molecular ion at m/z 176. Base peak at m/z 91. A key fragment at m/z 85.

  • Hydroxy-BMP: Molecular ion at m/z 206. The base peak will likely remain at m/z 91, with a fragment corresponding to the hydroxylated benzyl cation at m/z 107.

Quantification

For quantitative analysis, the use of Selected Ion Monitoring (SIM) mode is recommended. This involves monitoring a few characteristic ions for each analyte and the internal standard, which significantly improves the signal-to-noise ratio and lowers the limits of detection and quantification.

Table of Suggested Ions for SIM Analysis:

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
1-Benzyl-4-methylpiperazine (BMP)9199, 190
1-Benzylpiperazine (BZP)9185, 176
Hydroxy-BMP10791, 206
Internal Standard (e.g., BMP-d7)98106, 197

A calibration curve should be constructed by analyzing a series of standards of known concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Conclusion

The GC-MS methodology presented in this application note provides a reliable and robust framework for the analysis of 1-Benzyl-4-methylpiperazine and its metabolites in biological matrices. The combination of optimized sample preparation and specific GC-MS parameters allows for sensitive and selective detection and quantification. This method is well-suited for applications in forensic toxicology, clinical research, and preclinical drug metabolism studies. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reproducible results.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • McMahon, R. E., Culp, H. W., Craig, J. C., & Ekwuribe, N. (1979). Mechanism of the dealkylation of tertiary amines by hepatic oxygenases. Stable isotope studies with 1-benzyl-4-cyano-4-phenylpiperidine. Journal of Medicinal Chemistry, 22(9), 1100–1103. Retrieved from [Link]

  • Vorce, S. P., Holler, J. M., Levine, B., & Past, M. R. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(6), 444–450. Retrieved from [Link]

  • Staack, R. F., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 189–201. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. EMCDDA. Retrieved from [Link]

  • Wojciechowska, A., Celiński, R., & Zięba, A. (2018). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods, 10(38), 4694-4700. Retrieved from [Link]

  • Faulkner, J. K., & Smith, K. J. (1974). Dealkylation and N-Oxidation in the Metabolism of I-Diethylcarbamyl-4-Methylpiperazine in the Rat. Xenobiotica, 4(9), 545-550. Retrieved from [Link]

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism, 8(2), 115-127. Retrieved from [Link]

  • Jarmalavicius, Z., & Cooks, R. G. (2024). Plasma drug screening using paper spray mass spectrometry with integrated solid phase extraction. Journal of Mass Spectrometry. Retrieved from [Link]

  • Brennan, K. A., & Brennan, C. H. (2007). Benzylpiperazine: A drug of abuse?. Journal of Psychopharmacology, 21(8), 891-897. Retrieved from [Link]

  • Holler, J. M., Vorce, S. P., Levine, B., & Past, M. R. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(6), 444-450. Retrieved from [Link]

  • Vorce, S. P., Holler, J. M., Levine, B., & Past, M. R. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Semantic Scholar. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylbenzylpiperazine. Retrieved from [Link]

  • Cheong, W. J., & Ali, A. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Polymers, 15(6), 1366. Retrieved from [Link]

  • Al-Hiari, Y. M. (2022). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 27(15), 4983. Retrieved from [Link]

  • Abdel-Hay, K. M., DeRuiter, J., & Clark, C. R. (2012). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. Retrieved from [Link]

  • Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas. Retrieved from [Link]

  • Wójcik, M., & Rojkiewicz, M. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 25(21), 5035. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 773(1), 35-46. Retrieved from [Link]

  • Peters, F. T., Schaefer, S., Staack, R. F., Kraemer, T., & Maurer, H. H. (2003). Analysis of Benzylpiperazine-like Compounds. Journal of Mass Spectrometry, 38(6), 659-672. Retrieved from [Link]

  • Klyba, L. V., Bochkarev, V. N., Brandsma, L., Tarasova, O. A., Vvedensky, V. Yu., Nedolya, N. A., & Trofimov, B. A. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC, 2001(9), 117-124. Retrieved from [Link]

Sources

Application Notes and Protocols for 1-Benzyl-4-methylpiperazine Dihydrochloride in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Activity of 1-Benzyl-4-methylpiperazine Dihydrochloride

1-Benzyl-4-methylpiperazine Dihydrochloride (BMD) is a synthetic compound belonging to the piperazine class of molecules. Its structural similarity to benzylpiperazine (BZP) and other psychoactive piperazine derivatives suggests its potential as a modulator of monoaminergic systems in the central nervous system.[1] The parent compound, BZP, is known to act as a stimulant, primarily by promoting the release and inhibiting the reuptake of key neurotransmitters such as dopamine, norepinephrine, and serotonin.[2][3][4] These actions are mediated through interactions with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro cellular effects of BMD. The protocols detailed herein are designed to be adaptable and serve as a robust starting point for characterizing the compound's cytotoxic profile, its interaction with specific molecular targets, and its functional consequences on cellular signaling pathways. While specific data for BMD is limited, the methodologies are derived from established protocols for closely related and well-characterized piperazine derivatives.[5][6][7][8][9]

Physicochemical Properties and Reagent Preparation

A thorough understanding of the test compound's properties is fundamental to reliable and reproducible in vitro studies.

PropertyValue/InformationSource
Chemical Formula C₁₂H₁₈N₂ · 2HClN/A
Molecular Weight 263.21 g/mol N/A
Appearance White to off-white solid[5]
Solubility Soluble in water and ethanol. For cell culture, prepare a concentrated stock solution (e.g., 10-100 mM) in sterile, nuclease-free water or a suitable buffer like PBS. Further dilutions into cell culture medium should be made fresh for each experiment.N/A
Storage Store the solid compound at room temperature, protected from light and moisture. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[10]

Preparation of Stock Solution (100 mM):

  • Aseptically weigh 26.32 mg of 1-Benzyl-4-methylpiperazine Dihydrochloride.

  • Dissolve in 1 mL of sterile, nuclease-free water.

  • Vortex until fully dissolved.

  • Sterile-filter the solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquot into smaller volumes and store at -20°C.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a logical workflow for the in vitro characterization of 1-Benzyl-4-methylpiperazine Dihydrochloride.

experimental_workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Functional Cellular Response A Cytotoxicity Profiling (e.g., MTT, Resazurin) B Determination of IC50 A->B Establish non-toxic concentration range C Receptor Binding Assays (e.g., Radioligand Binding) B->C Inform concentration selection D Neurotransmitter Transporter Uptake Assays (e.g., [3H]-Dopamine Uptake) B->D Inform concentration selection E Second Messenger Assays (e.g., cAMP, Calcium Flux) C->E Identify functional consequences of binding F Neurotransmitter Release Assays (e.g., in vitro microdialysis) D->F Confirm functional impact on transporters

Caption: A logical workflow for the in vitro characterization of BMD.

Part 1: Cytotoxicity Profiling

Rationale: Before investigating the specific pharmacological effects of BMD, it is crucial to determine its cytotoxic profile. This allows for the selection of non-toxic concentrations for subsequent target-based and functional assays, ensuring that observed effects are due to specific interactions with cellular targets rather than general cellular toxicity.

Recommended Cell Lines:

  • Human Embryonic Kidney 293 (HEK293): A robust and easily transfectable cell line, suitable for overexpressing specific receptors or transporters.

  • SH-SY5Y (Human Neuroblastoma): A commonly used neuronal cell line that endogenously expresses various neurotransmitter receptors and transporters.

  • HepaRG (Human Hepatocellular Carcinoma): A metabolically active cell line useful for assessing potential hepatotoxicity.[8][9]

Protocol: MTT Assay for Cell Viability

This protocol is adapted from established methods for assessing the cytotoxicity of piperazine derivatives.[9]

Materials:

  • Selected cell line

  • Complete cell culture medium

  • 1-Benzyl-4-methylpiperazine Dihydrochloride stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of BMD in complete medium. Remove the old medium from the cells and add 100 µL of the BMD-containing medium to each well. Include vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated control wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the BMD concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Part 2: Target Engagement and Functional Assays

Based on the known pharmacology of related piperazine compounds, the primary targets for BMD are likely to be monoamine transporters and receptors.

Protocol: Dopamine Transporter (DAT) Uptake Assay

Rationale: This assay determines if BMD can inhibit the reuptake of dopamine, a key mechanism of action for many stimulant compounds.[2]

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • [³H]-Dopamine

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • BMD serial dilutions

  • Positive control inhibitor (e.g., GBR-12909)

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Cell Plating: Plate hDAT-expressing HEK293 cells in a 24-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of BMD or the positive control for 10-20 minutes at room temperature.

  • Initiation of Uptake: Add [³H]-Dopamine to each well to a final concentration of 10-20 nM. Incubate for 10-15 minutes at room temperature.

  • Termination of Uptake: Rapidly aspirate the assay solution and wash the cells three times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known DAT inhibitor) from the total uptake. Calculate the percent inhibition of [³H]-Dopamine uptake for each concentration of BMD and determine the IC₅₀ value.

Protocol: Serotonin Receptor Binding Assay

Rationale: Some piperazine derivatives exhibit affinity for serotonin receptors.[6][11] A competitive radioligand binding assay can determine the affinity of BMD for specific serotonin receptor subtypes (e.g., 5-HT₂A, 5-HT₂C).

Materials:

  • Cell membranes prepared from cells expressing the target serotonin receptor subtype (e.g., 5-HT₂A)

  • Radioligand specific for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂A)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • BMD serial dilutions

  • Non-specific binding control (e.g., a high concentration of a known antagonist like mianserin)

  • Glass fiber filters and a cell harvester

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or a concentration of BMD.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent displacement of the radioligand by BMD at each concentration and calculate the Ki (inhibition constant) value.

Signaling Pathway Perturbation

The following diagram illustrates the potential signaling pathway affected by BMD, based on the known mechanisms of related compounds.

signaling_pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A 1-Benzyl-4-methylpiperazine Dihydrochloride (BMD) B Dopamine Transporter (DAT) A->B Inhibition of reuptake C Serotonin Transporter (SERT) A->C Inhibition of reuptake D Norepinephrine Transporter (NET) A->D Inhibition of reuptake E Vesicular Monoamine Transporter (VMAT) F Dopamine Serotonin Norepinephrine E->F Packaging into vesicles G Increased extracellular neurotransmitter levels F->G Release H Postsynaptic Receptors (Dopamine, Serotonin, Adrenergic) G->H Binding I Downstream Signaling Cascades (e.g., cAMP, Ca2+) H->I Activation

Caption: Putative mechanism of action of BMD at the synapse.

Troubleshooting and Scientific Integrity

  • Solubility Issues: If BMD precipitates in the cell culture medium, consider preparing the stock solution in a different solvent (e.g., DMSO), ensuring the final concentration of the solvent in the assay is non-toxic to the cells (typically <0.1%).

  • High Variability: High variability between replicate wells can be due to inconsistent cell seeding, pipetting errors, or edge effects in the plate. Ensure proper mixing of cell suspensions and reagents, and consider avoiding the outer wells of the plate for critical measurements.

  • Self-Validation: Each assay should include appropriate positive and negative controls to validate the experimental system. For example, in a DAT uptake assay, a known DAT inhibitor should robustly inhibit uptake, while a compound with no affinity for DAT should have no effect.

  • Data Interpretation: Be cautious when interpreting data. An effect observed in a single assay may not be physiologically relevant. A comprehensive approach using multiple orthogonal assays is necessary to build a strong case for a particular mechanism of action.

Conclusion

The application notes and protocols provided in this guide offer a robust starting point for the in vitro characterization of 1-Benzyl-4-methylpiperazine Dihydrochloride. By systematically evaluating its cytotoxicity, target engagement, and functional cellular responses, researchers can elucidate the pharmacological profile of this compound and contribute to a deeper understanding of the structure-activity relationships within the piperazine class of molecules.

References

  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. (2023). MDPI. Retrieved from [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (2021). ACS Publications. Retrieved from [Link]

  • Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. (2016). Psychopharmacology. Retrieved from [Link]

  • Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. (1992). Psychopharmacology. Retrieved from [Link]

  • 1-Benzylpiperazine and other Piperazine-based Derivatives. (2011). ResearchGate. Retrieved from [Link]

  • meta-Chlorophenylpiperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Methylbenzylpiperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • BZP/piperazines drug profile. (n.d.). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Retrieved from [Link]

  • Benzylpiperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain. (1996). Neuropsychopharmacology. Retrieved from [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2016). Molecules. Retrieved from [Link]

  • Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. (2004). European Journal of Clinical Pharmacology. Retrieved from [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (2021). ACS Publications. Retrieved from [Link]

  • Study: Development of a Novel Benzylpiperazine ELISA Assay for Urine and Blood. (n.d.). Biotek. Retrieved from [Link]

  • Cytotoxicity of the four piperazine designer drugs after 72-h... (2016). ResearchGate. Retrieved from [Link]

  • (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2016). ResearchGate. Retrieved from [Link]

  • Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its... (2005). Journal of Analytical Toxicology. Retrieved from [Link]

  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. (2018). Basic & Clinical Pharmacology & Toxicology. Retrieved from [Link]

  • 1-(m-chlorophenyl)piperazine (mCPP) dissociates in vivo serotonin release from long-term serotonin depletion in rat brain. (2001). Neuropsychopharmacology. Retrieved from [Link]

  • Benzylpiperazine: a drug of abuse?. (2005). Current Topics in Behavioral Neurosciences. Retrieved from [Link]

  • Benzylpiperazine (BZP) and TFMPP. (n.d.). Uniprix. Retrieved from [Link]

  • Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2023). PsychDB. Retrieved from [Link]

  • Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. (2011). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. (2013). ChemMedChem. Retrieved from [Link]

  • A dose-response study of intravenous m-chlorophenylpiperazine in normal subjects. (1991). Psychopharmacology. Retrieved from [Link]

  • Cytotoxicity elicited by N-benzylpiperazine (BZP) (a) and... (2017). ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for Behavioral Studies Using 1-Benzyl-4-methylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Behavioral Profile of a Novel Psychoactive Compound

1-Benzyl-4-methylpiperazine Dihydrochloride (BMDP), also known as Methylbenzylpiperazine (MBZP), is a derivative of the well-characterized psychoactive compound 1-Benzylpiperazine (BZP).[1] As a member of the piperazine class, BMDP is anticipated to exhibit stimulant properties, primarily through its interaction with monoaminergic systems in the central nervous system.[2] The parent compound, BZP, is known to modulate dopamine, serotonin, and norepinephrine levels by promoting their release and inhibiting their reuptake.[2][3] These neurochemical effects translate to observable behavioral changes, including increased locomotor activity and reinforcing effects, which are hallmarks of psychostimulant drugs.[3]

BMDP is reported to have effects similar to BZP but with a potentially weaker stimulant profile and a reduced tendency for adverse side effects such as headaches and nausea.[1] This nuanced profile makes BMDP a compound of significant interest for researchers in neuropharmacology, drug development, and behavioral neuroscience. Understanding its precise behavioral effects and underlying mechanisms is crucial for elucidating the structure-activity relationships of piperazine derivatives and for assessing its potential for abuse.

These application notes provide a comprehensive guide for researchers and drug development professionals on the use of BMDP in preclinical behavioral studies. The protocols outlined herein are designed to be robust and self-validating, offering a framework for investigating the stimulant, rewarding, and anxiogenic-like properties of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of BMDP is essential for its proper handling, storage, and preparation for in vivo studies.

PropertyValueReference
Chemical Name 1-Benzyl-4-methylpiperazine DihydrochlorideN/A
Synonyms Methylbenzylpiperazine Dihydrochloride, MBZP Dihydrochloride[1]
Molecular Formula C₁₂H₁₈N₂ · 2HClN/A
Molecular Weight 263.21 g/mol N/A
Appearance White to off-white crystalline solid[4]
Solubility Soluble in water and methanol.[5]

Proposed Mechanism of Action

The primary mechanism of action for piperazine derivatives like BZP involves the modulation of monoamine neurotransmitters.[2][3] BMDP, as a close analog, is hypothesized to share this mechanism.

BMDP_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_Vesicle Dopamine Vesicle Synaptic_Cleft Synaptic Cleft DA_Vesicle->Synaptic_Cleft Dopamine DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) DA_Receptor Dopamine Receptors NE_Receptor Norepinephrine Receptors 5HT_Receptor Serotonin Receptors BMDP 1-Benzyl-4-methylpiperazine (BMDP) BMDP->VMAT2 Promotes Release BMDP->DAT Inhibits Reuptake BMDP->NET Inhibits Reuptake BMDP->SERT Inhibits Reuptake Synaptic_Cleft->DA_Receptor Activates Synaptic_Cleft->NE_Receptor Norepinephrine Activates Synaptic_Cleft->5HT_Receptor Serotonin Activates

Caption: Proposed mechanism of action for BMDP in the synaptic cleft.

This proposed mechanism, similar to that of BZP, suggests that BMDP can increase the synaptic concentrations of dopamine, norepinephrine, and serotonin, leading to its stimulant and psychoactive effects.

Safety, Handling, and Storage

Proper safety precautions are imperative when handling BMDP and other piperazine derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust particles.[8] Avoid contact with skin and eyes.[9]

  • Storage: Store BMDP in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[6][7][8][9]

Preparation of Dosing Solutions

For in vivo behavioral studies, BMDP is typically administered via intraperitoneal (IP) injection.

Materials:

  • 1-Benzyl-4-methylpiperazine Dihydrochloride (BMDP)

  • Sterile 0.9% saline solution

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)[10]

Protocol:

  • Calculate the required amount of BMDP based on the desired dose and the number and weight of the animals.

  • Aseptically weigh the calculated amount of BMDP and transfer it to a sterile vial.

  • Add the required volume of sterile 0.9% saline to the vial to achieve the desired final concentration.

  • Vortex the solution until the BMDP is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • For sterile administration, filter the solution through a 0.22 µm sterile filter into a new sterile vial.

  • Store the prepared solution at 2-8°C and use it within a reasonable timeframe to ensure stability. It is recommended to prepare fresh solutions for each experiment.

Experimental Protocols for Behavioral Assessment

The following protocols are designed to assess the key behavioral effects of BMDP in rodent models. Doses are suggested based on studies with the parent compound BZP and should be optimized in pilot studies for BMDP.

Locomotor Activity Assay

This assay is fundamental for assessing the stimulant or depressant effects of a novel compound.

Objective: To determine the effect of BMDP on spontaneous locomotor activity in mice or rats.

Apparatus:

  • Open field arenas equipped with infrared beams or video tracking software to automatically record locomotor activity.[11]

Animals:

  • Male or female adult mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley).

Experimental Workflow:

Locomotor_Activity_Workflow Start Start Habituation Habituation to Test Room (30-60 min) Start->Habituation Habituation_Arena Habituation to Arena (30 min) Habituation->Habituation_Arena Injection IP Injection: - Vehicle (Saline) - BMDP (e.g., 1, 5, 10, 20 mg/kg) Habituation_Arena->Injection Recording Record Locomotor Activity (60-120 min) Injection->Recording Data_Analysis Data Analysis: - Total distance traveled - Rearing frequency - Time spent in center vs. periphery Recording->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the locomotor activity assay.

Detailed Protocol:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

  • Arena Habituation: Place each animal in the open field arena for a 30-minute habituation period to allow for exploration and a return to baseline activity.

  • Dosing: After habituation, remove the animals from the arena, administer the appropriate dose of BMDP or vehicle via IP injection, and immediately return them to the arena.

  • Data Collection: Record locomotor activity for a period of 60 to 120 minutes.

  • Data Analysis: Analyze the data for parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena (center vs. periphery).

Expected Outcomes: Based on the known effects of BZP, it is anticipated that BMDP will produce a dose-dependent increase in locomotor activity.[12]

Conditioned Place Preference (CPP) Assay

The CPP paradigm is used to assess the rewarding or aversive properties of a drug.[13]

Objective: To determine if BMDP has rewarding or aversive effects in rats or mice.

Apparatus:

  • A two- or three-compartment CPP apparatus with distinct visual and tactile cues in each compartment.[14]

Animals:

  • Male or female adult rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6J).

Experimental Workflow:

CPP_Workflow Start Start Pre-Test Pre-Test (Day 1): Determine baseline preference Start->Pre-Test Conditioning Conditioning (Days 2-9): Alternate injections of BMDP and vehicle paired with distinct compartments Pre-Test->Conditioning Post-Test Post-Test (Day 10): Measure time spent in each compartment in a drug-free state Conditioning->Post-Test Data_Analysis Data Analysis: Calculate preference score Post-Test->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the conditioned place preference assay.

Detailed Protocol:

  • Pre-Test (Baseline Preference): On day 1, place each animal in the central compartment (if applicable) and allow free access to all compartments for 15-20 minutes. Record the time spent in each compartment to establish baseline preference.

  • Conditioning Phase: This phase typically lasts for 6-8 days.

    • On drug conditioning days, administer a specific dose of BMDP (e.g., 1, 5, 10 mg/kg, IP) and confine the animal to one of the main compartments for 30-45 minutes.

    • On vehicle conditioning days, administer saline and confine the animal to the opposite compartment for the same duration.

    • The drug-paired compartment should be counterbalanced across animals (i.e., for half the animals, the drug is paired with the initially preferred side, and for the other half, with the non-preferred side).

  • Post-Test (Preference Test): On the day after the final conditioning session, place the animals back in the apparatus in a drug-free state and allow them to freely explore all compartments for 15-20 minutes. Record the time spent in each compartment.

  • Data Analysis: Calculate a preference score by subtracting the time spent in the drug-paired compartment during the pre-test from the time spent in the same compartment during the post-test. A significant increase in this score indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.[12]

Expected Outcomes: Given that BZP has been shown to induce conditioned place preference, it is likely that BMDP will also demonstrate rewarding properties in this paradigm.[3]

Data Interpretation and Further Steps

The results from these initial behavioral assays will provide a foundational understanding of the psychoactive profile of 1-Benzyl-4-methylpiperazine Dihydrochloride. Positive findings in the locomotor and CPP assays would suggest stimulant and rewarding properties, warranting further investigation into its abuse liability using more complex models such as drug self-administration. Additionally, exploring the anxiogenic or anxiolytic potential of BMDP using paradigms like the elevated plus-maze or light-dark box could provide a more complete behavioral characterization.

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Dolan, S. B., Shetty, R. A., Forster, M. J., & Gatch, M. B. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology, 32(7), 802–810.
  • Castillo-Hernández, J. C., Velázquez-Moyado, J. A., Reyes-Ramírez, A., Ramírez-López, E. G., González-Andrade, M., & Navarrete, A. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Neuropsychobiology, 75(1), 34–43.
  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. EMCDDA.
  • Wikipedia contributors. (2023, December 2). Methylbenzylpiperazine. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • Curley, L. E., Kydd, R. R., Robertson, M. C., Pillai, A., McNair, N., Lee, H., Kirk, I. J., & Russell, B. R. (2015). Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task--a pilot study. Psychopharmacology, 232(16), 2969–2980.
  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. The University of British Columbia.
  • Khan, M. Z., Zill-e-Huma, & Ghaffar, A. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Molecules, 28(5), 2359.
  • National Center for Biotechnology Information. (n.d.). Conditioned Place Preference. In Methods of Behavior Analysis in Neuroscience (2nd ed.). CRC Press/Taylor & Francis.
  • Sigma-Aldrich. (2025, January 2).
  • Queen's University. (2011, July 7). SOP 10.9.
  • TCI Chemicals. (2025, March 28).
  • Černochová, P., Černoch, P., Kuřímská, V., & Válka, I. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198.
  • Hughes, R. N., & Forrest, A. R. (2010). Treatment of adolescent rats with 1-benzylpiperazine: a preliminary study of subsequent behavioral effects.
  • JoVE. (2018, November 6).
  • SWGDRUG.org. (2005, June 1). BENZYLPIPERAZINE.
  • Fisher Scientific. (2010, November 24).
  • Google Patents. (n.d.). US2905673A - Method for preparing 1-methylpiperazine.
  • ResearchGate. (n.d.). What Is the Appropriate Solvent Formula for Intraperitoneal Injection of Vofopitant Dihydrochloride in Mice?.
  • Thermo Fisher Scientific. (2010, November 24).
  • News-Medical.Net. (2025, September 18). What is the locomotor activity test used for in behavioral studies?.
  • FUJIFILM Wako. (n.d.).
  • Research Biomethods Training. (n.d.). Mouse Intraperitoneal (IP)
  • Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE.
  • Animalab. (n.d.). Conditioned Place Preference (CPP)
  • Zanjan, R. N., & Hughes, R. N. (2019). Treatment with 1-benzylpiperazine (BZP) during adolescence of male and female hooded rats exposed to environmental enrichment: Subsequent behavioral outcomes. International Journal of Developmental Neuroscience, 72, 33–42.
  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP.
  • Ugo Basile. (n.d.). Conditioned Place Preference (CPP) Cages.
  • Almaghrabi, M., et al. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 1-7.

Sources

Application Notes and Protocols for the Synthesis and Biological Evaluation of 1-Benzyl-4-methylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and biological evaluation of 1-benzyl-4-methylpiperazine derivatives. This class of compounds has garnered significant interest due to its diverse pharmacological activities, ranging from central nervous system stimulation to potential therapeutic applications in pain management and oncology.

Introduction: The Versatile Scaffold of 1-Benzyl-4-methylpiperazine

The 1-benzyl-4-methylpiperazine core is a privileged scaffold in medicinal chemistry. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a combination of structural rigidity and opportunities for substitution, influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules[1]. The benzyl group provides a lipophilic character, while the methyl group at the 4-position of the piperazine ring can modulate basicity and receptor interactions. Derivatives of this core structure have been investigated for a wide range of biological activities, making it a fertile ground for drug discovery and development.

PART 1: Synthesis of 1-Benzyl-4-methylpiperazine Derivatives

A common and efficient method for the synthesis of 1-benzyl-4-methylpiperazine derivatives is the nucleophilic substitution reaction between 1-methylpiperazine and a substituted benzyl halide. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

Protocol 1: General Synthesis of 1-Benzyl-4-methylpiperazine Derivatives

This protocol describes the synthesis of a generic 1-benzyl-4-methylpiperazine derivative from 1-methylpiperazine and a substituted benzyl bromide.

Materials:

  • 1-methylpiperazine

  • Substituted benzyl bromide (e.g., 4-methoxybenzyl bromide, 4-chlorobenzyl bromide)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 1-methylpiperazine (1.2 equivalents) in acetonitrile (10 mL/mmol of benzyl bromide), add potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 10 minutes.

  • Add the substituted benzyl bromide (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to afford the desired 1-benzyl-4-methylpiperazine derivative.

Causality behind Experimental Choices:

  • Excess 1-methylpiperazine: Using a slight excess of 1-methylpiperazine helps to ensure the complete consumption of the more expensive benzyl bromide and can also act as a base to some extent.

  • Base: Potassium carbonate or triethylamine is essential to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Solvent: Acetonitrile and DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction.

  • Work-up: The aqueous work-up with sodium bicarbonate removes any remaining acidic byproducts, and the brine wash helps to remove water from the organic layer.

  • Purification: Column chromatography is a standard method for purifying organic compounds based on their polarity, ensuring the isolation of a high-purity product.

PART 2: Biological Evaluation of 1-Benzyl-4-methylpiperazine Derivatives

The diverse biological activities of 1-benzyl-4-methylpiperazine derivatives necessitate a range of in vitro assays to characterize their pharmacological profiles. Below are detailed protocols for evaluating their potential as CNS stimulants, σ1 receptor modulators, and anticancer agents.

Evaluation of CNS Stimulant Activity: Neurotransmitter Transporter Uptake Assay

Many benzylpiperazine derivatives exert their stimulant effects by inhibiting the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine.[2][3] A fluorescent-based neurotransmitter transporter uptake assay can be used to quantify this activity.

Protocol 2: Fluorescent Neurotransmitter Transporter Uptake Assay [4][5]

This protocol outlines a method for measuring the inhibition of neurotransmitter transporters (e.g., DAT, SERT, NET) in cells expressing the transporter of interest.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).

  • Neurotransmitter Transporter Uptake Assay Kit (commercially available).

  • Test compounds (1-benzyl-4-methylpiperazine derivatives).

  • Known inhibitors for each transporter (e.g., GBR-12909 for DAT, imipramine for SERT, desipramine for NET) as positive controls.

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into the microplates at a density of 40,000-60,000 cells/well (for 96-well plates) and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive controls in the assay buffer provided in the kit.

  • Assay: a. Remove the culture medium from the wells. b. Add the diluted test compounds and controls to the wells and incubate for 10-20 minutes at 37°C. c. Add the fluorescent substrate (provided in the kit) to all wells. d. Incubate the plate at 37°C for a time determined by the specific transporter's uptake kinetics (e.g., 10-30 minutes).

  • Detection: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths as specified by the kit manufacturer.

  • Data Analysis: Calculate the percent inhibition of neurotransmitter uptake for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value for each compound by fitting the data to a dose-response curve.

Evaluation of σ1 Receptor Binding Affinity

1-Benzyl-4-methylpiperazine derivatives have shown promise as ligands for the sigma-1 (σ1) receptor, a molecular chaperone involved in various cellular functions and a potential target for the treatment of pain and neurological disorders.[6][7] A radioligand binding assay is the gold standard for determining the affinity of a compound for a receptor.

Protocol 3: σ1 Receptor Radioligand Binding Assay [8]

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the σ1 receptor.

Materials:

  • Membrane preparations from cells or tissues expressing the σ1 receptor (e.g., Sf9 cells, rat liver).

  • -pentazocine (a radiolabeled σ1 receptor agonist).

  • Haloperidol or other known high-affinity σ1 receptor ligand for determining non-specific binding.

  • Test compounds (1-benzyl-4-methylpiperazine derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • 96-well microplates.

  • Glass fiber filters (GF/B).

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Reaction Setup: In each well of the microplate, add:

    • Assay buffer.

    • A fixed concentration of -pentazocine (typically at or near its Kd).

    • Varying concentrations of the test compound.

    • For non-specific binding, add a high concentration of haloperidol.

    • Initiate the binding reaction by adding the membrane preparation.

  • Incubation: Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[8]

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound from the competition curve and then calculate the Ki value using the Cheng-Prusoff equation.

Evaluation of Anticancer Activity: Mcl-1 Inhibition and Cytotoxicity

Certain benzylpiperazine derivatives have been identified as inhibitors of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), a key target in cancer therapy.[9] A combination of a competitive binding assay and a cell viability assay can be used to evaluate their potential as anticancer agents.

Protocol 4: Mcl-1 Competitive Binding Assay (TR-FRET) [10]

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the ability of test compounds to disrupt the interaction between Mcl-1 and a pro-apoptotic peptide.

Materials:

  • Recombinant Mcl-1 protein.

  • Fluorescently labeled pro-apoptotic peptide (e.g., FITC-labeled Bak BH3 peptide).

  • Terbium-conjugated anti-tag antibody (if using a tagged Mcl-1 protein).

  • Test compounds (1-benzyl-4-methylpiperazine derivatives).

  • Assay buffer.

  • 384-well low-volume microplates.

  • TR-FRET compatible microplate reader.

Procedure:

  • Reaction Setup: In each well of the microplate, add the assay buffer, recombinant Mcl-1 protein, the fluorescently labeled peptide, and the terbium-conjugated antibody.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding to reach equilibrium.

  • Detection: Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition of the Mcl-1/peptide interaction for each concentration of the test compound. Determine the IC₅₀ value from the dose-response curve.

Protocol 5: MTT Cell Viability Assay [11][12][13]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the cytotoxic effects of the Mcl-1 inhibitors.[14][15]

Materials:

  • Cancer cell line known to be dependent on Mcl-1 for survival (e.g., NCI-H929).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Test compounds (1-benzyl-4-methylpiperazine derivatives).

  • 96-well microplates.

  • Spectrophotometer (microplate reader).

Procedure:

  • Cell Plating: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Detection: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC₅₀ value for each compound.

PART 3: Data Presentation and Visualization

Data Summary Tables

The following tables present hypothetical but representative data for a series of 1-benzyl-4-methylpiperazine derivatives evaluated in the assays described above.

Table 1: Biological Activity of 1-Benzyl-4-methylpiperazine Derivatives

CompoundR-group on Benzyl RingNeurotransmitter Transporter Inhibition IC₅₀ (µM)σ1 Receptor Binding Affinity Ki (nM)Mcl-1 Inhibition IC₅₀ (µM)Cancer Cell Line Cytotoxicity IC₅₀ (µM)
BMP-1 HDAT: 2.5, SERT: 5.1, NET: 1.8150>50>50
BMP-2 4-OCH₃DAT: 8.2, SERT: 12.5, NET: 6.715.225.630.1
BMP-3 4-ClDAT: 1.8, SERT: 3.9, NET: 1.289.512.815.4
BMP-4 3,4-diClDAT: 0.9, SERT: 2.1, NET: 0.72505.26.8
Experimental Workflow and Signaling Pathway Diagrams

Diagram 1: Synthetic and Evaluation Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis s1 1-Methylpiperazine + Substituted Benzyl Bromide s2 N-Alkylation Reaction s1->s2 s3 Purification (Column Chromatography) s2->s3 s4 Characterized Derivative s3->s4 b1 Neurotransmitter Transporter Uptake Assay s4->b1 b2 σ1 Receptor Binding Assay s4->b2 b3 Mcl-1 Inhibition Assay s4->b3 d1 IC50 / Ki Determination b1->d1 b2->d1 b4 Cytotoxicity Assay b3->b4 b3->d1 b4->d1 d2 Structure-Activity Relationship (SAR) d1->d2

Caption: Workflow for the synthesis and biological evaluation of 1-benzyl-4-methylpiperazine derivatives.

Diagram 2: Proposed Mechanism of Action of σ1 Receptor Antagonists in Pain Modulation

G cluster_neuron Sensory Neuron cluster_membrane cluster_er nmda NMDA Receptor sigma1 σ1 Receptor nmda->sigma1 Sensitizes analgesia Analgesia nmda->analgesia Inhibits (via antagonist) opioid Opioid Receptor opioid->analgesia Promotes sigma1->nmda Potentiates Signaling sigma1->opioid Modulates pain_signal Pain Signal (e.g., Glutamate) pain_signal->nmda Activates antagonist 1-Benzyl-4-methylpiperazine Derivative (Antagonist) antagonist->sigma1 Inhibits

Caption: Inhibition of σ1 receptor by derivatives blocks NMDA receptor potentiation, promoting analgesia.

References

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. Available at: [Link]

  • 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. Available at: [Link]

  • BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Available at: [Link]

  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. MDPI. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. Available at: [Link]

  • De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. ChemMedChem. Available at: [Link]

  • N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents.
  • Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin. BMC Structural Biology. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

  • Sigma-1 Receptor and Pain. Neuropharmacology. Available at: [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. Available at: [Link]

  • Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. ACS Pharmacology & Translational Science. Available at: [Link]

  • Methylbenzylpiperazine. Wikipedia. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. International Journal of ChemTech Research. Available at: [Link]

  • Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. Journal of Medicinal Chemistry. Available at: [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. Available at: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

  • Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Piperazine based antimicrobial polymers: a review. RSC Advances. Available at: [Link]

  • Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. MDPI. Available at: [Link]

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-inflammatory Agents. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]

  • Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience. Available at: [Link]

  • Investigational sigma-1 receptor antagonists for the treatment of pain. Expert Opinion on Investigational Drugs. Available at: [Link]

  • Cytotoxicity MTT Assay. Springer Nature Experiments. Available at: [Link]

  • Modeling the Binding of Anticancer Peptides and Mcl-1. MDPI. Available at: [Link]

  • Structural basis for σ1 receptor ligand recognition. Nature Structural & Molecular Biology. Available at: [Link]

  • Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. Journal of Medicinal Chemistry. Available at: [Link]

  • Advances with the discovery and development of novel sigma 1 receptor antagonists for the management of pain. Expert Opinion on Drug Discovery. Available at: [Link]

  • Method for preparing 1-methylpiperazine. Google Patents.
  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy. Available at: [Link]

  • Sigma-1 and Sigma-2 receptor binding parameters and S2R/S1R selectivity... ResearchGate. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. Available at: [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. Available at: [Link]

  • Targeting MCL-1 protein to treat cancer: opportunities and challenges. Frontiers in Oncology. Available at: [Link]

  • Cellular Uptake & Cellular Release Assays. Gifford Bioscience. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 1-Benzyl-4-methylpiperazine Dihydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Benzyl-4-methylpiperazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution. As Senior Application Scientists, we provide insights grounded in chemical principles and field-proven experience to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling and storage of 1-Benzyl-4-methylpiperazine Dihydrochloride solutions.

Q1: What is the recommended solvent for preparing stock solutions of 1-Benzyl-4-methylpiperazine Dihydrochloride?

A1: The choice of solvent is critical for maintaining the stability of your compound. 1-Benzyl-4-methylpiperazine Dihydrochloride is a salt and exhibits good solubility in aqueous solutions. For most applications, sterile, purified water (Milli-Q® or equivalent) is the recommended solvent. For applications requiring organic solvents, methanol and ethanol can be used, but aqueous solutions are generally preferred for long-term stability.[1][2] Based on available data, solubility is also reported in DMF, DMSO, and PBS (pH 7.2).[1][2]

Q2: What are the optimal storage conditions for solutions of 1-Benzyl-4-methylpiperazine Dihydrochloride?

A2: To ensure the longevity of your prepared solutions, we recommend the following storage conditions:

  • Short-term storage (up to 1 week): Aqueous solutions can be stored at 2-8°C.

  • Long-term storage (beyond 1 week): For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or, ideally, at -80°C. This minimizes freeze-thaw cycles which can accelerate degradation. The solid form of the compound is reported to be stable for at least 5 years.[1]

Q3: Is 1-Benzyl-4-methylpiperazine Dihydrochloride sensitive to light?

A3: While specific photostability data for 1-Benzyl-4-methylpiperazine Dihydrochloride is not extensively published, compounds with benzylic and amine functionalities can be susceptible to photodegradation. Therefore, it is a standard best practice to protect solutions from light by using amber vials or by wrapping the container with aluminum foil, especially during long-term storage or when conducting light-sensitive assays.

Q4: How does pH affect the stability of 1-Benzyl-4-methylpiperazine Dihydrochloride in aqueous solutions?

A4: The stability of piperazine derivatives can be pH-dependent.[3] As a dihydrochloride salt, dissolving 1-Benzyl-4-methylpiperazine Dihydrochloride in neutral water will result in a slightly acidic solution. In strongly acidic or alkaline conditions, the piperazine ring can be susceptible to opening or other degradative reactions, especially at elevated temperatures.[3] For most applications, maintaining a pH range of 4-7 is advisable for optimal stability.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Scenario 1: I've observed a precipitate in my aqueous solution after storage in the refrigerator.

Possible Cause: The concentration of your solution may exceed the solubility of the compound at lower temperatures.

Solution:

  • Gently warm the solution to room temperature or in a 37°C water bath.

  • Vortex or sonicate the solution to ensure all the precipitate has redissolved before use.

  • If precipitation persists, consider preparing a more dilute stock solution for storage.

Scenario 2: The color of my solution has changed from colorless to a yellowish tint over time.

Possible Cause: This may indicate oxidative degradation of the compound. The benzylic position and the amine groups can be susceptible to oxidation.

Solution:

  • It is recommended to prepare fresh solutions if a color change is observed, as this may indicate the presence of degradation products that could interfere with your experiments.

  • To prevent oxidative degradation, consider de-gassing your solvent before preparing the solution, especially for long-term storage. You can do this by bubbling an inert gas like nitrogen or argon through the solvent.

Scenario 3: I am seeing inconsistent results in my biological assays.

Possible Cause: Inconsistent results can arise from the degradation of the compound in your working solutions, especially if they are kept at room temperature for extended periods or are subjected to multiple freeze-thaw cycles.

Solution:

  • Prepare fresh working solutions: For each experiment, prepare fresh dilutions from a frozen stock solution.

  • Minimize time at room temperature: Keep your stock and working solutions on ice during the experiment.

  • Aliquot stock solutions: As mentioned in the FAQs, aliquot your main stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Weighing: Accurately weigh the required amount of 1-Benzyl-4-methylpiperazine Dihydrochloride (Molar Mass: 265.22 g/mol ) in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile, purified water to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.

  • Storage: Aliquot the solution into single-use, light-protected vials and store at -20°C or -80°C.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[4][5] This protocol outlines a general workflow.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Solution of 1-Benzyl-4-methylpiperazine Dihydrochloride acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base Expose to oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation Expose to thermal Thermal Stress (e.g., 60°C in solution) start->thermal Expose to photo Photolytic Stress (e.g., ICH Q1B conditions) start->photo Expose to analysis Analyze samples at time points (e.g., HPLC, LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradants & Determine Degradation Pathway analysis->end

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Based on the chemical structure of 1-Benzyl-4-methylpiperazine, potential degradation pathways under hydrolytic, oxidative, and photolytic stress may include:

  • N-debenzylation: Cleavage of the benzyl group to form 1-methylpiperazine.

  • Oxidation of the benzyl group: Formation of benzoic acid or benzaldehyde derivatives.

  • Piperazine ring opening: Under harsh conditions, the piperazine ring may undergo cleavage.[6][7]

Degradation_Pathway cluster_degradation Potential Degradation Products parent 1-Benzyl-4-methylpiperazine debenzylated 1-Methylpiperazine parent->debenzylated N-Debenzylation oxidized_benzyl Oxidized Benzyl Derivatives (e.g., Benzoic Acid) parent->oxidized_benzyl Oxidation ring_opened Ring-Opened Products parent->ring_opened Ring Opening (Harsh Conditions)

Caption: Potential degradation pathways.

Data Summary

The following table summarizes the stability of benzylpiperazines in comparison to phenylpiperazines in human whole blood, which can provide some indication of the relative stability of the benzylpiperazine class of compounds.

Compound ClassStorage ConditionStability after 12 monthsReference
Benzylpiperazines Room Temp (~20°C), 4°C, -20°CMore stable[8]
Phenylpiperazines Room Temp (~20°C), 4°C, -20°CLess stable[8]

Specifically, 1-(4-methylbenzyl)-piperazine (a close analog) showed over 70% of the compound remaining after 12 months under various storage conditions in human whole blood.[8]

References

  • Organic Syntheses. 1-benzylpiperazine. Available from: [Link]

  • Wikipedia. Methylbenzylpiperazine. Available from: [Link]

  • SWGDRUG.org. BENZYLPIPERAZINE. Available from: [Link]

  • Google Patents. US3172874A - Xnxz xnx xnx.
  • European Monitoring Centre for Drugs and Drug Addiction. BZP/piperazines drug profile. Available from: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75994, 1-Benzylpiperazine. Available from: [Link]

  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry.
  • PubMed. Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy. Available from: [Link]

  • PubMed. New Designer Drug 1-(3,4-methylenedioxybenzyl) Piperazine (MDBP): Studies on Its Metabolism and Toxicological Detection in Rat Urine Using Gas chromatography/mass Spectrometry. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1).
  • Lam, G. L., & Tiscione, N. B. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 118–125.
  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • ResearchGate. Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022).
  • Journal of Applied Pharmaceutical Science. (2011).
  • Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.
  • Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available from: [Link]

  • The Center for Forensic Science Research & Education. NPS Discovery — New Drug Monograph 2025 4F-MBZP. Available from: [Link]

Sources

Technical Support Center: Chromatographic Separation of 1-Benzyl-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 1-Benzyl-4-methylpiperazine (MBZP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the separation of this compound. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the integrity and success of your analytical work.

Introduction to MBZP and its Chromatographic Behavior

1-Benzyl-4-methylpiperazine (MBZP) is a synthetic derivative of benzylpiperazine, a class of compounds with stimulant properties.[1] From a chromatographic perspective, MBZP presents a unique set of challenges primarily due to its basic nature. The piperazine moiety contains two nitrogen atoms, making the molecule susceptible to strong interactions with active sites on stationary phases, particularly residual silanols in silica-based columns. This can lead to a host of chromatographic issues, most notably poor peak shape (tailing), which can compromise resolution and quantification.[2] Understanding the physicochemical properties of MBZP is the first step in developing robust and reliable separation methods.

Key Physicochemical Properties of 1-Benzylpiperazine (a close analog):

PropertyValue/DescriptionImplication for Chromatography
Molecular Weight176.26 g/mol Influences diffusion and retention characteristics.
logP (Octanol/Water)-Indicates moderate hydrophobicity, suitable for reversed-phase.
pKa-As a basic compound, its ionization state is pH-dependent, critically affecting retention and peak shape in HPLC.
SolubilityInsoluble in water; soluble in methanol, chloroform, acetone.[3]Dictates appropriate solvents for sample and mobile phase preparation.

I. High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a cornerstone technique for the analysis of piperazine derivatives. However, the basic nature of MBZP often leads to predictable yet frustrating challenges.

Frequently Asked Questions (FAQs) - HPLC

Q1: My MBZP peak is exhibiting significant tailing. What is the primary cause and how can I fix it?

A1: Peak tailing for basic compounds like MBZP is most commonly caused by secondary interactions between the protonated amine groups of the analyte and deprotonated (anionic) residual silanol groups on the surface of silica-based stationary phases.[2][4] This interaction creates multiple retention mechanisms, leading to a broadened, asymmetric peak.

Here is a systematic approach to mitigate this issue:

  • Mobile Phase pH Adjustment: The most critical parameter to control is the mobile phase pH.

    • Low pH (e.g., pH 2.5-3.5): At a low pH, the residual silanol groups are protonated and thus neutral, minimizing ionic interactions with the protonated MBZP. This is often the most effective strategy. Use buffers like phosphate or formate.[2]

    • High pH (e.g., pH 8-10): An alternative is to work at a high pH where MBZP is in its neutral (free base) form. This also eliminates ionic interactions. However, this requires a pH-stable column (e.g., hybrid silica or polymer-based).[2]

  • Use of Mobile Phase Additives:

    • Competing Base: Add a small amount (e.g., 0.1%) of a competing amine like triethylamine (TEA) or diethylamine (DEA) to the mobile phase. These additives will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.

    • Buffers: Ensure adequate buffer capacity (typically 10-25 mM) to maintain a consistent pH across the column and prevent on-column pH shifts that can exacerbate tailing.

  • Column Selection:

    • High-Purity, End-Capped Columns: Modern, high-purity silica columns that are thoroughly end-capped have a lower concentration of accessible silanol groups, leading to better peak shapes for basic compounds.

    • "Base-Deactivated" Columns: Many manufacturers offer columns specifically designed for the analysis of basic compounds, often with proprietary surface treatments.

    • Hybrid Silica Columns: Columns based on hybrid organic/inorganic silica particles are more resistant to high pH and often exhibit lower silanol activity.[2]

Q2: I'm struggling to get reproducible retention times for MBZP. What could be the issue?

A2: Fluctuating retention times are often a symptom of an unstable chromatographic system. For a basic analyte like MBZP, the most likely culprits are:

  • Inadequate Mobile Phase Buffering: If the buffer concentration is too low, small changes in the sample matrix or solvent composition can lead to significant shifts in the mobile phase pH, which in turn dramatically affects the retention of the ionizable MBZP.

  • Column Equilibration: Basic compounds can take longer to equilibrate on a column. Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting your analytical run.

  • Temperature Fluctuations: Employ a column thermostat to maintain a constant temperature. Changes in temperature can affect mobile phase viscosity and the kinetics of partitioning, leading to retention time shifts.

  • Mobile Phase Composition: If preparing the mobile phase manually, ensure precise and consistent measurements of all components, especially the organic modifier and additives.

Troubleshooting Guide: HPLC Method Development for MBZP

This guide provides a step-by-step protocol for developing a robust HPLC method for 1-Benzyl-4-methylpiperazine, designed to proactively address common issues.

Protocol: Initial Method Development
  • Column Selection: Start with a modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm).

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid.

    • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shapes for basic compounds.

  • Initial Gradient:

    • Start with a shallow gradient, for example, 5-95% B over 15 minutes. This will help to determine the approximate elution conditions.

  • Detection: MBZP has a UV chromophore due to the benzyl group. Set the UV detector to 210 nm for initial screening.[3]

  • Sample Preparation: Dissolve the MBZP standard in the initial mobile phase composition (e.g., 95% A, 5% B) to avoid peak distortion due to solvent mismatch.

Visualizing the Troubleshooting Workflow

Below is a diagram outlining the decision-making process when encountering peak tailing with MBZP in HPLC.

HPLC_Troubleshooting Start MBZP Peak Tailing Observed Check_pH Is Mobile Phase pH Controlled? Start->Check_pH Adjust_pH Adjust pH to 2.5-3.5 (e.g., Phosphate/Formate Buffer) Check_pH->Adjust_pH No Check_Buffer Is Buffer Concentration Adequate? (10-25 mM) Check_pH->Check_Buffer Yes Success Symmetric Peak Achieved Adjust_pH->Success Increase_Buffer Increase Buffer Strength Check_Buffer->Increase_Buffer No Consider_Additive Add Competing Base (e.g., 0.1% TEA) Check_Buffer->Consider_Additive Yes Increase_Buffer->Success Evaluate_Column Is Column Appropriate? Consider_Additive->Evaluate_Column Change_Column Switch to: - High-purity, end-capped column - Base-deactivated column - Hybrid silica column Evaluate_Column->Change_Column No Evaluate_Column->Success Yes Change_Column->Success

Caption: A workflow for troubleshooting peak tailing of MBZP in HPLC.

II. Gas Chromatography (GC) Troubleshooting

Gas chromatography is a viable alternative for the analysis of MBZP, particularly when coupled with a mass spectrometer (GC-MS). The volatility of MBZP allows for its analysis without derivatization.

Frequently Asked Questions (FAQs) - GC

Q1: I'm seeing peak tailing for MBZP in my GC analysis. Isn't this an HPLC problem?

A1: While the mechanism is different, peak tailing can also occur in GC. For a basic compound like MBZP, this is often due to:

  • Active Sites in the Inlet: The glass liner in the GC inlet can have active silanol groups, similar to an HPLC column. These can interact with the amine functional groups of MBZP, causing adsorption and peak tailing.

  • Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites that interact with the analyte.

  • Column Phase Bleed: At high temperatures, stationary phase degradation can expose active sites on the fused silica tubing.

Solutions:

  • Use a Deactivated Inlet Liner: Always use a high-quality, deactivated (silanized) inlet liner. Consider a liner with glass wool to trap non-volatile residues, but ensure the glass wool is also deactivated.

  • Inlet Maintenance: Perform regular maintenance of the inlet, including changing the liner and septum.

  • Guard Column: A deactivated guard column can protect the analytical column from contamination.

  • Column Conditioning: Properly condition the column according to the manufacturer's instructions to ensure a stable baseline and remove any residual manufacturing impurities.

Q2: What are the recommended GC conditions for MBZP analysis?

A2: A general-purpose GC method can be adapted for MBZP. A documented method for the parent compound, benzylpiperazine, provides a good starting point.[3]

Example GC Method Parameters
ParameterRecommended SettingRationale
Column 5% Phenyl/95% Methyl Silicone (e.g., DB-5, HP-5MS)A common, relatively non-polar phase suitable for a wide range of compounds.
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing good efficiency and capacity.
Injector Temp 280 °CEnsures complete and rapid vaporization of MBZP.
Detector Temp 280 °C (FID) or MS Transfer Line at 280-300 °CPrevents condensation of the analyte.
Oven Program Start at 100°C, ramp at 25°C/min to 280°C, hold for 3 min.[3]A temperature ramp allows for the separation of compounds with different volatilities.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Injection Mode Split or SplitlessSplit injection is suitable for higher concentrations, while splitless is used for trace analysis.

This table is adapted from a method for benzylpiperazine and should be optimized for MBZP and the specific instrumentation used.[3]

III. Chiral Separation of Piperazine Derivatives

In drug development, the separation of enantiomers is often a critical step, as different stereoisomers can have vastly different pharmacological activities.[5] While there is no specific information on the chiral separation of 1-Benzyl-4-methylpiperazine in the provided results, the principles applied to analogous chiral piperazine compounds are directly relevant.[6][7]

Frequently Asked Questions (FAQs) - Chiral Separations

Q1: My compound is a racemic mixture of a chiral piperazine derivative. How do I approach developing a chiral separation method?

A1: Chiral separations are typically achieved using chiral stationary phases (CSPs). The development process is often empirical and involves screening a variety of columns and mobile phases.

Key Techniques for Chiral Separation:

  • Supercritical Fluid Chromatography (SFC): SFC is often the preferred technique for chiral separations due to its high efficiency, speed, and reduced solvent consumption compared to HPLC.[8] The mobile phase typically consists of supercritical CO2 and an alcohol modifier (e.g., methanol, ethanol).

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is also widely used. Both normal-phase (using solvents like hexane and ethanol) and reversed-phase modes are possible, depending on the CSP and analyte.

General Chiral Method Development Strategy
  • Column Screening: Screen a set of diverse chiral stationary phases. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point as they are versatile and effective for a broad range of compounds.

  • Mobile Phase Screening (SFC):

    • Start with a simple mobile phase, such as CO2/Methanol.

    • If separation is not achieved, try other alcohol modifiers like ethanol or isopropanol.

    • Consider adding a basic or acidic additive (e.g., diethylamine or trifluoroacetic acid) to the modifier to improve peak shape and selectivity.

  • Optimization: Once a promising column/mobile phase combination is identified, optimize parameters such as gradient steepness, temperature, and back-pressure (in SFC) to maximize resolution.

Chiral_SFC_Workflow Start Racemic MBZP Analog Screen_CSPs Screen Multiple Chiral Columns (e.g., Polysaccharide-based) Start->Screen_CSPs Screen_Modifiers Screen Mobile Phase Modifiers (MeOH, EtOH, IPA in CO2) Screen_CSPs->Screen_Modifiers Separation_Check1 Enantioseparation Achieved? Screen_Modifiers->Separation_Check1 Add_Additive Add Additive (e.g., DEA for basic analyte) Separation_Check1->Add_Additive No Optimize Optimize: - Gradient - Temperature - Back Pressure - Flow Rate Separation_Check1->Optimize Yes Separation_Check2 Enantioseparation Achieved? Add_Additive->Separation_Check2 Separation_Check2->Optimize Yes Failure Try Alternative CSPs / Technique Separation_Check2->Failure No Final_Method Final Chiral Method Optimize->Final_Method

Caption: A general workflow for developing a chiral SFC separation method.

References
  • MDPI. (2023, March 7). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Available from: [Link]

  • SWGDRUG.org. (2005, June 1). BENZYLPIPERAZINE. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • Wikipedia. Methylbenzylpiperazine. Available from: [Link]

  • Trade Science Inc. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical CHEMISTRY An Indian Journal.
  • SIELC Technologies. Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column. Available from: [Link]

  • National Center for Biotechnology Information. (2025, July 16). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed. Available from: [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available from: [Link]

  • National Center for Biotechnology Information. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. PubMed. Available from: [Link]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Available from: [Link]

  • MDPI. Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Available from: [Link]

  • NTU Journal of Pure Sciences. (2024, December 27).
  • MDPI. Fast Analytical Separation of Selected Agricultural Pesticides Using Supercritical Fluid Chromatography. Available from: [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [Link]

  • Royal Society of Chemistry. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Anal. Methods, 6, 156-163. Available from: [Link]

  • National Center for Biotechnology Information. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available from: [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Available from: [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link]

  • LCGC North America. (2003, July). Why Do Peaks Tail? - LC Troubleshooting Bible. Available from: [Link]

  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available from: [Link]

  • ResearchGate. (2025, August 7). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Available from: [Link]

  • National Center for Biotechnology Information. Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy. PubMed. Available from: [Link]

  • ResearchGate. (2021, September 19). How can I resolve peak tailing during the analysis of drug in HPLC?. Available from: [Link]

  • Cheméo. Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Available from: [Link]

  • National Center for Biotechnology Information. Quantitative Analysis of Hair Samples for 1-benzylpiperazine (BZP) Using High-Performance Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS/MS) Detection. PubMed. Available from: [Link]

  • AFMPS. Journal of Chromatography A. Available from: [Link]

Sources

Technical Support Center: Optimizing LC-MS/MS Methods for 1-Benzyl-4-methylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of 1-Benzyl-4-methylpiperazine Dihydrochloride (MBZP). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies for developing robust and sensitive LC-MS/MS methods. We will move beyond simple protocols to explain the fundamental principles behind each experimental choice, ensuring you can adapt and overcome challenges in your specific application.

Understanding the Analyte: 1-Benzyl-4-methylpiperazine

1-Benzyl-4-methylpiperazine, often used in its dihydrochloride salt form for improved solubility and stability, is a derivative of piperazine.[1][2] Understanding its physicochemical properties is the first step in successful method development.

  • Structure: A substituted piperazine with a benzyl group on one nitrogen and a methyl group on the other.

  • Molecular Formula (Free Base): C₁₂H₁₈N₂

  • Molecular Weight (Free Base): 190.29 g/mol

  • Molecular Weight (Dihydrochloride Salt): 263.21 g/mol

  • Key Characteristics: It is a basic compound due to the two nitrogen atoms in the piperazine ring. It is also relatively small and polar, which presents specific challenges for chromatographic retention. It is soluble in water, DMSO, and various alcohols.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated mass for the precursor ion in positive ESI mode? A1: You should be targeting the protonated molecule of the free base, [M+H]⁺. For 1-Benzyl-4-methylpiperazine (MW = 190.29), the expected precursor ion will have an m/z of approximately 191.3 .

Q2: What are the primary challenges I should anticipate when developing a method for this compound? A2: The primary challenges stem from its polar and basic nature:

  • Poor Retention in Reversed-Phase (RP) Chromatography: The analyte may have limited interaction with non-polar stationary phases like C18, potentially eluting at or near the solvent front.[5][6]

  • Poor Peak Shape: As a basic amine, it can interact with residual acidic silanol groups on silica-based columns, leading to peak tailing.

  • Matrix Effects: Co-eluting endogenous components from biological samples can suppress or enhance the ionization efficiency in the MS source, affecting accuracy and sensitivity.[5]

Q3: Should I use Reversed-Phase (RP) or HILIC chromatography? A3: The choice depends on your sample matrix and desired workflow.

  • Reversed-Phase (RP) can work, but requires careful optimization of mobile phase pH and may need specialized columns (e.g., those with end-capping or phenyl-hexyl phases) to improve retention and peak shape.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that is specifically designed for retaining polar compounds.[8][9] It often provides superior retention and can sometimes reduce matrix effects from non-polar interferences.

Part 1: Sample Preparation Troubleshooting Guide

Effective sample preparation is crucial for minimizing matrix effects and ensuring method robustness.

Q: My analyte recovery is low and inconsistent after protein precipitation (PPT). What should I do? A: While simple, PPT is often non-selective and can result in significant ion suppression.

  • Causality: Your analyte may be co-precipitating with the proteins, or the remaining sample matrix is too complex, causing ion suppression in the MS source.

  • Troubleshooting Steps:

    • Optimize PPT Solvent: Test different organic solvents (e.g., acetonitrile vs. methanol) and solvent-to-sample ratios. Acetonitrile typically yields cleaner extracts than methanol.

    • Check pH: Ensure the pH of your sample/solvent mixture does not cause the analyte to become insoluble.

    • Consider an Alternative: For complex matrices like plasma or tissue homogenates, move to a more selective technique like Solid-Phase Extraction (SPE). Mixed-mode SPE cartridges (combining reversed-phase and ion-exchange properties) are highly effective for basic compounds like piperazine derivatives.[10]

Q: How do I choose the right Solid-Phase Extraction (SPE) protocol? A: For a basic compound like MBZP, a mixed-mode cation exchange SPE is the most robust choice. This approach leverages both hydrophobic and ionic interactions for superior cleanup.

Experimental Protocol: Mixed-Mode Cation Exchange SPE
  • Conditioning: Wash the cartridge with 1 mL of methanol, followed by 1 mL of water. This activates the stationary phase.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water). This ensures the cation exchange groups are ready to bind the protonated analyte.

  • Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with the equilibration buffer). The analyte will be retained by both hydrophobic and ionic mechanisms.

  • Washing (Step 1 - Organic): Wash with 1 mL of the acidic buffer to remove polar interferences.

  • Washing (Step 2 - Non-polar): Wash with 1 mL of methanol to remove non-polar interferences like lipids. The analyte remains bound by the strong ionic interaction.

  • Elution: Elute the analyte with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). This neutralizes the analyte, breaking the ionic bond and releasing it from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase to prevent peak distortion upon injection.

Part 2: Liquid Chromatography (LC) Troubleshooting Guide

The LC separation is the core of the method, responsible for resolving the analyte from interferences.

Q: My peak shape is poor (tailing or fronting) on a C18 column. How can I fix this? A: Poor peak shape for basic compounds is typically caused by secondary interactions with the column or issues with the sample solvent.

  • Causality (Tailing): The protonated amine is interacting with deprotonated (negatively charged) silanol groups on the silica backbone of the column.

  • Causality (Fronting/Splitting): This often occurs when the sample solvent is much stronger than the initial mobile phase, causing the analyte to move down the column prematurely before the gradient starts.[11]

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Add an acidifier like formic acid (0.1-0.2%) or ammonium formate to your mobile phase.[12][13] A pH of ~3 will ensure the analyte is fully protonated and, critically, suppresses the ionization of silanol groups, minimizing secondary interactions.

    • Use a Modern Column: Employ a column with advanced end-capping or a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl) that offers alternative retention mechanisms.[7][11]

    • Match Sample Solvent: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase.

    • Consider HILIC: If tailing persists, HILIC chromatography is an excellent alternative as its mechanism is less prone to silanol interactions for this compound class.

Q: I have no retention in Reversed-Phase mode. What are my options? A: This is a common issue for small, polar molecules.

  • Causality: The analyte is too hydrophilic to interact strongly with the non-polar C18 stationary phase.

  • Troubleshooting Steps:

    • Decrease Initial Organic %: Start your gradient at a very low organic percentage (e.g., 1-5% Acetonitrile/Methanol). However, be aware that running C18 columns in highly aqueous conditions (>95% water) can lead to "phase collapse," where the C18 chains fold on themselves, causing a sudden loss of retention.[14]

    • Switch to HILIC: This is the most reliable solution. In HILIC, a polar stationary phase is used with a high-organic mobile phase. Water acts as the strong, eluting solvent.[9] This provides robust retention for polar analytes.

Table 1: Starting LC Methodologies
ParameterReversed-Phase (High Aqueous) HILIC
Column C18 or Phenyl-Hexyl, <3 µm, 50 x 2.1 mmAmide, Cyano, or Zwitterionic, <3 µm, 50 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in 50:50 Acetonitrile:Water
Flow Rate 0.4 mL/min0.4 mL/min
Gradient 2% B hold for 0.5 min, ramp to 95% B over 3 min100% A hold for 0.5 min, ramp to 100% B over 3 min
Column Temp. 40 °C40 °C
Injection Vol. 2-5 µL2-5 µL
Part 3: Mass Spectrometry (MS/MS) Troubleshooting Guide

The MS/MS detector provides the required sensitivity and selectivity.

Q: I'm not sure which MRM transitions to use. How do I find the best ones? A: The optimal precursor and product ions must be determined empirically by infusing a standard solution of the analyte directly into the mass spectrometer.

Workflow Diagram: MS/MS Parameter Optimization

G cluster_infusion Direct Infusion (Standard Solution) cluster_q1 Q1 Scan (Precursor Ion) cluster_q3 Q3 Scan (Product Ions) cluster_optimization MRM Optimization infuse Infuse ~1 µg/mL solution via syringe pump q1_scan Perform full scan to find [M+H]+ (e.g., m/z 50-300) infuse->q1_scan confirm_precursor Confirm m/z 191.3 is the most abundant ion q1_scan->confirm_precursor product_scan Select m/z 191.3 in Q1 and perform product ion scan confirm_precursor->product_scan select_products Identify 2-3 most intense, stable product ions optimize_ce For each transition, ramp Collision Energy (CE) to find the optimal value select_products->optimize_ce optimize_source Optimize source parameters (e.g., gas flows, temp) for maximum signal intensity optimize_ce->optimize_source

Caption: Workflow for empirical optimization of MRM transitions.

Q: What are the expected fragmentation patterns for MBZP? A: Benzylpiperazine-type structures typically fragment at the C-N bonds of the piperazine ring.[13] For MBZP ([M+H]⁺ at m/z 191.3), you can expect major product ions from:

  • Cleavage of the benzyl group, resulting in the tropylium ion (m/z 91).

  • Cleavage of the piperazine ring, leading to characteristic fragments. Studies on the closely related 1-benzylpiperazine (BZP) show a constant neutral loss of m/z 86.[15]

Q: My signal is weak or unstable. What are the common causes in the ESI source? A: A weak or fluctuating signal often points to inefficient desolvation or ionization.

  • Causality: The electrospray process is highly dependent on factors that affect droplet formation and evaporation. Incorrect gas flows, temperatures, or mobile phase composition can destabilize the spray.[16] In-source fragmentation can also divert energy from the intended precursor ion.[17]

  • Troubleshooting Steps:

    • Optimize Gas Flows: Nebulizing gas affects droplet size, while drying gas (or sheath gas) aids in desolvation. Systematically adjust these to maximize the signal for your specific flow rate.[18]

    • Optimize Source Temperature: Higher temperatures improve desolvation of the mobile phase but can cause thermal degradation of the analyte if set too high. A typical starting point is 350-450 °C.

    • Check Mobile Phase: Ensure your mobile phase contains a proton source (e.g., 0.1% formic acid) to facilitate positive ionization. Avoid non-volatile buffers like phosphate, which will contaminate the source.

    • Reduce In-Source Fragmentation: Lower the fragmentor or cone voltage. High voltages in the front-end optics can cause the precursor ion to fragment before it reaches the quadrupole, reducing its measured intensity.[17]

Table 2: Typical Starting ESI Source Parameters
ParameterTypical ValuePurpose
Ionization Mode Positive Electrospray (ESI+)Analyte is a basic amine, readily protonated.
Capillary Voltage 3.0 - 4.5 kVCreates the charged aerosol spray.
Nebulizing Gas 30 - 50 psiAssists in forming fine droplets.
Drying Gas Flow 8 - 12 L/minEvaporates solvent from droplets.
Drying Gas Temp. 350 - 450 °CAids in desolvation.
Fragmentor/Cone Voltage 80 - 120 VCan be tuned to minimize fragmentation and maximize precursor signal.
Systematic Troubleshooting Workflow

When encountering a problem like "low or no analyte signal," it is critical to troubleshoot systematically. The following decision tree illustrates a logical workflow.

G start Problem: Low or No Analyte Signal ms_check Is the MS performing well? (Check tuning/calibration) start->ms_check ms_action Action: Retune/Recalibrate MS. Clean ion source. ms_check->ms_action ms_fail infusion_check Do you see a strong signal when infusing a standard? ms_check->infusion_check ms_ok ms_ok YES ms_fail NO infusion_action Action: Remake standard. Check MS parameters (MRM, voltages). Check for clogs. infusion_check->infusion_action infusion_fail lc_check Is there a chromatographic peak (even if small)? infusion_check->lc_check infusion_ok infusion_ok YES infusion_fail NO lc_action Action: Check for leaks. Verify column installation. Ensure correct mobile phases are used. lc_check->lc_action lc_fail sample_check Is the issue sample-specific? (Does a neat standard inject well?) lc_check->sample_check lc_ok lc_ok YES lc_fail NO sample_check->infusion_check sample_ok sample_action Action: Investigate matrix effects. Optimize sample prep (e.g., SPE). Check for analyte degradation. sample_check->sample_action sample_fail sample_ok NO (Neat standard also fails) sample_fail YES (Neat standard is OK)

Caption: Systematic troubleshooting decision tree for low signal intensity.

References
  • Bassindale, T., et al. (2011). Quantitative Analysis of Hair Samples for 1-benzylpiperazine (BZP) Using High-Performance Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS/MS) Detection. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Al-Saffar, Z. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

  • McClintic, C. G., et al. (2006). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Stanczyk, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules. Available at: [Link]

  • SWGDRUG.org. (2005). BENZYLPIPERAZINE Monograph. Available at: [Link]

  • Kozar, M. P. (2018). Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics. ProQuest Dissertations Publishing. Available at: [Link]

  • Stanczyk, A., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link]

  • Jia, X., & Li, W. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Available at: [Link]

  • Stanczyk, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences. Available at: [Link]

  • Antia, U., et al. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma. Journal of Forensic Sciences. Available at: [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]

  • Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • ASCENT. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Available at: [Link]

  • Kruve, A., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry. Available at: [Link]

  • Le, B. D., et al. (2021). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Gadzala-Kopciuch, R. M., & Cendrowski, K. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • ResearchGate. Dependence of matrix effect on ionization polarity during LC–ESI–MS analysis of derivatized amino acids in some natural samples. Available at: [Link]

  • ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • Hawach. (2022). What is the difference between HILIC columns VS normal/reverse columns. Available at: [Link]

  • Kollar, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes. Available at: [Link]

  • Royal Society of Chemistry. (2024). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Analytical Methods. Available at: [Link]

  • LCGC International. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. Available at: [Link]

  • Springer. (2024). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study. Metabolomics. Available at: [Link]

  • SYNTHARISE CHEMICAL INC. 1-Benzyl-4-methylpiperazine HCl. Available at: [Link]

  • Semantic Scholar. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available at: [Link]

  • Cheméo. Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Available at: [Link]

  • Wikipedia. Benzylpiperazine. Available at: [Link]

Sources

Technical Support Center: Quantification of 1-Benzyl-4-methylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1-Benzyl-4-methylpiperazine Dihydrochloride (BZP-2HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the quantification of this and related piperazine compounds. Here, we address specific experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your analytical work.

Section 1: Frequently Asked Questions (FAQs) - First Principles

This section covers fundamental questions about handling and analyzing 1-Benzyl-4-methylpiperazine Dihydrochloride.

Q1: My BZP-2HCl standard is a salt. How does this affect weighing and solution preparation?

A1: The dihydrochloride salt form is common for enhancing the stability and solubility of basic compounds like 1-Benzyl-4-methylpiperazine. However, it is crucial to account for the mass of the two hydrochloride molecules when preparing stock solutions. The molecular weight of the free base is 190.29 g/mol , while the dihydrochloride salt is 263.21 g/mol . Failure to correct for this difference will lead to a systematic error in the concentration of your standards and, consequently, in the quantification of your samples.

Expert Insight: Always use the molecular weight of the salt form for your calculations when weighing the standard. If your results need to be reported as the free base concentration, a conversion factor (Molecular Weight of Free Base / Molecular Weight of Salt) should be applied.

Q2: What is the recommended solvent for dissolving BZP-2HCl standards and samples?

A2: Methanol is a commonly used and effective solvent for dissolving BZP-2HCl and other piperazine derivatives for chromatographic analysis[1][2]. For certain applications, such as HPLC with acidic mobile phases, a dilute acid solution in methanol (e.g., 20 mM HCl in methanol) can also be used to ensure the analyte remains protonated and soluble[1].

Causality: As a basic compound, 1-Benzyl-4-methylpiperazine's solubility is pH-dependent. In its salt form, it is generally soluble in polar solvents like methanol. Using a slightly acidic solvent can prevent potential precipitation issues if the sample is diluted into a less polar or neutral solution and can improve chromatographic peak shape for the protonated species.

Section 2: Troubleshooting Guide - Chromatographic Analysis

This section provides solutions to common problems encountered during the chromatographic quantification of BZP-2HCl.

Q3: I am observing significant peak tailing in my HPLC analysis. What are the likely causes and how can I fix it?

A3: Peak tailing for basic compounds like 1-Benzyl-4-methylpiperazine is a frequent issue in reversed-phase HPLC. The primary causes are strong interactions between the basic analyte and acidic silanol groups on the silica-based column packing, or secondary interactions with metal contaminants in the HPLC system or column.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pH of your mobile phase is a critical factor[3]. For a basic analyte, working at a low pH (e.g., pH 3-4.5) ensures the compound is fully protonated[4]. This protonated form is less likely to interact with residual silanol groups. A buffer, such as ammonium formate, should be used to maintain a stable pH[4].

  • Use of an Appropriate Column: Employ a high-purity, end-capped silica column specifically designed for the analysis of basic compounds. These columns have fewer accessible silanol groups.

  • Mobile Phase Additives: The addition of a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active sites on the stationary phase, reducing peak tailing.

  • Lower Analyte Concentration: High concentrations of the analyte can overload the column, leading to peak tailing. If possible, dilute your sample.

Experimental Workflow for Mobile Phase Optimization:

cluster_0 Peak Tailing Troubleshooting Observe_Peak_Tailing Observe Peak Tailing (Asymmetry > 1.2) Check_pH Is Mobile Phase pH 2 units below pKa? Observe_Peak_Tailing->Check_pH Adjust_pH Adjust Mobile Phase pH to 3.0-4.5 with buffer (e.g., Ammonium Formate) Check_pH->Adjust_pH No Check_Column Using a high-purity, end-capped column? Check_pH->Check_Column Yes Re-evaluate Re-evaluate Peak Shape Adjust_pH->Re-evaluate Switch_Column Switch to a column for basic compounds Check_Column->Switch_Column No Add_Modifier Add competing base (e.g., 0.1% TEA) to mobile phase Check_Column->Add_Modifier Yes Switch_Column->Re-evaluate Dilute_Sample Dilute sample to avoid column overload Add_Modifier->Dilute_Sample Dilute_Sample->Re-evaluate

Caption: Troubleshooting workflow for HPLC peak tailing.

Q4: My results are inconsistent and show poor reproducibility. Could analyte adsorption be the issue?

A4: Yes, non-specific adsorption of basic drugs to labware is a well-documented problem that can lead to significant analyte loss and poor reproducibility[5]. Basic compounds can adsorb to negatively charged silanol groups on glass surfaces and to certain types of plastics like polystyrene, especially at low concentrations[6][7].

Preventative Measures:

  • Choice of Labware: Whenever possible, use polypropylene or polyethylene vials and pipette tips, as they tend to be more inert than polystyrene[6]. Silanized glass vials are also a good alternative to minimize interactions.

  • Solvent Composition: The presence of organic solvents like methanol or acetonitrile in your sample diluent can reduce hydrophobic interactions with plastic surfaces. Additionally, ensuring your sample is dissolved in a buffered solution can minimize ionic interactions that lead to adsorption[5].

  • Internal Standard Strategy: The use of a stable isotope-labeled internal standard (SIL-IS), such as 1-Benzyl-4-methylpiperazine-d7, is highly recommended. A SIL-IS will mimic the adsorptive behavior of the analyte, compensating for losses during sample preparation and storage[8].

Q5: I am using GC-MS and suspect thermal degradation of my analyte. How can I confirm and prevent this?

A5: While benzylpiperazines are generally stable, high temperatures in the GC inlet can potentially cause degradation, especially with prolonged residence times. 1-Benzyl-4-methylpiperazine itself is relatively robust, but related piperazine compounds can undergo thermal degradation at temperatures above 175°C[9].

Troubleshooting and Optimization:

  • Lower Inlet Temperature: Start with a lower inlet temperature (e.g., 230-250°C) and assess the peak shape and response. Gradually increase the temperature to find the optimal balance between efficient volatilization and minimal degradation.

  • Use a Split/Splitless Inlet: A split injection minimizes the time the analyte spends in the hot inlet, reducing the risk of degradation.

  • Temperature Program Optimization: Employ a temperature program that starts at a lower oven temperature and ramps up, rather than a high isothermal temperature[10]. This ensures the analyte is transferred to the cooler column as quickly as possible.

  • Derivatization: While often used to improve volatility and peak shape, derivatization can also protect thermally labile functional groups. However, for BZP, direct analysis is typically successful[1].

Table 1: Recommended GC-MS Starting Conditions

ParameterRecommended SettingRationale
Inlet Temperature 250°CBalances volatilization with minimizing degradation.
Oven Program Initial 120-150°C (hold 1 min), ramp 10-25°C/min to 280-300°C (hold 2-3 min)Gradual heating protects the analyte.
Carrier Gas Helium or HydrogenStandard carrier gases for GC-MS.
Injection Mode Split (e.g., 50:1)Reduces residence time in the hot inlet.

Note: These are starting points and should be optimized for your specific instrument and application.[1][2][10]

Section 3: Advanced Topics & Bioanalysis

This section delves into more complex issues, particularly those arising during the analysis of biological samples.

Q6: I am developing an LC-MS/MS method for BZP-2HCl in plasma and am concerned about matrix effects. How can I assess and mitigate them?

A6: Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS bioanalysis and can severely impact accuracy and sensitivity[11]. Co-eluting endogenous components from the plasma matrix can compete with the analyte for ionization in the MS source, leading to a suppressed signal.

Assessment of Matrix Effects:

A post-extraction addition method is commonly used to quantify matrix effects.

  • Extract a blank plasma sample.

  • Spike the extracted blank with the analyte at a known concentration.

  • Prepare a standard of the analyte at the same concentration in a clean solvent.

  • Compare the peak area of the analyte in the spiked extract (A) to the peak area in the clean standard (B).

  • Matrix Effect (%) = (A / B) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Mitigation Strategies:

  • Effective Sample Preparation: Simple protein precipitation is often insufficient. Solid-Phase Extraction (SPE) is highly effective at removing interfering matrix components like phospholipids[12][13].

  • Chromatographic Separation: Optimize your HPLC method to separate the analyte from the regions where most matrix components elute (typically the void volume).

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS like BZP-d7 will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS peak area ratio[8][14][15].

cluster_1 LC-MS/MS Matrix Effect Workflow Sample_Collection Biological Sample (e.g., Plasma, Urine) Sample_Prep Sample Preparation (Protein Precipitation, LLE, or SPE) Sample_Collection->Sample_Prep Chromatography LC Separation (Separate analyte from matrix components) Sample_Prep->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Ion_Suppression Ion Suppression/ Enhancement Ionization->Ion_Suppression Matrix Components Interfere Data_Analysis Data Analysis (Calculate Analyte/IS Ratio) Detection->Data_Analysis Ion_Suppression->Detection Affects Signal

Sources

Handling and storage of 1-Benzyl-4-methylpiperazine Dihydrochloride powder

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Handling and Storage of 1-Benzyl-4-methylpiperazine Dihydrochloride Powder

Welcome to the Technical Support Center for 1-Benzyl-4-methylpiperazine Dihydrochloride (1-B-4-MP HCl). This guide is designed for researchers, scientists, and drug development professionals, providing expert advice and practical solutions for the effective handling, storage, and use of this compound. As Senior Application Scientists, we understand that experimental success hinges on the integrity of your reagents. This document provides in-depth, field-proven insights to ensure the stability and reliability of your 1-B-4-MP HCl powder.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.

Question: My 1-Benzyl-4-methylpiperazine Dihydrochloride powder is not dissolving at the desired concentration. What's going wrong?

Answer: This is a common issue that can typically be traced to one of three factors: solvent choice, concentration limits, or the physical properties of the dihydrochloride salt form.

  • Causality of the Issue : 1-Benzyl-4-methylpiperazine Dihydrochloride is a salt, making it more amenable to polar solvents. Its solubility is finite and varies significantly between different solvents.[1][2][3] Attempting to create a supersaturated solution will result in undissolved particulate matter. Furthermore, as a hydrochloride salt, the powder can be hygroscopic, meaning it can absorb moisture from the air, which may affect its dissolution characteristics.

  • Immediate Troubleshooting Steps :

    • Verify Solvent Choice : Cross-reference your chosen solvent with a reliable solubility chart. Dimethyl sulfoxide (DMSO) is generally the most effective solvent for achieving high concentrations.[2][3]

    • Check Concentration : Ensure your target concentration does not exceed the known solubility limit for that specific solvent (see Table 1).

    • Aid Dissolution : If you are below the solubility limit, gentle warming (to 37°C) or vortexing can help. For more stubborn solutions, brief sonication is often effective. However, avoid excessive heating, which could risk thermal degradation.

    • pH Adjustment : For aqueous solutions like PBS, the pH can influence solubility. Ensure your buffer's pH is appropriate; for this compound, a pH of 7.2 is cited for a solubility of 10 mg/mL.[2][3]

Question: I'm observing inconsistent results or a loss of compound activity over time. Could my storage method be the problem?

Answer: Absolutely. The long-term stability of 1-B-4-MP HCl is directly linked to its storage conditions.[3] Improper storage can lead to degradation, compromising the integrity of your experiments.

  • Causality of the Issue : The primary risks to the compound's stability are moisture, light, and elevated temperatures. As a hydrochloride salt, the compound is susceptible to absorbing atmospheric moisture (hygroscopicity), which can lead to hydrolysis or clumping.[4] Furthermore, like many organic molecules, prolonged exposure to UV light or high temperatures can induce chemical degradation.[1]

  • Self-Validating Storage Protocol :

    • Container : Always store the powder in a tightly sealed container to minimize exposure to air and moisture.[1][5][6] For added protection, especially for long-term storage, consider using a container with a PTFE-lined cap.

    • Environment : The storage area must be cool, dry, and dark.[1][7] A desiccator at room temperature is an ideal environment for the solid powder.

    • Inert Atmosphere : For maximum stability over years, consider storing the vial under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[5]

    • Solution Storage : Stock solutions, especially in DMSO, should be aliquoted into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. While one supplier notes a stability of at least five years for the solid compound, the stability in solution may differ.[3][8]

Frequently Asked Questions (FAQs)

Question: What are the fundamental physical and chemical properties of 1-Benzyl-4-methylpiperazine Dihydrochloride?

Answer: Understanding the basic properties is crucial for accurate experimental planning, from calculating molarity to interpreting analytical data.

PropertyValueSource(s)
Chemical Name 1-Benzyl-4-methylpiperazine Dihydrochloride[1]
Synonyms MBZP (hydrochloride), Methylbenzylpiperazine[3][9]
CAS Number 374898-00-7[1][2][3]
Molecular Formula C₁₂H₁₈N₂ · 2HCl[3]
Molecular Weight 226.74 g/mol (as HCl salt)[1]
Appearance White Crystalline Powder[1]
Melting Point 158-160°C[2]
Purity Typically ≥98%[1][3]

Question: What is the recommended Personal Protective Equipment (PPE) when handling the powder form?

Answer: Adherence to safety protocols is non-negotiable. This compound is classified as an irritant.[6][10]

  • Eye/Face Protection : Always wear chemical safety goggles or a face shield.[6][7]

  • Skin Protection : Wear a lab coat and nitrile gloves. Change gloves immediately if they become contaminated.[6]

  • Respiratory Protection : Handle the powder in a well-ventilated area.[5][6] To avoid inhaling fine particles, it is highly recommended to work within a chemical fume hood.[5]

  • Hygiene : Wash hands thoroughly after handling the compound, even if gloves were worn.[6][7]

Question: What are the best solvents for preparing stock solutions and at what concentrations?

Answer: The choice of solvent is critical and depends entirely on your experimental needs and the required concentration. The dihydrochloride salt form is generally soluble in water and various organic solvents.[1]

SolventSolubilitySource(s)
DMSO 30 mg/mL[2][3]
PBS (pH 7.2) 10 mg/mL[2][3]
DMF 5 mg/mL[2][3]
Ethanol 2 mg/mL[2][3]
Methanol 1 mg/mL[2][3]

Expert Insight : For most cell-based assays, preparing a high-concentration stock solution in DMSO (e.g., 30 mg/mL) is standard practice. This stock can then be serially diluted in your aqueous culture medium to the final working concentration. This approach minimizes the final percentage of DMSO in the experiment, reducing potential solvent-induced artifacts.

Experimental Protocols & Workflows

Protocol 1: Standard Procedure for Weighing and Handling

This protocol ensures operator safety and prevents contamination of the compound.

  • Preparation : Don appropriate PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood is operational.

  • Equilibration : Before opening, allow the container of 1-B-4-MP HCl to equilibrate to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing : Place a sterile weigh boat on an analytical balance and tare. Using a clean, dedicated spatula, carefully transfer the desired amount of powder to the weigh boat inside the fume hood.

  • Closure : Promptly and securely seal the main container of the compound.

  • Cleanup : Dispose of the weigh boat and any contaminated materials (e.g., gloves) according to your institution's hazardous waste guidelines.

Workflow for Preparing a Stock Solution

The following diagram illustrates the logical flow for reconstituting the powder into a usable stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage PPE 1. Don PPE Equilibrate 2. Equilibrate Compound to Room Temperature PPE->Equilibrate Weigh 3. Weigh Powder in Fume Hood Equilibrate->Weigh Solvent 4. Add Solvent (e.g., DMSO) Weigh->Solvent Vortex 5. Vortex/Sonicate until clear Aliquot 6. Aliquot into Single-Use Vials Vortex->Aliquot Store 7. Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for Preparing a Stock Solution of 1-B-4-MP HCl.

Troubleshooting Logic: Solubility Issues

Use this decision tree to diagnose and solve problems related to compound dissolution.

G Start Compound not dissolving? CheckConc Is concentration > solubility limit? Start->CheckConc CheckSolvent Are you using the optimal solvent? CheckConc->CheckSolvent No Sol_LowerConc Solution: Lower the concentration. CheckConc->Sol_LowerConc Yes ApplyEnergy Have you tried vortexing/sonication? CheckSolvent->ApplyEnergy Yes Sol_ChangeSolvent Solution: Switch to a better solvent (e.g., DMSO). CheckSolvent->Sol_ChangeSolvent No Sol_ApplyEnergy Action: Vortex vigorously or sonicate briefly. ApplyEnergy->Sol_ApplyEnergy No Sol_Consult Result: Solution should be clear. ApplyEnergy->Sol_Consult Yes Sol_ApplyEnergy->Sol_Consult

Sources

Dissolving 1-Benzyl-4-methylpiperazine Dihydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Benzyl-4-methylpiperazine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered when preparing solutions for in vitro assays. Our focus is on ensuring experimental success through a deep understanding of the compound's physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a primary stock solution of 1-Benzyl-4-methylpiperazine Dihydrochloride?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. 1-Benzyl-4-methylpiperazine monohydrochloride shows high solubility in DMSO, up to 30 mg/mL.[1][2] DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic molecules that have poor aqueous solubility.[3]

However, always use anhydrous, high-purity DMSO. DMSO is hygroscopic, and absorbed water can significantly decrease the solubility of compounds over time, especially during freeze-thaw cycles, leading to precipitation.[4]

Summary of Solubility Data (Monohydrochloride form)

Solvent Solubility Reference
DMSO 30 mg/mL [1][2]
PBS (pH 7.2) 10 mg/mL [1][2]
DMF 5 mg/mL [1][2]
Ethanol 2 mg/mL [1][2]
Methanol 1 mg/mL [1][2]

| Water | Soluble |[5] |

Q2: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous cell culture medium. Why is this happening and how can I fix it?

This is a common and predictable challenge known as solvent-shift precipitation. While the compound is highly soluble in a neat organic solvent like DMSO, its solubility in the final, predominantly aqueous, assay buffer is much lower. When you add the DMSO stock to the medium, the local concentration of DMSO is rapidly diluted, causing the compound to crash out of solution.

Troubleshooting Strategies:

  • Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[3] Ensure your stock concentration is high enough to achieve the desired final concentration while adhering to this limit.

  • Use Stepwise Dilution: Avoid adding the DMSO stock directly to the final large volume of aqueous buffer. Instead, perform a serial or stepwise dilution. First, dilute the DMSO stock into a smaller volume of media or PBS, vortexing gently, and then add this intermediate dilution to the final volume. This gradual change in solvent polarity can help keep the compound in solution.[3]

  • Pre-warm the Aqueous Medium: Ensure your cell culture medium or buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound stock. Solubility often increases with temperature.

  • Utilize Sonication: After dilution, briefly sonicating the working solution in a water bath can help break up small aggregates and re-dissolve precipitated material. Use this method cautiously, as excessive sonication can heat the sample.

  • Consider Co-solvents (for non-cell-based assays): If your assay permits, the use of co-solvents like PEG400 or cyclodextrins in the final buffer can enhance the solubility of hydrophobic compounds.[3] This is generally not suitable for cell-based assays without extensive toxicity validation.

In-Depth Troubleshooting Guides

Guide 1: Understanding and Managing pH-Dependent Solubility

The Core Issue: 1-Benzyl-4-methylpiperazine is a dibasic molecule, meaning it has two nitrogen atoms that can be protonated. The dihydrochloride salt is supplied in a fully protonated, cationic form, which is what confers its initial water solubility. However, the solubility of this salt is highly dependent on the pH of the solution.

The Mechanism of pH-Dependence:

The two piperazine nitrogens have distinct pKa values, which are the pH points at which they are 50% protonated and 50% deprotonated.

  • pKa1 (Tertiary Amine): The tertiary amine (N-4, attached to the methyl group) is the more basic of the two. Based on data for 1-methylpiperazine (pKa1 ≈ 9.14 at 25°C), we can estimate a similar value for this compound.[6]

  • pKa2 (Tertiary Benzyl Amine): The other tertiary amine (N-1, attached to the benzyl group) is less basic. Again, referencing 1-methylpiperazine (pKa2 ≈ 4.63 at 25°C), we can estimate the second pKa will be in this lower range.[6]

As the pH of your solution rises above pKa2 and approaches pKa1, the compound begins to lose its protons, converting from the highly soluble charged (salt) form to the less soluble neutral (free base) form. This conversion dramatically reduces aqueous solubility and is a primary cause of precipitation in neutral or basic buffers (e.g., PBS pH 7.4).

Caption: pH effect on the ionization and solubility of a dibasic amine salt.

Practical Recommendations:

  • Prepare Aqueous Stocks in Acidic Buffers: If an aqueous stock is required, prepare it in a slightly acidic buffer (e.g., 50 mM citrate buffer, pH 4.0-5.0). This will keep the compound in its fully protonated, soluble form.

  • Beware of the "Common Ion Effect": Using buffers with high chloride concentrations (like HCl-based buffers) can sometimes slightly decrease the solubility of a hydrochloride salt.[7] While often negligible, it is a factor to consider if you are working near the solubility limit.

  • Final Assay pH: Be mindful of the final pH in your assay plate. If you add an acidic stock solution to a weakly buffered neutral medium, the final pH may not be what you expect. Ensure your final assay medium is sufficiently buffered to maintain the desired physiological pH.

Guide 2: Stock Solution Preparation, Storage, and Stability

Ensuring the integrity and concentration of your stock solution is paramount for reproducible results.

Step-by-Step Protocol: Preparing a 10 mM DMSO Stock Solution

(Molar Mass of 1-Benzyl-4-methylpiperazine Dihydrochloride ≈ 263.21 g/mol )

  • Pre-treatment: Before opening, bring the vial of the compound to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Accurately weigh out a precise amount of the compound (e.g., 2.63 mg) using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration. For 2.63 mg, add 1.0 mL of DMSO to make a 10 mM stock.

  • Solubilization: Ensure complete dissolution by vortexing for 1-2 minutes. If needed, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution against a light source to ensure no particulates remain.

  • Storage:

    • Aliquoting is Critical: Dispense the stock solution into single-use aliquots in low-protein-binding tubes. This minimizes the number of freeze-thaw cycles for the main stock, which can promote water absorption and precipitation.[4]

    • Storage Temperature: Store aliquots at -20°C for short-to-medium term (1-3 months) or at -80°C for long-term storage (6+ months).

    • Protection: Protect from light, as many complex organic molecules can be light-sensitive over time.

Solution Stability:

  • Best Practice: For critical, multi-week experiments, it is advisable to prepare fresh working dilutions from a frozen stock aliquot. Avoid using aqueous stock solutions that have been stored for more than 24 hours at 4°C unless you have validated their stability.

Caption: Recommended workflow for preparing and storing stock solutions.

Guide 3: Potential for Assay Interference

Piperazine-containing structures can sometimes be flagged as Pan-Assay Interference Compounds (PAINS).[2] PAINS are molecules that can produce false-positive results in high-throughput screens through non-specific mechanisms, such as chemical reactivity, aggregation, or optical interference.

Potential Mechanisms of Interference:

  • Biological Activity: Benzylpiperazine and its derivatives are known to have biological activity, including effects on the central nervous system. Studies have also shown that benzylpiperazine can induce hepatotoxicity in vitro through mechanisms involving oxidative stress and mitochondrial impairment.[7] Be aware of these inherent biological effects when interpreting your data.

  • Chemical Reactivity: While the piperazine core is generally stable, reactive impurities from the synthesis could be present. It is always good practice to run appropriate controls.[2]

  • Lack of Detection by Standard Assays: It's noteworthy that piperazine derivatives are often not detected by routine immunoassays designed for common drugs of abuse, necessitating more specific analytical techniques for their detection.

Recommendations for Mitigating Interference:

  • Include Vehicle Controls: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) to account for any effects of the solvent.

  • Use Counter-Screens: If you identify activity in a primary screen, confirm the result using an orthogonal assay that has a different detection method (e.g., confirm a fluorescence-based result with a label-free or absorbance-based method).

  • Check for Dose-Response: True biological activity should exhibit a sigmoidal dose-response curve. Non-specific activity often shows an atypical or very steep curve.

By understanding the chemical nature of 1-Benzyl-4-methylpiperazine Dihydrochloride and anticipating these common challenges, you can design more robust experiments, generate more reliable data, and accelerate your research and development efforts.

References

  • Organic Syntheses Procedure. (n.d.). 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. Organic Syntheses. Retrieved from [Link]

  • Wikipedia. (2023). Methylbenzylpiperazine. In Wikipedia. Retrieved from [Link]

  • SYNTHARISE CHEMICAL INC. (n.d.). 1-Benzyl-4-methylpiperazine HCl 10.0g | #113d. Retrieved from [Link]

  • Dias da Silva, D., et al. (2016). In Vitro Hepatotoxicity of 'Legal X': The Combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) Triggers Oxidative Stress, Mitochondrial Impairment and Apoptosis. Archives of Toxicology, 91(3), 1413–1430. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 43-50. Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2008). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 9(3), 1019–1025. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. Retrieved from [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? [Forum discussion]. Retrieved from [Link]

  • Tice, G. (2005). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Current Opinion in Drug Discovery & Development, 8(3), 389-396. Retrieved from [Link]

  • Pienkowska, K., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 22(16), 8879. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2002). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 91(6), 1437-1440. Retrieved from [Link]

  • Davis, J. (2009). Thermal degradation of aqueous piperazine for CO2 capture. Energy Procedia, 1(1), 381-388.
  • Modern Organic Chemistry Research. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1). Retrieved from [Link]

  • ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Retrieved from [Link]

  • Cheng, Y., et al. (2012). The Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy. International Journal of Pharmaceutics, 422(1-2), 146-153. Retrieved from [Link]

  • Journal of Forensic Sciences Malaysia. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Retrieved from [Link]

  • MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Polymers, 15(5), 1297. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Matrix Effects in 1-Benzyl-4-methylpiperazine (BMP) Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of 1-Benzyl-4-methylpiperazine (BMP). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in quantitative LC-MS/MS assays. My goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to build robust and reliable bioanalytical methods.

Introduction to Matrix Effects in BMP Bioanalysis

1-Benzyl-4-methylpiperazine (BMP) is a basic compound with moderate hydrophobicity (estimated logP similar to its analog, 1-benzylpiperazine, at ~1.09)[1]. When analyzing BMP in complex biological matrices like plasma or urine using sensitive techniques like LC-MS/MS, co-eluting endogenous components can significantly interfere with the ionization process. This phenomenon, known as the "matrix effect," can lead to either ion suppression or enhancement, compromising the accuracy, precision, and reproducibility of your results.[2][3]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the evaluation of matrix effects during bioanalytical method validation to ensure data integrity.[2] This guide will walk you through identifying, quantifying, and mitigating these effects for your BMP analysis.

Frequently Asked Questions (FAQs)

Q1: What exactly is a matrix effect?

A: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, often unseen, components from the sample matrix.[2][4] In electrospray ionization (ESI), these interferences can compete with your analyte (BMP) for access to the droplet surface for charge acquisition or alter the physical properties of the droplet, such as surface tension and evaporation rate, thereby hindering the formation of gas-phase ions.[5] This typically results in a suppressed signal (ion suppression) but can occasionally cause an increased signal (ion enhancement).

Q2: What are the most common causes of matrix effects in plasma or serum?

A: The primary culprits behind matrix effects in plasma are phospholipids from cell membranes.[6] These molecules have a wide range of polarities and can co-extract with many analytes. Due to their abundance and tendency to elute across a broad chromatographic window, especially with simple sample preparation methods like protein precipitation, they are a notorious source of ion suppression.[6] Other sources include salts, endogenous metabolites, and dosing vehicles.

Q3: How do I know if my BMP assay is suffering from matrix effects?

A: The most definitive way to identify matrix effects is through specific experiments during method development and validation. Two key methods are the qualitative post-column infusion experiment and the quantitative post-extraction spike experiment. Poor reproducibility between different lots of biological matrix is also a strong indicator.

Q4: Can I just use a stable isotope-labeled internal standard (SIL-IS) to fix the problem?

A: While a SIL-IS is the gold standard for compensating for matrix effects, it is not a universal solution.[7] The fundamental assumption is that the SIL-IS co-elutes perfectly with the analyte and experiences the exact same degree of ion suppression or enhancement. If there is even a slight chromatographic separation between the analyte and the SIL-IS (due to the deuterium isotope effect, for instance), and they elute into a region of sharp change in matrix interference, the compensation will be incomplete and can lead to inaccurate results.[7] Therefore, the primary goal should always be to minimize matrix effects first, and then use a SIL-IS to correct for any remaining, consistent effect.

Troubleshooting Guide: From Identification to Mitigation

This section provides a structured approach to systematically troubleshoot and resolve matrix effect issues in your BMP bioanalysis.

Part 1: Identifying the Matrix Effect

If you observe poor accuracy, inconsistent precision, or a high degree of variability in your results, a matrix effect is a likely cause. Here are two essential experiments to diagnose the issue.

This experiment provides a visual map of where ion suppression or enhancement occurs throughout your chromatographic run.

Causality: By infusing a constant stream of BMP directly into the mass spectrometer post-column, you create a stable baseline signal. When you then inject a blank, extracted matrix sample, any dips or rises in this baseline correspond to retention times where co-eluting matrix components are suppressing or enhancing the BMP signal, respectively.[8][9][10]

Workflow Diagram: Post-Column Infusion Setup

G cluster_0 LC System cluster_1 Infusion System HPLC_Pump HPLC Pump Injector Injector (Blank Matrix Extract) HPLC_Pump->Injector Column Analytical Column Injector->Column Tee Mixing Tee Column->Tee Syringe_Pump Syringe Pump (BMP Solution) Syringe_Pump->Tee Post-Column MS Mass Spectrometer Tee->MS G cluster_prep Sample Preparation Options Start Matrix Effect Confirmed? Prep Step 1: Improve Sample Preparation Start->Prep Yes Chrom Step 2: Optimize Chromatography Prep->Chrom Still Unacceptable PPT Protein Precipitation (PPT) Prep->PPT LLE Liquid-Liquid Extraction (LLE) Prep->LLE SPE Solid-Phase Extraction (SPE) Prep->SPE IS Step 3: Use SIL-Internal Standard Chrom->IS Still Unacceptable Validate Re-Validate Matrix Effect IS->Validate

Sources

Validation & Comparative

A Comparative Guide to the Analysis of 1-Benzyl-4-methylpiperazine: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and forensic analysis, the accurate and robust quantification of synthetic compounds is paramount. 1-Benzyl-4-methylpiperazine (MBZP), a derivative of benzylpiperazine (BZP), has emerged as a significant compound of interest due to its stimulant properties.[1] As with many synthetic small molecules, the choice of analytical methodology is a critical decision that dictates the sensitivity, specificity, and efficiency of the workflow. This guide provides an in-depth, comparative analysis of two cornerstone techniques for the analysis of MBZP: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This document moves beyond a simple listing of specifications, delving into the fundamental principles that guide the selection of one technique over the other. We will explore the nuances of sample preparation, chromatographic separation, and mass spectrometric detection, supported by experimental protocols and data, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific analytical challenges.

The Analyte: 1-Benzyl-4-methylpiperazine (MBZP)

MBZP is a piperazine derivative with a molecular weight of 190.29 g/mol .[1] Its chemical structure, featuring a benzyl group and a methylpiperazine moiety, imparts it with a moderate polarity and a degree of thermal stability. Understanding these physicochemical properties is the first step in designing an effective analytical method.

PropertyValueSource
Molecular FormulaC12H18N2[1]
Molar Mass190.290 g·mol−1[1]
FormCrystalline solid (as hydrochloride salt)[2]
Solubility (as hydrochloride)Soluble in DMSO, PBS (pH 7.2); Sparingly soluble in Ethanol, Methanol[3]

The presence of nitrogen atoms in the piperazine ring makes MBZP amenable to ionization by both electron ionization (EI) in GC-MS and electrospray ionization (ESI) in LC-MS. The choice between these techniques often hinges on the sample matrix, the required sensitivity, and the desired throughput.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Approach

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The core principle involves vaporizing the sample, separating its components in a gaseous mobile phase as they pass through a stationary phase in a capillary column, and then detecting the eluted compounds by mass spectrometry.

The Rationale for GC-MS in MBZP Analysis

The decision to employ GC-MS for MBZP analysis is grounded in the compound's inherent properties. With a boiling point that allows for volatilization without significant degradation, MBZP is a suitable candidate for this technique. Furthermore, the extensive fragmentation libraries available for electron ionization (EI) can provide confident identification of the analyte. For related compounds like BZP, GC-MS analysis is considered straightforward, often without the need for derivatization.[4]

However, a key consideration is the potential for peak tailing due to the basic nature of the piperazine moiety interacting with acidic sites on the column. This can be mitigated by using deactivated columns or by derivatization, which can also improve volatility and chromatographic peak shape.[5]

Experimental Workflow: GC-MS

The following diagram illustrates a typical workflow for the analysis of MBZP using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, Urine) LLE Liquid-Liquid Extraction or Solid-Phase Extraction Sample->LLE Extract MBZP Derivatization Derivatization (Optional) (e.g., Acylation) LLE->Derivatization Improve volatility/ peak shape Concentration Evaporation & Reconstitution Derivatization->Concentration Concentrate sample Injection GC Injection Concentration->Injection Introduce to GC Separation Capillary Column Separation Injection->Separation Separate by boiling point/ polarity Ionization Electron Ionization (EI) Separation->Ionization Fragment molecules Detection Mass Spectrometry (Scan or SIM) Ionization->Detection Detect fragments Chromatogram Chromatogram Generation Detection->Chromatogram Generate signal LibrarySearch Library Search/ MS Fragmentation Analysis Chromatogram->LibrarySearch Identify compound Quantification Quantification LibrarySearch->Quantification Determine concentration LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Hair, Blood) Extraction Extraction (e.g., SPE, Protein Precipitation) Sample->Extraction Isolate MBZP Filtration Filtration Extraction->Filtration Remove particulates Injection LC Injection Filtration->Injection Introduce to LC Separation Reversed-Phase C18 Column Separation Injection->Separation Separate by polarity Ionization Electrospray Ionization (ESI) Separation->Ionization Generate ions Detection Tandem Mass Spectrometry (MS/MS - MRM) Ionization->Detection Select & fragment precursor ion Chromatogram Chromatogram Generation Detection->Chromatogram Generate signal PeakIntegration Peak Integration Chromatogram->PeakIntegration Measure peak area Quantification Quantification PeakIntegration->Quantification Determine concentration

Sources

A Guide to Inter-laboratory Comparison of 1-Benzyl-4-methylpiperazine (BMP) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 1-Benzyl-4-methylpiperazine (MBZP or BMP), a synthetic stimulant of the piperazine class.[1] As a New Psychoactive Substance (NPS), the prevalence of BMP necessitates robust, reliable, and standardized analytical methods across forensic and research laboratories to ensure data comparability and uphold justice.[2] This document is designed for researchers, analytical scientists, and drug development professionals, offering in-depth protocols and a framework for a comparative study to validate analytical performance between laboratories.

The Imperative for Analytical Harmony in NPS Testing

The rapid emergence of NPS presents a significant challenge for toxicology and forensic laboratories.[3][4] Unlike classical drugs, the analytical data for these new compounds is often sparse, and standardized methods are not yet universally established. An inter-laboratory comparison study is the cornerstone of method harmonization, serving to:

  • Establish Method Performance: Quantify the accuracy and precision of different analytical techniques used across facilities.

  • Identify Systematic Bias: Uncover potential discrepancies in calibration standards, instrument setup, or data processing.

  • Ensure Equivalence of Results: Demonstrate that results from different laboratories are reliable and comparable, a critical requirement for law enforcement and public health actions.[5]

This guide proposes a hypothetical inter-laboratory study to compare the two most prevalent high-confidence analytical techniques for NPS identification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7]

Designing the Inter-Laboratory Comparison Study

The primary objective of this study is to assess the capability of participating laboratories to correctly identify and quantify BMP in a standardized matrix using both GC-MS and LC-MS/MS methodologies.

Study Workflow

cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Evaluation & Reporting Coord Coordinating Lab Prepares Samples Dist Blind Samples Distributed to Participants Coord->Dist Standardized Test Materials LabA Participant Labs Analyze Samples (GC-MS & LC-MS/MS Protocols) Dist->LabA Report Results Submitted to Coordinator LabA->Report Stats Statistical Analysis of Data (z-scores, Precision, Accuracy) Report->Stats Comp Performance Comparison (Method vs. Method, Lab vs. Lab) Stats->Comp Final Final Report Issued Comp->Final

Caption: Workflow for the proposed BMP inter-laboratory study.

Test Materials

The coordinating laboratory will prepare and distribute the following materials to all participants:

  • BMP Analytical Standard: A certified reference material (CRM) of 1-Benzyl-4-methylpiperazine hydrochloride for calibration.[8]

  • Internal Standard (IS): A certified standard of a deuterated analogue (e.g., Benzylpiperazine-d7) or a structurally similar compound not expected in routine samples (e.g., 1-(3,4-Dichlorobenzyl)piperazine). The use of stable isotopically labeled internal standards provides the highest level of confidence in results.[9]

  • Test Samples: Homogenized samples prepared in a synthetic urine or simple methanolic matrix at three different concentrations, reflecting low, medium, and high levels found in typical case studies. Concentrations will be unknown to the participants.

Experimental Protocols

Laboratories should adhere to their own validated standard operating procedures. However, this guide provides robust, field-proven protocols for both GC-MS and LC-MS/MS as a baseline for comparison. Any method used in a laboratory must be validated prior to routine use.[5]

Protocol 1: GC-MS Analysis of BMP

Gas chromatography-mass spectrometry is a cornerstone of forensic drug analysis due to its high specificity and extensive spectral libraries.[5] For polar compounds like piperazines, derivatization is often recommended to improve chromatographic peak shape and thermal stability.[6]

Sample Preparation & Derivatization Workflow

Sample 1. Aliquot Sample (100 µL) Add_IS 2. Add Internal Standard Sample->Add_IS Evap 3. Evaporate to Dryness Add_IS->Evap Deriv 4. Add BSTFA + 1% TMCS (50 µL) & Ethyl Acetate (50 µL) Evap->Deriv Heat 5. Heat at 70°C for 20 min Deriv->Heat Inject 6. Inject 1 µL into GC-MS Heat->Inject

Caption: GC-MS sample preparation workflow with silylation.

Step-by-Step Methodology:

  • Sample Preparation: Pipette 100 µL of the test sample into a vial.

  • Internal Standard Spiking: Add the internal standard to each sample to a final concentration of 100 ng/mL.

  • Evaporation: Evaporate the sample to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate and add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Trimethylsilylation is an effective choice for improving the peak shape and stability of BZP-like compounds.[6]

  • Reaction: Vortex the vial and heat at 70°C for 20 minutes.

  • Analysis: After cooling, inject 1 µL of the derivatized sample into the GC-MS system.

Instrumental Conditions (Example):

Parameter Setting Rationale
GC Column 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane (e.g., DB-5MS) A standard, robust column providing good separation for a wide range of semi-volatile compounds.[6]
Inlet Temp 250°C Ensures rapid volatilization of the sample.
Injection Mode Splitless Maximizes the transfer of analyte to the column for trace-level detection.
Oven Program 100°C hold for 1 min, ramp 15°C/min to 280°C, hold for 5 min A typical temperature program that effectively separates the analyte from matrix components.
MS Transfer Line 280°C Prevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp 230°C Standard temperature for electron ionization.
Acquisition Mode Full Scan (50-550 amu) & Selected Ion Monitoring (SIM) Full scan for qualitative identification against a library; SIM for quantitative analysis.

| SIM Ions for TMS-BMP | To be determined empirically. Expected ions would include the molecular ion and characteristic fragments. | Based on BZP, the fragmentation of BMP would likely involve the tropylium ion (m/z 91) and fragments of the piperazine ring. |

Protocol 2: LC-MS/MS Analysis of BMP

Liquid chromatography-tandem mass spectrometry offers high sensitivity and specificity, often without the need for derivatization, making it ideal for complex biological matrices.[10]

Sample Preparation Workflow

Sample 1. Aliquot Sample (100 µL) Add_IS 2. Add Internal Standard Sample->Add_IS Dilute 3. Dilute with Mobile Phase A Add_IS->Dilute Vortex 4. Vortex to Mix Dilute->Vortex Inject 5. Inject 5 µL into LC-MS/MS Vortex->Inject

Caption: A simple "dilute-and-shoot" LC-MS/MS workflow.

Step-by-Step Methodology:

  • Sample Preparation: Pipette 100 µL of the test sample into a vial.

  • Internal Standard Spiking: Add the internal standard to each sample to a final concentration of 100 ng/mL.

  • Dilution: Add 900 µL of the initial mobile phase (e.g., 10 mM ammonium formate in water) to the vial.

  • Mixing: Vortex the sample thoroughly.

  • Analysis: Inject 5 µL of the diluted sample into the LC-MS/MS system.

Instrumental Conditions (Example):

Parameter Setting Rationale
LC Column C18, 100 mm x 2.1 mm, 2.6 µm particle size A C18 column provides excellent hydrophobic retention for compounds like BMP.[6]
Mobile Phase A 10 mM Ammonium Formate with 0.1% Formic Acid in Water Provides a source of protons for electrospray ionization and buffers the mobile phase.
Mobile Phase B 0.1% Formic Acid in Acetonitrile An organic solvent for eluting the analyte from the column.
Gradient 5% B to 95% B over 8 minutes A standard gradient to separate the analyte of interest from early-eluting matrix components and late-eluting lipophilic compounds.
Flow Rate 0.4 mL/min A typical flow rate for a 2.1 mm ID column.
Column Temp 40°C Improves peak shape and reduces viscosity.
Ionization Mode Electrospray Ionization (ESI), Positive BMP contains basic nitrogen atoms that are readily protonated in positive ion mode.
Acquisition Mode Multiple Reaction Monitoring (MRM) Provides superior sensitivity and specificity by monitoring specific precursor-to-product ion transitions.

| MRM Transitions | Precursor (Q1): [M+H]+ for BMP (191.1 m/z) Product (Q3): At least two transitions to be determined empirically. | The primary fragmentation pathway for benzylpiperazines is often a neutral loss related to the piperazine ring.[9] |

Data Reporting and Performance Evaluation

Each participating laboratory will be required to analyze the test samples in triplicate and report the mean concentration, standard deviation, and the calculated limit of detection (LOD) and limit of quantification (LOQ) for each method. The study coordinator will then evaluate the submitted data based on the following metrics.

Hypothetical Performance Comparison

The following table summarizes the expected outcomes from a successful inter-laboratory comparison, highlighting the relative strengths of each technique.

Performance MetricGC-MSLC-MS/MSCommentary
Linearity (r²) > 0.995> 0.998Both techniques are expected to show excellent linearity.
LOD (ng/mL) ~1.0~0.1LC-MS/MS is anticipated to be significantly more sensitive.[10]
LOQ (ng/mL) ~5.0~0.5The lower LOQ for LC-MS/MS allows for quantification of trace amounts.
Accuracy (% Bias) < 15%< 10%Both methods should be highly accurate, with LC-MS/MS potentially showing less matrix interference.
Intra-lab Precision (%RSD) < 10%< 8%Excellent repeatability is expected from both systems.
Inter-lab Precision (%RSD) < 20%< 15%The ultimate measure of method reproducibility across different sites.

Conclusion and Recommendations

This guide outlines a comprehensive framework for an inter-laboratory comparison of 1-Benzyl-4-methylpiperazine analysis. By comparing the robust and widely adopted GC-MS technique with the highly sensitive LC-MS/MS method, laboratories can gain critical insights into their analytical capabilities.

  • GC-MS remains a reliable and effective tool, particularly for qualitative identification in samples where the concentration is not prohibitively low. Its performance can be enhanced with appropriate derivatization.[6]

  • LC-MS/MS is the preferred method for quantitative analysis, especially in complex biological matrices or when low detection limits are required. Its "dilute-and-shoot" workflow can also offer higher throughput.

Participation in such proficiency tests and comparison studies is not merely a quality control exercise; it is fundamental to ensuring the scientific integrity and trustworthiness of forensic data on a national and international level. Organizations like the UNODC and EMCDDA provide invaluable resources and guidelines that form the basis for such harmonized approaches.[5][7]

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Chew, C. S., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences, 2(1).
  • Katselou, M., et al. (2016). Analysis of Benzylpiperazine-like Compounds. ResearchGate. Retrieved from [Link]

  • Kowalska, J., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(11), 3299. [Link]

  • MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (n.d.). 1-Benzylpiperazine. Retrieved from [Link]

  • Bassindale, T., et al. (2012). Quantitative Analysis of Hair Samples for 1-benzylpiperazine (BZP) Using High-Performance Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS/MS) Detection. Analytical and Bioanalytical Chemistry, 402(7), 2465-2471. [Link]

  • The Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 4F-MBZP. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylbenzylpiperazine. Retrieved from [Link]

  • Liu, C., et al. (2023).
  • United Nations Office on Drugs and Crime (UNODC). (n.d.). What are NPS?. Retrieved from [Link]

  • De-los-Santos-García, R., et al. (2021). Analytical Challenges for Identification of New Psychoactive Substances. Brazilian Journal of Analytical Chemistry.

Sources

A Comparative Guide to 1-Benzyl-4-methylpiperazine Derivatives as Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The sigma-1 receptor (σ1R), a unique intracellular chaperone protein, has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, as well as for conditions like chronic pain and cancer.[1][2] Its modulation can influence various signaling pathways, making the development of selective ligands a significant area of interest in medicinal chemistry.[1] Among the diverse chemical scaffolds explored, 1-benzyl-4-methylpiperazine derivatives have shown considerable promise as potent and selective σ1R ligands.

This guide provides an in-depth comparison of the efficacy of various 1-benzyl-4-methylpiperazine derivatives, grounded in experimental data. We will delve into their structure-activity relationships (SAR), binding affinities, and functional profiles, offering a valuable resource for researchers aiming to design and develop novel σ1R-targeted therapeutics.

The 1-Benzyl-4-methylpiperazine Scaffold: A Privileged Structure for σ1R Targeting

The 1-benzyl-4-methylpiperazine core represents a versatile template for σ1R ligand design. The general structure consists of a piperazine ring substituted with a benzyl group at one nitrogen and a methyl group at the other. This scaffold allows for systematic modifications at several positions, primarily on the benzyl ring and the piperazine ring, to optimize binding affinity and selectivity for the σ1R.[3]

The key structural components influencing the interaction with the σ1R include:

  • The Benzyl Moiety: Substitutions on this aromatic ring can significantly impact binding affinity and selectivity. The nature, position, and size of these substituents are critical determinants of ligand efficacy.[4]

  • The Piperazine Ring: This central linker contributes to the overall conformation of the molecule and its ability to fit within the σ1R binding pocket.

  • The N4-Substituent: While this guide focuses on N4-methyl derivatives, it's worth noting that variations at this position can also modulate activity.

Comparative Analysis of Binding Affinities and Selectivity

The efficacy of a σ1R ligand is primarily assessed by its binding affinity (Ki) for the receptor and its selectivity over the sigma-2 receptor (σ2R) and other potential off-target proteins. A lower Ki value indicates a higher binding affinity. High selectivity for σ1R over σ2R is crucial to minimize potential side effects and to elucidate the specific role of σ1R in physiological and pathological processes.

Below is a comparative table summarizing the in vitro binding data for a selection of 1-benzyl-4-methylpiperazine derivatives and other relevant σ1R ligands.

Compoundσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)Reference Compound(s)
1-Benzyl-4-methylpiperazine Derivatives
BP-CH30.43 - 0.9140 - 6152 - 94[5]
BP-F0.43 - 0.9140 - 6152 - 94[5]
BP-Br0.43 - 0.9140 - 6152 - 94[5]
BP-I0.43 - 0.9140 - 6152 - 94[5]
BP-NO20.43 - 0.9140 - 6152 - 94[5]
Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one)1.6>1418886[1][6][7]
Lead Compound 8 --432[1][6][7]
N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (13) 2.7-38[8]
N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine (30) 2.6-187[8]
Reference σ1R Ligands
Haloperidol---[1][6]
BD10639~450~50[9]

Key Insights from the Data:

  • The 4-benzylpiperazine ligands (BP-CH3, BP-F, BP-Br, BP-I, and BP-NO2) all exhibit low nanomolar affinity for σ1 receptors with good to excellent selectivity over σ2 receptors.[5]

  • Compound 15 , a 4-methoxybenzylpiperazinyl derivative, demonstrates a remarkably high affinity for σ1R (Ki = 1.6 nM) and an outstanding selectivity of 886-fold over σ2R.[1][6][7] This highlights the beneficial effect of introducing a cyclohexyl group.[1]

  • The N-benzylpiperazine derivatives bearing a benzofuran moiety also show high potency, with compounds 13 and 30 having Ki values of 2.7 nM and 2.6 nM, respectively.[8] Notably, the introduction of a 2''-fluoroethoxy group in compound 30 significantly enhances selectivity for σ1R.[8]

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the deduction of several key SAR principles for 1-benzyl-4-methylpiperazine derivatives as σ1R ligands:

  • Substituents on the Benzyl Ring: The presence and nature of substituents on the benzyl ring are critical. For instance, a para-methoxy group, as seen in the lead compound for derivative 15 , appears to be favorable for high affinity.[6] Halogenation of the benzyl ring can also lead to high-affinity ligands.[5]

  • Hydrophobicity and Steric Factors: The introduction of bulky and lipophilic groups, such as the cyclohexyl ring in compound 15 , can dramatically improve both affinity and selectivity.[1] However, there is an optimal balance, as excessively bulky groups may hinder binding.

  • Linker Length and Composition: In derivatives with more complex side chains, the length and nature of the linker between the piperazine core and other functional groups can influence binding. For example, an ethylene linker was found to be optimal in one series of compounds.[1]

Caption: Structure-Activity Relationship (SAR) for 1-benzyl-4-methylpiperazine derivatives.

Experimental Protocol: In Vitro Radioligand Binding Assay for σ1R Affinity

To ensure the trustworthiness of the presented data, it is essential to understand the experimental methodology used to generate it. The following is a detailed, step-by-step protocol for a standard in vitro radioligand binding assay to determine the binding affinity of test compounds for the σ1R.[1][6][10]

Objective: To determine the inhibitory constant (Ki) of a test compound for the σ1 receptor by measuring its ability to displace a specific radioligand.

Materials:

  • Radioligand: -pentazocine (a commonly used σ1R radioligand)[1][6][8]

  • Test Compounds: 1-benzyl-4-methylpiperazine derivatives at various concentrations.

  • Reference Compound: Haloperidol (for defining non-specific binding)[1][6]

  • Membrane Preparation: Homogenates from tissues or cells expressing σ1 receptors (e.g., guinea pig brain, cultured cell lines).

  • Assay Buffer: Tris-HCl buffer (pH 7.4).

  • Scintillation Cocktail and Vials.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Protocol:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer to a desired protein concentration.

  • Binding Assay:

    • In a series of tubes, add a fixed amount of the membrane preparation.

    • Add a fixed concentration of -pentazocine.

    • Add varying concentrations of the test compound (or buffer for total binding, and a high concentration of haloperidol for non-specific binding).

    • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 120 minutes) to allow for equilibrium binding.

  • Termination of Binding and Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically trapped radioactivity.

  • Quantification of Radioactivity:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of haloperidol) from the total binding (CPM with buffer only).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow A Membrane Preparation (σ1R source) B Incubation (Radioligand, Test Compound, Membranes) A->B C Filtration (Separate bound from unbound) B->C D Scintillation Counting (Quantify radioactivity) C->D E Data Analysis (Calculate IC50 and Ki) D->E

Caption: Workflow for a typical σ1R radioligand binding assay.

In Vivo Efficacy and Therapeutic Potential

While in vitro binding affinity is a critical first step, the ultimate measure of a compound's efficacy lies in its in vivo activity. Several 1-benzyl-4-methylpiperazine derivatives have been evaluated in animal models for various conditions.

For example, compound 15 , with its high affinity and selectivity, has demonstrated dose-dependent antinociceptive and anti-allodynic effects in mouse models of inflammatory and neuropathic pain.[1][6][7] Importantly, it did not produce sedation or impair motor coordination at effective doses, suggesting a favorable side-effect profile.[1][6][7]

Furthermore, radiolabeled versions of some N-benzylpiperazine derivatives, such as [¹¹C]13, have shown promise as positron emission tomography (PET) radiotracers for imaging σ1 receptors in the brain.[8] This opens up possibilities for their use as diagnostic tools in neurodegenerative diseases.[8]

Conclusion

The 1-benzyl-4-methylpiperazine scaffold has proven to be a highly fruitful starting point for the development of potent and selective sigma-1 receptor ligands. Through systematic structural modifications, researchers have been able to fine-tune the pharmacological properties of these derivatives, leading to compounds with low nanomolar affinities and excellent selectivity.

The compelling in vitro and in vivo data for compounds like the 4-methoxybenzylpiperazinyl derivative 15 underscore the therapeutic potential of this chemical class for treating conditions such as chronic pain.[1][6][7] Continued exploration of the structure-activity relationships within this series, guided by the principles outlined in this guide, will undoubtedly lead to the discovery of even more effective and safer σ1R-targeted therapies.

References

  • Romeo, G., Bonanno, F., Wilson, L. L., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2003–2012. [Link]

  • Romeo, G., Bonanno, F., Wilson, L. L., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2003–2012. [Link]

  • Zhang, J., Zhen, X., Chen, J., et al. (2011). Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry Letters, 21(9), 2795-2798. [Link]

  • Krystal, J. H., Petrakis, I. L., Limoncelli, D., et al. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Journal of Medicinal Chemistry, 53(18), 6756–6769. [Link]

  • Romeo, G., Bonanno, F., Wilson, L. L., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2003–2012. [Link]

  • Rui, M., Rossi, D., Marra, A., et al. (2016). Synthesis and biological evaluation of new aryl-alkyl(alkenyl)-4-benzylpiperidines, novel Sigma Receptor (SR) modulators, as potential anticancer-agents. European Journal of Medicinal Chemistry, 124, 649-665. [Link]

  • Huang, Y., Hammond, P. S., Wu, L., & Mach, R. H. (2001). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. Journal of Medicinal Chemistry, 44(25), 4404–4415. [Link]

  • Abo-El-Enein, S. A. (2007). Synthesis and structure-activity relationship of a series of sigma receptor ligands. MOspace. [Link]

  • Viganò, D., Peviani, M., & Collina, S. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. Pharmaceuticals, 17(5), 606. [Link]

  • Methylbenzylpiperazine. (2023, December 15). In Wikipedia. [Link]

  • Schillaci, D., Arizio, O., & Collina, S. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Molecules, 28(9), 3901. [Link]

  • Szałaj, N., Kuder, K. J., & Kieć-Kononowicz, K. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. [Link]

  • Spruce, B. A., et al. (2010). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. Journal of Psychopharmacology, 24(9), 1355-1364. [Link]

  • Lever, J. R., et al. (2008). Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors. Bioorganic & Medicinal Chemistry, 16(2), 870-882. [Link]

Sources

A Comparative Analysis of the Stimulant Properties of MBZP and BZP for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stimulant effects of 1-methyl-4-benzylpiperazine (MBZP) and 1-benzylpiperazine (BZP), two synthetic piperazine derivatives. While BZP has been more extensively studied, this document synthesizes the available preclinical data for both compounds to inform future research and drug development endeavors. The significant gaps in the quantitative pharmacological data for MBZP will be highlighted, underscoring the need for further investigation.

Introduction: The Piperazine Class of Stimulants

Piperazine derivatives have emerged as a significant class of psychoactive substances, often investigated for their stimulant and empathogenic properties. BZP, in particular, gained prominence as a recreational substance, leading to extensive pharmacological characterization.[1][2] Its methylated analogue, MBZP, has been reported to possess similar but attenuated effects, suggesting a potentially different therapeutic and side-effect profile that warrants closer examination.[3] This guide will delve into the known mechanisms of action, pharmacokinetics, and in vivo effects of both compounds, supported by experimental data and detailed protocols for replication and further study.

Mechanism of Action: A Tale of Two Monoamine Releasers

The stimulant effects of BZP are primarily attributed to its interaction with monoamine transporters, leading to the release and inhibition of reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[4][5] BZP acts as a substrate for these transporters, inducing reverse transport and thereby increasing the extracellular concentrations of these key neurotransmitters.[1] This mechanism is shared by well-known stimulants like amphetamine, although BZP is reported to be approximately 10 times less potent.[1]

BZP exhibits a mixed mechanism of action, functioning as a releasing agent and a reuptake inhibitor at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][4] In vitro studies have quantified its potency for inducing monoamine release, providing valuable insights into its pharmacological profile.

For MBZP, while it is qualitatively described as a stimulant with effects similar to BZP, there is a notable absence of published quantitative data regarding its affinity for and functional activity at monoamine transporters.[3][5] It is presumed to share a similar mechanism of action, but the precise details of its interaction with DAT, NET, and SERT, including its potency as a releaser and reuptake inhibitor, remain to be experimentally determined.

Signaling Pathway of BZP at the Dopaminergic Synapse

BZP_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BZP BZP DAT Dopamine Transporter (DAT) BZP->DAT Enters via DAT DAT->BZP Induces Reverse Transport VMAT2 VMAT2 DA_cyto Cytosolic Dopamine VMAT2->DA_cyto Dopamine Release to Cytosol DA_vesicle Dopamine Vesicle DA_vesicle->VMAT2 Dopamine Storage DA_cyto->DAT Released into Synapse DA_synapse Extracellular Dopamine DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds to Receptors Stimulant_Effect Stimulant Effect DA_receptor->Stimulant_Effect Initiates Signal

Caption: Proposed mechanism of BZP-induced dopamine release.

Comparative Pharmacological Data

A significant challenge in directly comparing MBZP and BZP is the lack of comprehensive in vitro and in vivo data for MBZP. The following table summarizes the available quantitative data for BZP and highlights the current data gap for MBZP.

ParameterBZPMBZPReference
In Vitro Data
Dopamine Release (EC₅₀, nM)175Data Not Available[1]
Norepinephrine Release (EC₅₀, nM)62Data Not Available[1]
Serotonin Release (EC₅₀, nM)6050Data Not Available[1]
DAT Binding Affinity (Kᵢ, nM)175Data Not Available[5]
NET Binding Affinity (Kᵢ, nM)62Data Not Available[5]
SERT Binding Affinity (Kᵢ, nM)6050Data Not Available[5]
In Vivo Data
Locomotor ActivityIncreases locomotor activityWeaker stimulant effect (qualitative)[3][6]
Human Data
Subjective Effects (200 mg oral)Increased euphoria, sociability, drug likingFewer negative side effects (qualitative)[3][7]
Physiological Effects (200 mg oral)Increased blood pressure and heart rateData Not Available[7]
Elimination Half-life (t½)5.5 hoursData Not Available[8]

In Vivo Stimulant Effects: Locomotor Activity

Animal models are crucial for assessing the stimulant potential of novel compounds. The open field test is a standard method to measure spontaneous locomotor activity. Studies have consistently shown that BZP administration increases locomotor activity in rodents, a hallmark of central nervous system stimulants.[6]

Experimental Workflow: Rodent Locomotor Activity Assessment

Locomotor_Activity_Workflow cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis Animal_Acclimation Acclimate Rodents to Testing Room (30-60 min) Arena_Prep Prepare Open Field Arena (Clean with 70% EtOH) Drug_Admin Administer Vehicle, BZP, or MBZP (i.p.) Placement Place Rodent in Center of Arena Drug_Admin->Placement Recording Record Activity for a Set Duration (e.g., 60 min) via Video Tracking Placement->Recording Removal Return Rodent to Home Cage Recording->Removal Cleaning Clean Arena Between Subjects Removal->Cleaning Data_Extraction Extract Locomotor Data (Distance Traveled, Rearing, etc.) Stats Statistical Analysis (e.g., ANOVA) Data_Extraction->Stats Results Compare Dose-Response Effects of BZP and MBZP Stats->Results

Caption: Workflow for assessing stimulant effects via locomotor activity.

Side Effect Profile: A Qualitative Comparison

Human studies and anecdotal reports suggest that MBZP may have a more favorable side-effect profile than BZP, with a lower incidence of adverse effects such as headaches and nausea.[3] However, this assertion is largely based on qualitative observations, and robust clinical data comparing the side-effect profiles of equimolar doses of MBZP and BZP are lacking. Common adverse effects reported with BZP use include anxiety, insomnia, dizziness, and cardiovascular effects like increased heart rate and blood pressure.[7]

Detailed Experimental Protocols

To facilitate further research and ensure methodological consistency, detailed protocols for key in vitro and in vivo assays are provided below.

Protocol 1: In Vitro Monoamine Release Assay

This protocol outlines a method to measure dopamine and serotonin release from rat brain synaptosomes, a common preparation for studying neurotransmitter transporter function.

Objective: To determine the EC₅₀ values of MBZP and BZP for inducing dopamine and serotonin release.

Materials:

  • Rat striatal and hippocampal tissue

  • Sucrose buffer (0.32 M sucrose, 1 mM EDTA, pH 7.4)

  • Krebs-Ringer-HEPES buffer (125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.5 mM CaCl₂, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 0.1 mM pargyline, 0.1 mM ascorbic acid, pH 7.4)

  • [³H]Dopamine and [³H]Serotonin

  • Test compounds (MBZP, BZP) dissolved in appropriate vehicle

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen rat striatal (for dopamine) or hippocampal (for serotonin) tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (P2) in Krebs-Ringer-HEPES buffer.

  • Radiolabel Loading:

    • Incubate the synaptosomes with [³H]Dopamine (final concentration ~10 nM) or [³H]Serotonin (final concentration ~10 nM) for 30 minutes at 37°C.

  • Release Assay:

    • Wash the loaded synaptosomes twice with warm Krebs-Ringer-HEPES buffer by centrifugation (20,000 x g for 10 minutes).

    • Resuspend the washed synaptosomes in fresh buffer.

    • Aliquot the synaptosome suspension into tubes containing increasing concentrations of the test compounds (MBZP or BZP) or vehicle.

    • Incubate for 10 minutes at 37°C.

    • Terminate the release by placing the tubes on ice and centrifuging at 20,000 x g for 10 minutes at 4°C.

  • Quantification:

    • Collect the supernatant (containing released radiolabel) and lyse the pellet (containing retained radiolabel) with a solubilizing agent.

    • Add scintillation fluid to both supernatant and pellet samples and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of release relative to the total radioactivity (supernatant + pellet).

  • Data Analysis:

    • Plot the percentage of release against the log concentration of the test compound.

    • Determine the EC₅₀ value using non-linear regression analysis.

Protocol 2: Rodent Locomotor Activity Assessment (Open Field Test)

This protocol describes the standard open field test to assess spontaneous locomotor activity in mice or rats.

Objective: To compare the dose-dependent effects of MBZP and BZP on locomotor activity.

Materials:

  • Open field arena (e.g., 40 x 40 x 40 cm for mice) equipped with infrared beams or an overhead video camera and tracking software.

  • Test animals (e.g., male C57BL/6 mice).

  • Test compounds (MBZP, BZP) dissolved in a suitable vehicle (e.g., saline).

  • 70% ethanol for cleaning.

Procedure:

  • Acclimation:

    • Habituate the animals to the testing room for at least 60 minutes before the experiment.[9]

  • Drug Administration:

    • Administer the test compounds or vehicle via intraperitoneal (i.p.) injection at various doses.

  • Testing:

    • Place the animal in the center of the open field arena.[10]

    • Allow the animal to explore freely for a predetermined period (e.g., 60 minutes).[11]

    • Record locomotor activity using the automated system.

  • Data Collection and Analysis:

    • Quantify parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.[12]

    • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with dose and time as factors) to compare the effects of the different treatments.[13]

    • Clean the arena thoroughly with 70% ethanol between each animal.[10]

Conclusion and Future Directions

The available evidence indicates that BZP is a moderately potent stimulant that exerts its effects by promoting the release and inhibiting the reuptake of dopamine, norepinephrine, and serotonin.[1][4] MBZP is qualitatively described as a weaker stimulant with a potentially more favorable side-effect profile.[3] However, the conspicuous absence of quantitative pharmacological data for MBZP severely limits a direct and meaningful comparison with BZP.

To advance our understanding of the structure-activity relationships within the benzylpiperazine class and to explore the potential therapeutic applications of MBZP, further research is imperative. Key areas for future investigation include:

  • In Vitro Pharmacology: Determination of the binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) of MBZP at DAT, NET, and SERT for both neurotransmitter release and reuptake inhibition.

  • In Vivo Studies: Direct, head-to-head comparative studies of the effects of MBZP and BZP on locomotor activity, drug discrimination, and self-administration in animal models.

  • Pharmacokinetic Profiling: A comprehensive characterization of the absorption, distribution, metabolism, and excretion (ADME) of MBZP.

  • Toxicology Studies: A thorough evaluation of the acute and chronic toxicity of MBZP, including its potential for neurotoxicity.

By addressing these knowledge gaps, the scientific community can build a more complete picture of the pharmacological profile of MBZP, enabling a robust comparison with BZP and facilitating informed decisions regarding its potential for further development.

References

  • Benzylpiperazine - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved January 23, 2026, from [Link]

  • Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2005). N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA or 'ecstasy'). Neuropsychopharmacology, 30(3), 550–560.
  • BenchChem. (2025). A Comparative Analysis of the Psychoactive Profiles of BZP and BZPPE: A Guide for Researchers.
  • Release. (n.d.). Piperazines. Retrieved January 23, 2026, from [Link]

  • University of California, San Francisco Institutional Animal Care and Use Program. (2024). Locomotor Activity/Open Field Test.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Fantegrossi, W. E., Wessinger, W. D., & Woods, J. H. (2005). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 181(3), 475-483.
  • Methylbenzylpiperazine - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Kirby, L. G., & Lucki, I. (2001). Rotating Disk Electrode Voltammetric Measurements of Serotonin Transporter Kinetics in Synaptosomes. Journal of Neuroscience Methods, 106(1), 1-10.
  • Lin, J. C., Jan, R. K., Lee, H., Jensen, M. A., Kydd, R. R., & Russell, B. R. (2011). Determining the subjective and physiological effects of BZP combined with TFMPP in human males. Psychopharmacology, 214(3), 761–768.
  • Lin, J. C., Bangs, N., Lee, H., Kydd, R. R., & Russell, B. R. (2009). Determining the subjective and physiological effects of BZP on human females. Psychopharmacology, 207(3), 439–446.
  • Pine Research Instrumentation. (2024).
  • Curley, L. E., Kydd, R. R., Robertson, M. C., Pillai, A., McNair, N., Lee, H., Kirk, I. J., & Russell, B. R. (2015). Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task--a pilot study. Psychopharmacology, 232(16), 2969–2980.
  • University of Queensland Animal Ethics Committee. (2025). LAB_072 Open Field Test for Rodents.
  • Antia, U., Lee, H. S., Kydd, R. R., Tingle, M. D., & Russell, B. R. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants.
  • ResearchGate. (n.d.). Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task - A pilot study.
  • Bowdish Lab. (2023). SOP: Open Field Test.
  • YouTube. (2024, January 12). Rotating disk electrode (RDE)
  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1-12.15.18.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • YouTube. (2020, October 22). Rotating disk electrode tutorial | Allen Liang.
  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays.
  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents.
  • Khan, S., & Piletsky, S. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Polymers, 15(5), 1289.
  • Robertson, M. C., Kydd, R. R., & Russell, B. R. (2013). Differential responses to anticipation of reward after an acute dose of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) alone and in combination using functional magnetic resonance imaging (fMRI). Psychopharmacology, 227(1), 135–147.
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays.
  • YouTube. (2020, October 22). Rotating disk electrode tutorial | Allen Liang.
  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile.
  • Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (96), e52434.
  • GraphPad. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-methylpiperazine Dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-methylpiperazine Dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.